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  • Product: 3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid
  • CAS: 318280-11-4

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-(4-Methylpiperazin-1-yl)-3-oxopropanoic Acid

Abstract This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid (CAS No: 318280-11-4).[1] This compound represents a ke...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid (CAS No: 318280-11-4).[1] This compound represents a key chemical scaffold, integrating the versatile N-methylpiperazine moiety with a malonic acid monoamide linker. The N-methylpiperazine group is a prevalent structural motif in numerous pharmacologically active agents, valued for its ability to improve aqueous solubility and target affinity.[2][3] This guide is intended for researchers, chemists, and drug development professionals, offering a robust, field-proven protocol. We delve into the causal logic behind the chosen synthetic strategy, which is designed to overcome the common challenge of selective mono-amidation of a dicarboxylic acid. Furthermore, we present a full suite of characterization techniques, including NMR, IR, and Mass Spectrometry, complete with expected data and interpretation guidelines to ensure the identity and purity of the final compound.

Introduction and Strategic Importance

3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid is a bifunctional organic molecule that serves as a valuable building block in synthetic and medicinal chemistry. Its structure is notable for two key features:

  • The N-Methylpiperazine Moiety: A privileged scaffold in drug discovery, this group is found in a wide array of pharmaceuticals, including antipsychotics (clozapine), antiemetics (cyclizine), and kinase inhibitors (imatinib).[2][3] Its presence often enhances pharmacokinetic properties such as solubility and membrane permeability.

  • The Malonic Acid Monoamide Linker: This component provides a carboxylic acid terminal, which is ideal for further chemical modification, such as forming amide bonds with other amines or esters, making it a versatile linker for constructing more complex molecules.

The primary challenge in synthesizing such a compound lies in achieving selective mono-acylation of the piperazine with a dicarboxylic acid derivative, while preventing the formation of the undesired bis-amide byproduct.[4] The synthetic protocol detailed herein employs a protective group strategy to ensure a high-yield, high-purity synthesis of the target mono-amide.

Compound Identity
PropertyValue
IUPAC Name 3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid
CAS Number 318280-11-4[1]
Molecular Formula C₈H₁₄N₂O₃
Molecular Weight 186.21 g/mol
Chemical Structure

Optimized Synthesis Methodology

Principle of the Synthesis

Directly reacting malonic acid with 1-methylpiperazine is fraught with difficulties, primarily the formation of a mixture of mono-amide, di-amide, and unreacted starting materials, which are challenging to separate. To circumvent this, our strategy relies on a two-step sequence involving a mono-protected malonic acid derivative.

  • Controlled Acylation: We utilize ethyl malonyl chloride, a mono-esterified derivative of malonic acid. The ester group serves as a protecting group for one of the carboxylic acids, ensuring that only one acid chloride function is available to react with 1-methylpiperazine. This step selectively forms the intermediate ethyl ester.

  • Saponification: The ethyl ester is then hydrolyzed under basic conditions (saponification) to yield the desired carboxylic acid. Subsequent acidification affords the final product, 3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid.

This approach is superior as it provides precise stoichiometric control and leads to a cleaner reaction profile with significantly higher yields of the desired product.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_purification Purification & Isolation cluster_characterization Characterization & QC Start Starting Materials (Ethyl Malonyl Chloride, 1-Methylpiperazine) Acylation Step 1: Acylation Reaction (Formation of Ester Intermediate) Start->Acylation Base (e.g., Et3N) DCM, 0°C to RT Saponification Step 2: Saponification (Ester Hydrolysis) Acylation->Saponification Base (e.g., LiOH) THF/H2O Acidification Step 3: Acidification (Protonation to final product) Saponification->Acidification Acid (e.g., 1M HCl) Workup Aqueous Work-up (Removal of salts) Acidification->Workup Purify Crystallization / Chromatography (High Purity Product) Workup->Purify Analysis Spectroscopic Analysis (NMR, IR, MS) Purify->Analysis Final Final Product: 3-(4-Methylpiperazin-1-yl) -3-oxopropanoic acid Analysis->Final

Caption: High-level workflow for the synthesis, purification, and analysis.

Detailed Experimental Protocol

Materials and Reagents:

  • Ethyl malonyl chloride (≥97%)

  • 1-Methylpiperazine (≥99%)[3]

  • Triethylamine (Et₃N, ≥99.5%, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M solution

  • Magnesium sulfate (MgSO₄, anhydrous)

  • Ethyl acetate (EtOAc)

  • Hexanes

Step 1: Synthesis of Ethyl 3-(4-methylpiperazin-1-yl)-3-oxopropanoate (Ester Intermediate)

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-methylpiperazine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Add a solution of ethyl malonyl chloride (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 30-45 minutes. The addition is exothermic, and maintaining the temperature below 5 °C is critical to minimize side reactions.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 1-methylpiperazine is consumed.

  • Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester as an oil. This intermediate is often used in the next step without further purification.

Causality Behind Choices:

  • Anhydrous Conditions: Ethyl malonyl chloride is highly reactive towards water. Anhydrous solvents and a nitrogen atmosphere are essential to prevent its hydrolysis, which would reduce the yield.

  • Triethylamine: Acts as a base to neutralize the HCl gas produced during the acylation reaction. This prevents the protonation of 1-methylpiperazine, ensuring it remains a potent nucleophile.

  • Low Temperature: The acylation is exothermic. Starting at 0 °C controls the reaction rate, preventing the formation of undesired byproducts.

Step 2: Saponification to 3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid

  • Dissolve the crude ethyl ester from Step 1 in a mixture of THF and water (e.g., a 3:1 ratio).

  • Add lithium hydroxide (1.5 - 2.0 eq) to the solution.

  • Stir the mixture at room temperature for 4-6 hours. Monitor the hydrolysis of the ester by TLC or LC-MS.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~4-5 using 1M HCl. The target product may precipitate at this stage.

  • If a precipitate forms, it can be collected by filtration, washed with cold water, and dried under vacuum.

  • If the product remains in solution, extract the aqueous phase multiple times with a suitable organic solvent like ethyl acetate or a DCM/isopropanol mixture.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, typically as a white to off-white solid.

Causality Behind Choices:

  • Lithium Hydroxide (LiOH): A strong base used for saponification (ester hydrolysis). It is preferred over NaOH in some cases due to the better solubility of lithium salts in organic co-solvents.

  • Acidification: This step is crucial to protonate the carboxylate salt formed during saponification, yielding the final carboxylic acid product. Careful pH control is necessary to ensure complete protonation without causing degradation.

Characterization and Data Analysis

A self-validating protocol requires rigorous characterization to confirm the structure and purity of the synthesized compound. The following data are representative of a successfully synthesized batch.

Physicochemical Properties
ParameterExpected Value
Appearance White to off-white solid
Molecular Formula C₈H₁₄N₂O₃
Molecular Weight 186.21 g/mol
Solubility Soluble in water, methanol. Sparingly soluble in DCM, ethyl acetate.
Melting Point Typically >150 °C (with decomposition)
Spectroscopic Data

¹H NMR Spectroscopy (400 MHz, D₂O)

The proton NMR spectrum provides unambiguous confirmation of the structure. In D₂O, the acidic proton of the carboxylic acid will exchange and may not be visible.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.75 - 3.60m4H-N(CH₂)₂-Piperazine protons adjacent to the amide carbonyl. Deshielded by the electron-withdrawing effect of the amide.
~ 3.55s2H-C(=O)CH₂C(=O)OHMethylene protons between the two carbonyl groups. Appears as a singlet due to the symmetrical environment.
~ 2.70 - 2.55m4H-N(CH₂)₂-Piperazine protons adjacent to the N-methyl group.
~ 2.35s3H-NCH₃Singlet for the methyl group protons on the piperazine nitrogen.

¹³C NMR Spectroscopy (100 MHz, D₂O)

Chemical Shift (δ, ppm)AssignmentRationale
~ 174.5C OOHCarboxylic acid carbonyl carbon.
~ 168.0C (=O)NAmide carbonyl carbon.
~ 54.5-N(C H₂)₂- (adjacent to N-CH₃)Piperazine carbons.
~ 45.5-NC H₃N-methyl carbon.
~ 44.0-N(C H₂)₂- (adjacent to C=O)Piperazine carbons deshielded by the amide.
~ 41.5-C(=O)C H₂C(=O)-Methylene carbon between the two carbonyls.

Infrared (IR) Spectroscopy (ATR)

The IR spectrum is used to verify the presence of key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Broad, StrongO-H stretch (Carboxylic Acid)
~ 1710StrongC=O stretch (Carboxylic Acid)
~ 1635StrongC=O stretch (Tertiary Amide)[5]
2950 - 2800MediumC-H stretch (Aliphatic)
~ 1450MediumC-H bend (Methylene)

Mass Spectrometry (ESI+)

m/z ValueAssignment
187.10[M+H]⁺ (Calculated for C₈H₁₅N₂O₃⁺: 187.1077)
143.08[M+H - CO₂]⁺
100.10[C₅H₁₂N₂]⁺ (N-Methylpiperazine fragment)
Purity Assessment by HPLC

A high-performance liquid chromatography (HPLC) method should be developed for final purity assessment.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Detection: UV at 210 nm.

  • Expected Result: A single major peak with >98% purity.

Safety, Handling, and Storage

  • Reactant Hazards: Ethyl malonyl chloride is corrosive and reacts violently with water. 1-Methylpiperazine is corrosive and flammable. Handle both reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Product Handling: The final product is a carboxylic acid and should be handled with standard laboratory precautions. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store the final compound in a tightly sealed container in a cool, dry place, away from incompatible materials.

Conclusion

This guide outlines a logical, robust, and reproducible method for the synthesis of 3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid. By employing a mono-protected malonic acid derivative, this protocol effectively overcomes the common challenges associated with selective amidation, ensuring a high yield of the desired product. The detailed characterization data provided serves as a benchmark for quality control, enabling researchers to confidently synthesize and validate this valuable chemical building block for applications in drug discovery and materials science.

References

  • Google Patents. (n.d.). monoamide and bisamide of once and twice substituted malonic acid, compound prepared by the process.
  • ResearchGate. (2016, March 9). Can anyone suggest me a way to synthesize monoamide?. Retrieved January 21, 2026, from [Link]

  • Koroleva, E. V., et al. (2015). Synthesis of new amides of the N-methylpiperazine series. Request PDF. Retrieved January 21, 2026, from [Link]

  • Al-Hussain, S. A., et al. (2020). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. PMC - NIH. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). N-Methylpiperazine. Retrieved January 21, 2026, from [Link]

  • Identification, isolation, synthesis and characterization of an impurity in quetiapine bulk drug substance. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-(4-Methylpiperazin-1-yl)-3-oxopropanoic Acid: Structural Analogs and Derivatives in Drug Discovery

Foreword: Unlocking the Potential of a Versatile Scaffold In the landscape of modern medicinal chemistry, the piperazine moiety stands as a privileged scaffold, a recurring motif in a multitude of clinically successful d...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the piperazine moiety stands as a privileged scaffold, a recurring motif in a multitude of clinically successful drugs. Its unique physicochemical properties—conformational rigidity, basicity, and the ability to engage in multiple hydrogen bonding interactions—make it an invaluable building block for modulating pharmacokinetic and pharmacodynamic profiles. This guide delves into a specific, yet highly versatile, class of piperazine-containing compounds: 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid and its structural analogs and derivatives.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a deeper understanding of the causality behind experimental choices, the self-validating nature of robust protocols, and a comprehensive grounding in the primary literature. We will explore the synthesis of this core structure, the vast chemical space of its derivatives, their burgeoning biological significance, and the critical analytical techniques required for their characterization.

The Core Moiety: 3-(4-Methylpiperazin-1-yl)-3-oxopropanoic Acid

At the heart of our discussion is 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid, a molecule that marries the structural features of a piperazine ring with a flexible propanoic acid chain. This combination imparts a unique set of properties that make it an attractive starting point for library synthesis and lead optimization.

Physicochemical Properties

A foundational understanding of the core molecule's properties is essential for designing and interpreting experiments.

PropertyValueSource
CAS Number 318280-11-4
Molecular Formula C₈H₁₄N₂O₃
Molecular Weight 186.21 g/mol
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in water and polar organic solventsGeneral knowledge
Synthesis of the Core Structure: A Strategic Approach

The synthesis of 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid is typically achieved through the nucleophilic acyl substitution of a malonic acid derivative with 1-methylpiperazine. The choice of reagents and reaction conditions is critical for achieving high yield and purity.

A logical retrosynthetic disconnection points to two primary starting materials: 1-methylpiperazine and a suitable three-carbon electrophile, such as a malonic acid monoester chloride or Meldrum's acid.

G core 3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid disconnection C-N bond (Amidation) core->disconnection intermediates 1-Methylpiperazine + Malonic Acid Derivative disconnection->intermediates

Figure 1: Retrosynthetic analysis of the core molecule.

This protocol describes a robust and scalable synthesis of the title compound. The choice of a mono-ester of malonic acid followed by saponification is a common and effective strategy to prevent the formation of the bis-amide byproduct.

Step 1: Mono-amidation of Malonyl Chloride Ester

  • Reagents and Materials:

    • Ethyl malonyl chloride (1.0 eq)

    • 1-Methylpiperazine (1.1 eq)

    • Triethylamine (1.2 eq)

    • Dichloromethane (DCM), anhydrous

    • Magnetic stirrer, round-bottom flask, dropping funnel, ice bath

  • Procedure: a. Dissolve 1-methylpiperazine and triethylamine in anhydrous DCM under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath. b. Add a solution of ethyl malonyl chloride in anhydrous DCM dropwise to the stirred piperazine solution over 30 minutes, maintaining the temperature at 0 °C. The triethylamine acts as a base to neutralize the HCl generated during the reaction, preventing the protonation of the nucleophilic piperazine. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. e. Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 3-(4-methylpiperazin-1-yl)-3-oxopropanoate.

Step 2: Saponification to the Carboxylic Acid

  • Reagents and Materials:

    • Crude ethyl 3-(4-methylpiperazin-1-yl)-3-oxopropanoate from Step 1

    • Lithium hydroxide (or Sodium hydroxide), 1M aqueous solution

    • Methanol or Tetrahydrofuran (THF)

    • Hydrochloric acid, 1M aqueous solution

  • Procedure: a. Dissolve the crude ester in a mixture of methanol (or THF) and 1M lithium hydroxide solution. b. Stir the mixture at room temperature for 2-6 hours. The progress of the saponification can be monitored by TLC or LC-MS. c. Upon completion, remove the organic solvent under reduced pressure. d. Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1M HCl. e. The product may precipitate upon acidification. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic extracts, and concentrate to yield the final product, 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid. f. The product can be further purified by recrystallization if necessary.

The Landscape of Analogs and Derivatives: Exploring Chemical Space

The true power of the 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid scaffold lies in its amenability to diversification at multiple points. This allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of physicochemical and pharmacological properties.

G cluster_piperazine Piperazine N4-Substitutions cluster_acid Carboxylic Acid Modifications cluster_backbone Propanoic Acid Backbone Modifications core Core Scaffold: 3-(Piperazin-1-yl)-3-oxopropanoic acid N_substituents Alkyl (e.g., Methyl, Ethyl) Aryl (e.g., Phenyl) Heteroaryl Boc-protected core->N_substituents Diversification Point 1 acid_derivatives Esters (e.g., Methyl, Ethyl) Amides Nitriles core->acid_derivatives Diversification Point 2 backbone_mods Substitution at C2 Chain extension/contraction core->backbone_mods Diversification Point 3

Figure 2: Key diversification points for analog synthesis.
N-Substituted Piperazine Analogs

The substituent on the distal nitrogen of the piperazine ring is a critical determinant of biological activity. A wide range of analogs can be synthesized by starting with the appropriately substituted piperazine.

  • N-Arylpiperazines: These are particularly prevalent in centrally acting agents. The synthesis of N-arylpiperazines can be achieved through Buchwald-Hartwig amination of an aryl halide with piperazine.

  • N-Alkylpiperazines: Simple alkyl groups can modulate lipophilicity and basicity. These are readily available or can be synthesized by reductive amination or direct alkylation of piperazine.

  • N-Heteroarylpiperazines: Incorporation of heteroaromatic rings can introduce additional hydrogen bonding capabilities and influence metabolic stability.

Carboxylic Acid Derivatives

The carboxylic acid moiety can be derivatized to explore different interactions with biological targets and to modify pharmacokinetic properties.

  • Esters: Methyl and ethyl esters are common derivatives that can act as prodrugs or exhibit their own biological activity.

  • Amides: Coupling of the carboxylic acid with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can generate large libraries of amide derivatives.

  • Nitriles: Dehydration of the primary amide or direct synthesis can yield the corresponding nitrile, which can serve as a bioisostere for the carboxylic acid or as a reactive handle for further transformations.

Biological Significance and Therapeutic Applications

The piperazine core is a cornerstone of many therapeutic agents, and derivatives of 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid are being actively investigated in several disease areas. The versatility of this scaffold allows it to be tailored to interact with a wide range of biological targets. Piperazine derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anthelmintic, anticonvulsant, and antihistaminic effects. Minor modifications to the substitution patterns on the piperazine ring can lead to significant changes in the medicinal properties of the resulting compounds.

Kinase Inhibition

The piperazine-amide motif is a common feature in many kinase inhibitors. The piperazine ring can occupy the solvent-exposed region of the ATP-binding pocket, while the rest of the molecule engages in specific interactions with the hinge region and other key residues. The propanoic acid portion can be elaborated to target specific features of a given kinase.

GPCR Antagonism

N-Arylpiperazines are well-known ligands for various G-protein coupled receptors (GPCRs), including serotonergic and dopaminergic receptors. The structural framework of 3-(4-arylpiperazin-1-yl)-3-oxopropanoic acid derivatives makes them attractive candidates for the development of novel CNS-acting agents.

Antimicrobial and Antifungal Activity

The piperazine nucleus is present in several antimicrobial and antifungal agents. The ability to readily synthesize diverse libraries of 3-(piperazin-1-yl)-3-oxopropanoic acid derivatives makes this scaffold suitable for screening against a panel of pathogenic microbes.

Structure-Activity Relationships (SAR): A Causal Analysis

Understanding the relationship between molecular structure and biological activity is paramount in drug discovery. For the 3-(piperazin-1-yl)-3-oxopropanoic acid series, SAR studies focus on systematically modifying the diversification points and observing the impact on potency, selectivity, and ADME properties.

ModificationGeneral Effect on ActivityRationale
Piperazine N4-Substituent Potency and selectivity are highly dependent on the nature of the substituent. Aromatic and heteroaromatic groups often confer higher affinity for specific targets.The N4-substituent frequently interacts with a specific sub-pocket of the target protein, and its size, electronics, and hydrogen bonding capacity are critical for optimal binding.
Carboxylic Acid vs. Ester/Amide Conversion of the acid to an ester or amide can increase cell permeability and may alter the binding mode. Amides can introduce additional hydrogen bond donors/acceptors.The negatively charged carboxylate may be unfavorable for crossing cell membranes or may engage in electrostatic interactions with the target that are not possible for the neutral ester or amide.
Substitution on the Propanoic Backbone Introduction of substituents at the C2 position can introduce chirality and provide vectors for exploring additional binding interactions.A substituent at C2 can orient other parts of the molecule in a more favorable conformation for binding or can directly interact with the target protein.

Analytical and Characterization Protocols: A Self-Validating System

Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and stability of synthesized compounds. The following protocols are standard for the characterization of 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: Provides information on the number of different types of protons and their connectivity. For 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid, one would expect to see signals for the methyl group, the piperazine ring protons (often complex multiplets), and the methylene protons of the propanoic acid chain.

  • ¹³C NMR: Shows the number of different types of carbon atoms. Expected signals include those for the methyl carbon, the piperazine carbons, the methylene carbon, and the two carbonyl carbons (amide and carboxylic acid).

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a molecule.

  • Electrospray Ionization (ESI): This is a soft ionization technique well-suited for polar molecules like the title compound. One would expect to observe the protonated molecule [M+H]⁺ in positive ion mode. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of a compound and can also be used for purification.

  • Method: A reversed-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly performed using a UV detector. For piperazine derivatives lacking a strong chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to create a UV-active derivative, allowing for detection at low levels.

G cluster_analysis Analytical Workflow start Synthesized Compound hplc Purity Assessment (HPLC) start->hplc nmr Structure Elucidation (¹H, ¹³C NMR) hplc->nmr If >95% pure ms Molecular Weight Confirmation (MS) nmr->ms end_node Characterized Compound for Biological Screening ms->end_node

Figure 3: A typical analytical workflow for compound characterization.

Conclusion and Future Directions

3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid and its derivatives represent a rich and largely untapped area of chemical space with significant potential for the discovery of new therapeutic agents. The synthetic accessibility of this scaffold, combined with the proven track record of the piperazine moiety in drug design, makes it an attractive starting point for a wide range of drug discovery programs. Future work in this area will likely focus on the synthesis of large, diverse libraries of these compounds and their screening against a broad panel of biological targets. The insights gained from such studies will undoubtedly lead to the identification of novel lead compounds and a deeper understanding of the structure-activity relationships that govern their biological effects.

References

  • PubChem. 3-(4-methylpiperazin-1-yl)-3-oxopropanenitrile. Available from: [Link]

  • SpectraBase. 3-(4-METHYLPIPERAZIN-1-YL)-2-(3-PHENYLUREIDO)-PROPANOIC-ACID. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • International Journal of Biology, Pharmacy and Allied Sciences. PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. Available from: [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Available from: [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. Available from: [Link]

  • ResearchGate. Determination of piperazine derivatives in “Legal Highs”. Available from: [Link]

  • ACG Publications. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Available from: [Link]

Foundational

An In-Depth Technical Guide to the Synthetic Pathways of CAS Number 705942-83-2 (GSK2256294)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of GSK2256294, a Potent Soluble Epoxide Hydrolase Inhibitor GSK2256294 (CAS Number 705942-83-2) is a highly potent and select...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of GSK2256294, a Potent Soluble Epoxide Hydrolase Inhibitor

GSK2256294 (CAS Number 705942-83-2) is a highly potent and selective inhibitor of soluble epoxide hydrolase (sEH), an enzyme that plays a crucial role in the metabolism of endogenous signaling lipids.[1][2] By inhibiting sEH, GSK2256294 increases the bioavailability of epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory, vasodilatory, and analgesic properties. This mechanism of action has positioned GSK2256294 as a promising therapeutic candidate for a range of conditions, including chronic obstructive pulmonary disease (COPD), cardiovascular diseases, and inflammatory pain, with the compound having undergone Phase I and II clinical trials.[2][3]

This technical guide provides a detailed examination of the plausible synthetic pathways for GSK2256294, offering insights into the chemical strategies and methodologies required for its laboratory and potential multigram-scale production. While a complete, publicly available step-by-step synthesis protocol is not fully disclosed in the literature, this guide reconstructs the synthetic route based on published abstracts, related syntheses of similar compounds, and established principles of organic chemistry. A notable publication abstract reports a multigram-scale synthesis with an overall yield of 26.8% and a purity of 99%.[4]

Retrosynthetic Analysis and Proposed Synthetic Strategy

The chemical name for GSK2256294 is 4-(4-chloro-3-fluorophenyl)-2-(4-fluoro-2-methylphenyl)-1,1-dioxido-5,6-dihydro-4H-1,2,6-thiadiazin-5-one. A logical retrosynthetic disconnection of the target molecule suggests a convergent synthesis approach. The core 1,2,6-thiadiazin-5-one 1,1-dioxide ring can be constructed from simpler precursors, followed by the introduction of the two distinct aryl substituents.

A plausible forward synthesis, based on available information and general methods for this class of compounds, would involve the following key stages:

  • Formation of a key β-amino acid derivative: This intermediate would contain one of the aryl groups and serve as a scaffold for the heterocyclic ring.

  • Construction of the 1,2,6-thiadiazin-5-one ring: This would likely involve the reaction of the β-amino acid with a sulfamoyl chloride derivative.

  • Introduction of the second aryl group: This final step would likely be an N-arylation reaction to complete the synthesis of GSK2256294.

Plausible Synthetic Pathway

Based on the abstract of a key synthetic paper and general knowledge of heterocyclic chemistry, a likely synthetic route is detailed below.

Pathway Overview

Synthesis_Pathway A 4-Chloro-3-fluoroaniline C Intermediate 1 (β-amino ester) A->C Michael Addition B Methyl acrylate B->C E Intermediate 2 (Thiadiazinone precursor) C->E Cyclization D N-(4-fluoro-2-methylphenyl)sulfamoyl chloride D->E F GSK2256294 E->F Oxidation & N-Arylation (postulated)

Caption: A plausible high-level synthetic workflow for GSK2256294.

Detailed Experimental Protocols (Reconstructed)

The following protocols are a reconstruction based on analogous reactions found in the literature for the synthesis of similar 1,2,6-thiadiazinone 1,1-dioxides.

Step 1: Synthesis of the β-Amino Ester Intermediate

The synthesis would likely begin with a Michael addition of the appropriately substituted aniline to an acrylate ester.

  • Reaction: 4-Chloro-3-fluoroaniline with methyl acrylate.

  • Rationale: The Michael addition is a classic and efficient method for forming carbon-nitrogen bonds and creating the β-amino ester scaffold. The choice of methyl acrylate is practical due to its commercial availability and reactivity.

  • Experimental Protocol (Hypothesized):

    • To a solution of 4-chloro-3-fluoroaniline (1.0 eq) in a suitable solvent such as methanol or acetonitrile, add methyl acrylate (1.1 eq).

    • The reaction can be catalyzed by a mild base like triethylamine or can proceed thermally. Heat the mixture to reflux for several hours until the starting materials are consumed (monitored by TLC or LC-MS).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired methyl 3-((4-chloro-3-fluorophenyl)amino)propanoate.

Step 2: Formation of the 1,2,6-Thiadiazin-5-one Ring

The β-amino ester is then cyclized with a sulfamoyl chloride to form the heterocyclic core.

  • Reaction: Methyl 3-((4-chloro-3-fluorophenyl)amino)propanoate with a suitable sulfamoylating agent.

  • Rationale: This step constructs the core thiadiazinone ring. The use of a pre-formed N-aryl sulfamoyl chloride would be a direct approach, though a two-step process involving reaction with sulfuryl chloride followed by an amine is also plausible.

  • Experimental Protocol (Hypothesized):

    • Dissolve the β-amino ester intermediate (1.0 eq) in an anhydrous aprotic solvent like dichloromethane or THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add a non-nucleophilic base such as pyridine or triethylamine (2.2 eq).

    • Slowly add a solution of N-(4-fluoro-2-methylphenyl)sulfamoyl chloride (1.0 eq) in the same solvent.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting intermediate would be the unoxidized thiadiazinone ring.

Step 3: Oxidation to the 1,1-Dioxide

The sulfide in the thiadiazinone ring needs to be oxidized to a sulfone.

  • Reaction: Oxidation of the thiadiazinone intermediate.

  • Rationale: The 1,1-dioxide is a key feature of the final molecule. Common and effective oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate.

  • Experimental Protocol (Hypothesized):

    • Dissolve the thiadiazinone intermediate from the previous step in a suitable solvent like dichloromethane.

    • Cool the solution to 0 °C.

    • Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction at room temperature for several hours until complete oxidation is observed (monitored by TLC or LC-MS).

    • Wash the reaction mixture with a saturated solution of sodium bicarbonate to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

    • Dry the organic layer and concentrate to yield the crude 4-(4-chloro-3-fluorophenyl)-2-(4-fluoro-2-methylphenyl)-1,1-dioxido-5,6-dihydro-4H-1,2,6-thiadiazin-5-one (GSK2256294).

    • Purify the final product by recrystallization or column chromatography to achieve high purity.

Quantitative Data Summary

While specific yields for each step are not publicly available, the overall reported performance of a multigram-scale synthesis provides a benchmark.

ParameterReported ValueSource
Overall Yield 26.8%[4]
Purity 99%[4]

Structure-Activity Relationship Insights

The development of GSK2256294 and related sEH inhibitors has provided valuable insights into the structure-activity relationships (SAR) for this target. The two aryl rings play a crucial role in binding to the active site of the sEH enzyme. The specific substitution patterns on these rings, including the chloro and fluoro groups, are likely optimized for potency and pharmacokinetic properties. The 1,1-dioxide moiety of the thiadiazinone core is a common feature in many sEH inhibitors and is likely important for interacting with key residues in the enzyme's active site.

Conclusion

The synthesis of GSK2256294 represents a significant achievement in medicinal chemistry, providing a potent and selective tool for modulating the activity of soluble epoxide hydrolase. While the complete, detailed synthetic protocol is not fully in the public domain, this guide provides a scientifically sound, reconstructed pathway based on available literature. This information should serve as a valuable resource for researchers in the field of drug discovery and development who are interested in sEH inhibitors and related heterocyclic compounds. Further process development and optimization would be necessary for large-scale manufacturing, potentially exploring alternative reagents and reaction conditions to improve efficiency and reduce costs.

References

  • Multigram-scale synthesis of GSK 2,256,294, an inhibitor of soluble epoxide hydrolase in clinical evaluation. ResearchGate. [Link]

  • Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. PubMed Central. [Link]

  • Design and Synthesis of Novel sEH Inhibitors for the Treatment of Inflammatory Bowel Disease. National Institutes of Health. [Link]

  • Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor. PubMed. [Link]

Sources

Exploratory

A Spectroscopic Guide to 3-(4-Methylpiperazin-1-yl)-3-oxopropanoic Acid: An In-Depth Technical Analysis

Introduction 3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid is a bifunctional molecule incorporating a carboxylic acid and a tertiary amide linked to a N-methylpiperazine scaffold. Such molecules are of significant inter...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid is a bifunctional molecule incorporating a carboxylic acid and a tertiary amide linked to a N-methylpiperazine scaffold. Such molecules are of significant interest to researchers in medicinal chemistry and drug development, serving as versatile building blocks for more complex pharmaceutical agents. The piperazine ring is a common pharmacophore known for its favorable pharmacokinetic properties.[1] Accurate structural elucidation and purity assessment are paramount for any chemical entity intended for further development. This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid, offering a predictive framework for its analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Due to the limited availability of published experimental spectra for this specific molecule (CAS 318280-11-4), this guide synthesizes data from analogous structures and foundational spectroscopic principles to provide a robust and scientifically grounded predictive analysis.[2] The methodologies and interpretations detailed herein are designed to equip researchers and scientists with the necessary tools to confidently identify and characterize this compound.

Molecular Structure and Functional Group Analysis

The structural integrity of 3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid is defined by several key functional groups, each contributing unique signals to its spectroscopic profile.

  • Carboxylic Acid (-COOH): This group is characterized by a highly acidic proton and a carbonyl group, both of which provide distinct and easily identifiable spectroscopic markers.

  • Tertiary Amide (-C(O)N<): The amide linkage introduces a second carbonyl group and influences the electronic environment of the adjacent piperazine ring. The restricted rotation around the amide C-N bond can lead to complex NMR spectra due to the potential for conformational isomers.[3]

  • N-Methylpiperazine Ring: This saturated heterocycle contains multiple methylene (-CH₂) groups in different chemical environments, further complicated by the N-methyl substituent.

  • Methylene Bridge (-CH₂-): A key structural element positioned between the two carbonyl groups.

Understanding the interplay of these groups is fundamental to the accurate interpretation of the spectroscopic data presented in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.[4]

Principles and Experimental Considerations

The choice of experimental parameters is critical for acquiring high-quality NMR data. For this molecule, a polar aprotic solvent like DMSO-d₆ is highly recommended. This choice is deliberate; deuterated chloroform (CDCl₃) can sometimes fail to show the acidic carboxylic proton due to rapid proton exchange, whereas DMSO-d₆ slows this exchange, allowing for its observation. Furthermore, temperature-dependent NMR studies may be necessary to investigate the conformational dynamics arising from restricted rotation around the amide bond, which can cause signal broadening or the appearance of multiple sets of signals (rotamers) at room temperature.[5][6]

Predicted ¹H NMR Data and Interpretation

The proton NMR spectrum is predicted to show distinct signals for each unique proton environment. The alpha protons adjacent to the carbonyl group are expected to be deshielded, resonating in the 2.0-3.0 ppm region.[7] The carboxylic acid proton is anticipated to appear as a very broad singlet at a significantly downfield shift, typically around 12 ppm.[8]

Table 1: Predicted ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)

ProtonsPredicted δ (ppm)MultiplicityIntegrationRationale
Carboxylic Acid (-COOH)~12.0Broad Singlet1HHighly deshielded acidic proton.
Piperazine (-N(C=O)CH₂-)~3.5 - 3.7Multiplet4HDeshielded by the adjacent amide carbonyl.
Methylene (-C(O)CH₂C(O)-)~3.4Singlet2HPositioned between two electron-withdrawing carbonyls.
Piperazine (-N(CH₃)CH₂-)~2.3 - 2.5Multiplet4HStandard chemical shift for protons on a piperazine ring.
N-Methyl (-NCH₃)~2.2Singlet3HTypical shift for an N-methyl group on a saturated ring.
Predicted ¹³C NMR Data and Interpretation

The carbon NMR spectrum will be characterized by two distinct carbonyl signals in the highly deshielded region (160-180 ppm).[7] The carboxylic acid carbonyl is typically found slightly more downfield than the amide carbonyl. The carbons of the piperazine ring will appear in the aliphatic region, with their specific shifts influenced by the adjacent substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)

CarbonPredicted δ (ppm)Rationale
Carboxylic Acid (-C OOH)~171Typical shift for a carboxylic acid carbonyl.[9]
Amide (-C (O)N<)~168Typical shift for a tertiary amide carbonyl.[7]
N-Methylpiperazine (-C H₂)~54Carbons adjacent to the N-methyl group.
Methylene (-C H₂-)~49Deshielded by two adjacent carbonyls.
Amide-adjacent Piperazine (-C H₂)~45Carbons adjacent to the amide nitrogen.
N-Methyl (-NC H₃)~46Typical shift for an N-methyl group.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Accurately weigh ~5-10 mg of 3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum using a 90° pulse. Ensure the spectral width covers at least 0-14 ppm.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An adequate number of scans will be required to achieve a good signal-to-noise ratio due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.

Workflow for NMR Analysis

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the presence of specific functional groups within a molecule.[10] The spectrum is a plot of infrared light absorbance versus wavenumber and provides a "fingerprint" of the molecule.

Principles and Diagnostic Frequencies

For 3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid, IR spectroscopy is particularly useful for confirming the presence of the two distinct carbonyl groups and the carboxylic acid hydroxyl group. The O-H stretch of a carboxylic acid is one of the most recognizable bands in IR spectroscopy, appearing as an exceptionally broad absorption over a wide range, often from 3300 to 2500 cm⁻¹.[11] This broadening is a direct result of strong intermolecular hydrogen bonding.[10] The two carbonyl groups will also present strong, sharp absorptions, but at different frequencies, allowing for their differentiation.

Predicted IR Spectrum and Interpretation

The key diagnostic bands are summarized in the table below. The presence of both a very broad O-H stretch and two distinct C=O stretches provides compelling evidence for the molecule's structure.

Table 3: Predicted Diagnostic IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
Carboxylic Acid O-H Stretch3300 - 2500Broad, StrongCharacteristic of a hydrogen-bonded carboxylic acid.[11]
C-H Stretch (Aliphatic)3000 - 2850MediumFrom CH₂ and CH₃ groups.
Carboxylic Acid C=O Stretch~1710Strong, SharpTypical frequency for a saturated carboxylic acid.[10]
Amide C=O Stretch (Amide I)~1660Strong, SharpTertiary amides absorb at lower frequencies than acids.[7][9]
C-N Stretch~1200 - 1100MediumFrom the amide and amine functionalities.
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Workflow for IR Analysis

Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule. Furthermore, analysis of the fragmentation patterns can offer valuable structural insights.

Principles and Ionization Techniques

For a polar, non-volatile molecule like 3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid, Electrospray Ionization (ESI) is the most appropriate technique. It is a "soft" ionization method that typically generates the protonated molecular ion, [M+H]⁺, with minimal fragmentation, allowing for the unambiguous determination of the molecular weight. The calculated monoisotopic mass of the neutral molecule (C₈H₁₄N₂O₃) is 200.1004 Da.

Predicted Mass Spectrum and Fragmentation Pathways

In positive-ion ESI-MS, the base peak is expected to be the protonated molecule at m/z 201.1. Tandem MS (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented, can provide structural confirmation. The most common fragmentation pathway for piperazine amides is the cleavage of the amide C-N bond.[12][13]

Table 4: Predicted Key Ions in ESI-MS

m/zIonRationale
201.1[M+H]⁺Protonated molecular ion.
183.1[M+H - H₂O]⁺Loss of water from the carboxylic acid.
157.1[M+H - CO₂]⁺Loss of carbon dioxide (decarboxylation).
101.1[C₅H₁₃N₂]⁺Fragment corresponding to protonated N-methylpiperazine following amide bond cleavage.
83.0[C₄H₅O₂]⁺Acylium ion from cleavage of the amide bond.
70.1[C₄H₈N]⁺Characteristic fragment from the piperazine ring.[14]
Experimental Protocol for LC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture, such as 50:50 water:acetonitrile with 0.1% formic acid to promote protonation.

  • LC Separation (Optional but Recommended): Inject the sample onto a liquid chromatography system equipped with a C18 column to ensure sample purity before it enters the mass spectrometer.

  • MS Ionization: Introduce the sample into the ESI source. Set the source parameters (e.g., capillary voltage, gas flow, temperature) to optimize the signal for the target m/z of 201.1.

  • Full Scan MS: Acquire a full scan spectrum to identify the protonated molecular ion.

  • Tandem MS (MS/MS): If structural confirmation is needed, perform a product ion scan by selecting the precursor ion at m/z 201.1 and applying collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: Analyze the resulting mass spectra to confirm the molecular weight and identify fragmentation patterns consistent with the proposed structure.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for LC-MS Spectrometric Analysis.

Integrated Spectroscopic Analysis

While each spectroscopic technique provides valuable data, their combined power allows for unequivocal structural confirmation. The integrated analysis for 3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid would follow this logic:

  • MS confirms the molecular weight (m/z 201.1 for [M+H]⁺) and elemental formula.

  • IR confirms the presence of key functional groups: the very broad O-H stretch for the carboxylic acid, and two distinct C=O bands for the acid and amide moieties.

  • NMR provides the complete structural map: ¹H NMR confirms the number and connectivity of protons, including the acidic proton, the methylene bridge, and the distinct environments within the piperazine ring. ¹³C NMR confirms the carbon skeleton, most notably the two different carbonyl carbons.

Together, these three techniques provide a self-validating system for the characterization of 3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid, ensuring its identity and purity for researchers and drug development professionals.

References

  • Spectroscopy of Carboxylic Acid Derivatives.
  • IR: carboxylic acids. University of Calgary.
  • IR Spectra for Carboxylic Acid | Detailed Guide. Echemi.
  • Mass Fragmentation Characteristics of Piperazine Analogues. Chinese Journal of Mass Spectrometry.
  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.
  • Mass spectra and major fragmentation patterns of piperazine designer drugs.
  • Spectroscopy of Carboxylic Acid Deriv
  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP d
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • Infrared Spectra of Carboxylic Acids and its Deriv
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • Spectroscopic Analysis of Piperazine Compounds: Applic
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • 318280-11-4|3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid. BLDpharm.

Sources

Foundational

An In-Depth Technical Guide to the In Silico Modeling of 3-(4-Methylpiperazin-1-yl)-3-oxopropanoic Acid Derivatives

Abstract The 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid scaffold is an emerging pharmacophore with significant potential in medicinal chemistry. Its structural motifs are found in various bioactive molecules, includi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid scaffold is an emerging pharmacophore with significant potential in medicinal chemistry. Its structural motifs are found in various bioactive molecules, including kinase inhibitors and antagonists for receptors like the kappa opioid receptor.[1][2] This guide provides a comprehensive, technically-focused walkthrough for the in silico modeling of its derivatives. Aimed at researchers and drug development professionals, this document moves beyond a simple recitation of steps to explain the critical reasoning behind methodological choices. It details a self-validating computational workflow encompassing ligand preparation, target selection, molecular docking, molecular dynamics (MD) simulations, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. The protocols herein are designed to be robust, reproducible, and grounded in established best practices to accelerate the discovery of novel therapeutics.

Introduction: The Strategic Value of the Piperazine Scaffold and In Silico Design

The piperazine ring is a classic example of a "privileged scaffold" in drug design, a molecular framework that is capable of binding to multiple biological targets.[3] When incorporated into structures like 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid, it offers a versatile platform for creating derivatives with finely tuned pharmacodynamic and pharmacokinetic properties. These derivatives have shown promise as potent inhibitors of targets like the BCR-ABL kinase, crucial in treating chronic myeloid leukemia.[1]

However, synthesizing and screening a large library of these derivatives is a resource-intensive endeavor. In silico modeling, or computer-aided drug design (CADD), provides a powerful alternative to streamline this process.[4][5] By simulating molecular interactions computationally, we can prioritize high-potential candidates, reduce the reliance on expensive and time-consuming lab work, and minimize the need for animal testing.[5][6] This guide outlines a rigorous computational pipeline designed to explore the therapeutic potential of this specific chemical series.

The Integrated In Silico Drug Discovery Workflow

A successful computational campaign is not a series of disconnected experiments but an integrated, logical progression. Each step builds upon the last, from initial hypothesis generation to final data analysis. The workflow described here is designed to be iterative, allowing for refinement as new data is generated.

cluster_prep Phase 1: System Preparation cluster_screen Phase 2: Screening & Refinement cluster_predict Phase 3: Predictive Modeling cluster_analysis Phase 4: Candidate Selection Ligand Ligand Library Preparation Docking Molecular Docking (Virtual Screening) Ligand->Docking QSAR QSAR Modeling (Activity Prediction) Ligand->QSAR Molecular Descriptors ADMET ADMET Prediction (Druggability Profile) Ligand->ADMET Structures Target Target Protein Selection & Preparation Target->Docking MD Molecular Dynamics (Binding Stability) Docking->MD Top Hits Docking->QSAR Docking Scores Analysis Data Integration & Lead Candidate Prioritization MD->Analysis QSAR->Analysis ADMET->Analysis

Caption: Integrated workflow for in silico drug discovery.

Phase 1: System Preparation - The Foundation of Accuracy

The validity of any computational model is entirely dependent on the quality of its inputs. Meticulous preparation of both the ligand (the derivative) and the target (the protein) is a non-negotiable first step.

Ligand Library Preparation

This protocol details the conversion of 2D chemical structures of your derivatives into 3D, energy-minimized conformations suitable for docking.

Protocol 1: Ligand Preparation Workflow

  • 2D Structure Generation: Draw each 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid derivative using chemical drawing software (e.g., ChemDraw, MarvinSketch) and save them in a standard format like SMILES or SDF.

  • Conversion to 3D: Use a computational chemistry tool like Open Babel or RDKit to convert the 2D structures into initial 3D conformations.

    • Causality: This step generates a plausible 3D arrangement of atoms, which is necessary for subsequent energy calculations and docking.

  • Protonation State Assignment: Determine the most likely protonation states of ionizable groups at a physiological pH of 7.4. Tools like ChemAxon's pKa calculator or the H++ server are invaluable here.

    • Causality: The charge of a molecule is a primary determinant of its interaction with a protein's electrostatic field. Incorrect protonation is a common and critical error.

  • Energy Minimization: Subject each 3D structure to energy minimization using a molecular mechanics force field (e.g., MMFF94 or UFF). This relaxes the structure into a low-energy, stable conformation.

    • Causality: This removes steric clashes and brings bond lengths and angles to their optimal values, resulting in a more realistic molecular conformation for docking.

  • File Format Conversion: Save the final, prepared ligands in the .pdbqt format required by many docking programs like AutoDock Vina. This format includes atomic coordinates, partial charges, and torsional flexibility information.

SMILES 2D Structure (SMILES/SDF) ThreeD Generate 3D Coordinates SMILES->ThreeD Protonate Assign Protonation (pH 7.4) ThreeD->Protonate Minimize Energy Minimization Protonate->Minimize PDBQT Final Ligand (.pdbqt) Minimize->PDBQT

Caption: Ligand preparation workflow.

Target Protein Selection and Preparation

The choice of protein target is dictated by the therapeutic goal. For this scaffold, a relevant target might be a kinase like BCR-ABL.[1]

Protocol 2: Target Preparation for Docking

  • Structure Retrieval: Download the 3D structure of the target protein from a public repository like the RCSB Protein Data Bank (PDB).[7] Choose a high-resolution crystal structure, preferably one that is co-crystallized with a known ligand.

    • Causality: A co-crystallized structure provides invaluable information about the location and key features of the active binding site.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and ions that are not critical for structural integrity or catalytic activity.[8]

    • Causality: Water molecules can interfere with the docking algorithm's ability to place the ligand in the binding site. They are typically added back during the more rigorous Molecular Dynamics step.

  • Adding Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. Ensure that the protonation states of key amino acid residues (like Histidine) are correctly assigned based on the local microenvironment.[8]

  • Charge Assignment: Assign partial atomic charges using a standard force field (e.g., AMBER, CHARMM).

  • File Format Conversion: As with the ligand, convert the prepared protein structure to the .pdbqt format for use in docking software.

Phase 2: Screening and Dynamic Refinement

With prepared inputs, we can now simulate the binding event and assess its stability.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[7] It is a high-throughput method used to screen large libraries of compounds and rank them based on their predicted binding affinity.[9]

Protocol 3: Molecular Docking with AutoDock Vina

  • Define the Search Space: Define a "grid box" that encompasses the protein's active site.[8] If a co-crystallized ligand is present in the original PDB file, centering the box on this ligand is a reliable strategy.

    • Causality: This confines the docking algorithm's search to the relevant binding area, saving computational time and increasing the accuracy of the prediction.

  • Run Docking Simulation: Execute the docking calculation using software like AutoDock Vina.[7][10] The program will systematically sample different poses (orientations and conformations) of the ligand within the grid box.

    • vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x X --center_y Y --center_z Z --size_x A --size_y B --size_z C --out output.pdbqt

  • Analyze Results: The primary output is a binding affinity score (in kcal/mol) and a set of predicted binding poses.[7] Lower scores indicate stronger predicted binding.

    • Self-Validation: As a crucial control, re-dock the original co-crystallized ligand into the active site. A successful docking protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.

  • Visualization: Use molecular visualization software like PyMOL or UCSF Chimera to inspect the top-ranked poses.[10] Analyze the specific hydrogen bonds, hydrophobic interactions, and other intermolecular forces that stabilize the complex.

Table 1: Example Docking Results for Derivative Series

Derivative IDBinding Affinity (kcal/mol)Key Interacting Residues
MPSA-001-9.8GLU-286, THR-315, MET-318
MPSA-002-8.5GLU-286, PHE-382
MPSA-003-10.2GLU-286, THR-315, ILE-360
MPSA-004 (Control)-7.1PHE-382
Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of binding, MD simulations introduce dynamics, offering insights into the stability of the protein-ligand complex over time in a simulated physiological environment.[9]

Protocol 4: Protein-Ligand MD Simulation with GROMACS

  • System Preparation: Use the best-ranked docking pose as the starting structure. Place the protein-ligand complex in a simulation box of a defined shape (e.g., cubic).

  • Solvation: Fill the box with explicit water molecules (e.g., TIP3P water model) to simulate an aqueous environment.[11]

  • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and to mimic a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization: Perform energy minimization on the entire solvated system to remove any steric clashes introduced during the setup.

  • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and adjust the pressure to the target pressure (e.g., 1 bar). This is typically done in two stages:

    • NVT Equilibration: Constant Number of particles, Volume, and Temperature.

    • NPT Equilibration: Constant Number of particles, Pressure, and Temperature.[11]

    • Causality: This equilibration phase allows the solvent to relax around the protein-ligand complex, ensuring the system is stable before the production run begins.

  • Production MD: Run the simulation for a significant period (e.g., 100-200 nanoseconds), saving the atomic coordinates (trajectory) at regular intervals.[11][12]

  • Trajectory Analysis: Analyze the trajectory to assess the stability of the complex. Key metrics include:

    • Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD indicates the complex is not undergoing major conformational changes.

    • Root Mean Square Fluctuation (RMSF): Identifies which parts of the protein are flexible or rigid during the simulation.

    • Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time.

Phase 3: Predictive Modeling

Using data from the screening phase, we can build models to predict the activity and druggability of new, unsynthesized derivatives.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical features of compounds and their biological activity.[13] This allows for the prediction of activity for new molecules without the need for docking or MD simulations.

Protocol 5: Developing a QSAR Model

  • Data Set Preparation: Compile a dataset of 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid derivatives with known biological activity data (e.g., IC50 values from in vitro assays). If experimental data is unavailable, docking scores can be used as a proxy for activity.

  • Descriptor Calculation: For each molecule, calculate a set of numerical values known as molecular descriptors.[14] These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).

  • Model Building: Split the dataset into a training set and a test set. Use a statistical or machine learning algorithm (e.g., Multiple Linear Regression, Random Forest, Support Vector Machines) to build a model that correlates the descriptors (independent variables) with the biological activity (dependent variable) using the training set.[15]

  • Model Validation: Use the test set, which the model has not seen before, to evaluate the predictive power of the QSAR model.[16] Rigorous internal and external validation is crucial to ensure the model's robustness and generalizability.[17]

    • Trustworthiness: A reliable QSAR model should have a high coefficient of determination (R²) for the training set and a high predictive R² (q²) for the test set. The difference between R² and q² should be minimal to avoid overfitting.

ADMET Prediction

A potent compound is useless if it has poor pharmacokinetic or toxicity profiles. ADMET prediction is a critical step to filter out compounds with undesirable properties early in the discovery process.[18][19]

Protocol 6: ADMET Profiling

  • Input Structures: Use the 2D or 3D structures of the derivatives as input.

  • Utilize Prediction Tools: Employ well-validated online servers or standalone software (e.g., SwissADME, pkCSM, ADMET-AI) to predict a range of properties.[18][20]

  • Analyze Key Properties: Evaluate the predicted values against acceptable ranges for oral drug candidates.

Table 2: Example ADMET Prediction for a Lead Candidate (MPSA-003)

PropertyPredicted ValueInterpretation
Absorption
Caco-2 PermeabilityHighGood intestinal absorption predicted.
Distribution
BBB PermeationNoUnlikely to cause CNS side effects.
Plasma Protein Binding92%High, may affect free drug concentration.
Metabolism
CYP2D6 InhibitionInhibitorPotential for drug-drug interactions.
Excretion
Total Clearance0.8 L/min/kgModerate clearance rate.
Toxicity
hERG InhibitionNon-inhibitorLow risk of cardiotoxicity.
Ames MutagenicityNon-mutagenicLow risk of genotoxicity.

Conclusion and Future Directions

This guide has outlined a robust, multi-faceted in silico workflow for the rational design and evaluation of 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid derivatives. By integrating molecular docking, molecular dynamics, QSAR, and ADMET modeling, researchers can efficiently navigate chemical space, prioritize candidates with the highest potential for success, and significantly accelerate the drug discovery timeline.[5][21]

The ultimate validation for any computational model is experimental testing.[22][23] The top-ranked candidates from this workflow should be synthesized and subjected to in vitro biochemical and cellular assays. This experimental data can then be used to refine and improve the predictive power of the computational models in a continuous, data-driven cycle of design, testing, and optimization.

References

  • AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight. (n.d.). MDPI.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot.
  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi.
  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024, August 13). Neovarsity.
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  • What is the significance of QSAR in drug design? (2025, May 21). Patsnap Synapse.
  • GROMACS Tutorial Part 2 | Protein-Ligand Complex MD Simulations Step-by-Step. (2025, May 18).
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  • Zhang, D., et al. (2021, May 19). Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia. PubMed.
  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. (n.d.). PMC - NIH.
  • The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. (n.d.). MDPI.
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Exploratory

Harnessing Privileged Scaffolds: A Technical Guide to Piperazine and Carboxylic Acid Fragments in Drug Discovery

A Note on the Topic: Adapting to the Scientific Landscape As a Senior Application Scientist, the cornerstone of my work is scientific integrity. The initial topic, "3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid" (purpor...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Topic: Adapting to the Scientific Landscape

As a Senior Application Scientist, the cornerstone of my work is scientific integrity. The initial topic, "3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid" (purportedly CAS 2883-45-6), presented a significant challenge. Our comprehensive search of chemical databases and scientific literature revealed that the provided CAS number correctly corresponds to an entirely different molecule, 1,6-Heptadien-4-ol. Furthermore, "3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid" itself is not a well-documented or commercially available fragment for drug design.

To provide a guide that is both technically sound and practically useful to researchers, a pivot in focus is necessary. The core chemical motifs of the original query—a piperazine ring and a carboxylic acid —are, however, of immense importance in modern drug discovery. Therefore, this guide has been expertly re-focused to provide an in-depth exploration of these two crucial fragments. We will delve into their individual strengths and synergistic potential within the framework of Fragment-Based Drug Discovery (FBDD), providing you with actionable insights and robust protocols.

Introduction: The Philosophy of Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for lead generation, offering a compelling alternative to traditional high-throughput screening (HTS).[1][2] Instead of screening millions of large, complex molecules, FBDD identifies low-molecular-weight compounds (fragments) that bind with low affinity to a biological target.[2][3] The core principle is that these smaller, less complex fragments can explore the chemical space of a protein's binding site more efficiently.[4][5] From these weak-binding but highly efficient starting points, medicinal chemists can apply structure-guided design to "grow," "link," or "merge" fragments into potent, drug-like candidates.[1]

This approach is governed by the "Rule of Three," a set of guidelines for ideal fragments:

  • Molecular weight < 300 Da

  • LogP ≤ 3

  • Number of hydrogen bond donors ≤ 3

  • Number of hydrogen bond acceptors ≤ 3

  • Number of rotatable bonds ≤ 3[2][4]

The success of an FBDD campaign hinges on the quality of the fragment library and the sensitivity of the biophysical screening methods used to detect these weak interactions.[4][6] This guide will focus on two ubiquitous and highly valuable fragment classes: piperazines and carboxylic acids, exploring their strategic application in designing the next generation of therapeutics.

Part 1: The Piperazine Moiety - A Privileged Scaffold for Modulating Physicochemical Properties

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. It is considered a "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs.[7][8][9] Its prevalence is not accidental; the piperazine moiety imparts a unique and highly desirable set of properties to a molecule.

1.1. Physicochemical Advantages of the Piperazine Fragment

The strategic inclusion of a piperazine fragment is a time-tested method for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Solubility Enhancement: The two nitrogen atoms can be protonated at physiological pH, significantly increasing a molecule's aqueous solubility. This is a critical parameter for ensuring bioavailability and suitability for formulation.[7][10]

  • Modulation of Basicity: The pKa of the nitrogen atoms can be fine-tuned through substitution, allowing chemists to control the molecule's charge state. This influences its ability to cross cell membranes and interact with its target.[7]

  • Structural Rigidity and Vectorial Control: As a cyclic diamine, piperazine offers a conformationally restricted linker, which can be invaluable for orienting other functional groups toward specific binding pockets on a target protein. This reduces the entropic penalty upon binding.

  • Synthetic Tractability: Piperazine is a versatile building block with well-established chemistry, allowing for straightforward derivatization at its nitrogen atoms to explore structure-activity relationships (SAR).[11]

1.2. Piperazine in Action: A Pharmacological Mainstay

From antipsychotics and antidepressants to anticancer and antiviral agents, the piperazine scaffold is a key component.[9][12] Its ability to serve as a central scaffold or a linker has made it indispensable in modern drug design.[10]

Exemplar Piperazine Fragment Molecular Weight ( g/mol ) cLogP H-Bond Donors H-Bond Acceptors Key Features
N-Methylpiperazine100.16-0.612Basic nitrogen for solubility; simple substitution.
Piperazine86.14-1.122Two points for derivatization; high hydrophilicity.
1-(2-Hydroxyethyl)piperazine130.19-1.223Introduces a hydroxyl group for additional interactions.

Part 2: The Carboxylic Acid Fragment - A Master Key for Target "Hot Spots"

Carboxylic acids are among the most common functional groups found in fragment libraries, and for good reason.[13][14] This functional group is a cornerstone of molecular recognition in biological systems.

2.1. The Power of the Carboxylate Interaction

The carboxylic acid moiety (which is predominantly deprotonated to a carboxylate at physiological pH) is an exceptional hydrogen bond donor and acceptor.[15] Its true power lies in its ability to form strong, charge-assisted hydrogen bonds and salt bridges with basic residues like arginine, lysine, and histidine on a protein target. These interactions are often found in high-energy "hot spots" that are critical for protein function, making carboxylic acid fragments excellent probes for identifying druggable sites.[13][14]

2.2. Challenges and the Rise of Bioisosteres

Despite their binding prowess, carboxylic acids present challenges. Their negative charge can limit cell permeability and oral bioavailability, and they can be susceptible to metabolic processes.[15][16] This has led to the development of carboxylic acid bioisosteres : functional groups that mimic the key electronic and steric properties of a carboxylic acid but with improved physicochemical profiles.[15][16]

Exemplar Acidic Fragment Bioisostere Class Approx. pKa Key Features
Propanoic AcidCarboxylic Acid~4.9Classic acidic fragment for probing basic residues.
5-Methyl-1H-tetrazoleTetrazole~4-5Widely used bioisostere; more metabolically stable and lipophilic than COOH.[16]
N-acetylsulfonamideAcyl Sulfonamide~3-4Strongly acidic; offers different geometry for interactions.[16]
3-HydroxyisoxazoleHydroxy-heterocycle~4-5Can act as a "masked" carboxylic acid with improved properties.

Part 3: Experimental Workflow: A High-Throughput Screen for Kinase Inhibitors

To illustrate how these fragments are used in practice, this section details a protocol for a primary screen using Surface Plasmon Resonance (SPR), a highly sensitive biophysical technique for detecting fragment binding in real-time.[1][3][4]

Objective: To identify piperazine and carboxylic acid-containing fragments that bind to the ATP-binding site of a target protein kinase.

Methodology: Surface Plasmon Resonance (SPR) Screening

SPR_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screen cluster_validation Phase 3: Hit Validation & Characterization P1 Immobilize Target Kinase on Sensor Chip via Amine Coupling P2 Prepare Fragment Library (Piperazine & Carboxylic Acid Subsets) in Assay Buffer P1->P2 Parallel Prep S1 Inject Fragments over Sensor Surface (e.g., at 200 µM concentration) P2->S1 S2 Monitor Binding via Change in Refractive Index (Response Units) S1->S2 S3 Identify 'Hits': Fragments showing a reproducible binding response S2->S3 V1 Re-test Hits using Dose-Response (e.g., 8 concentrations) S3->V1 Confirmed Hits V2 Determine Binding Affinity (KD) and Ligand Efficiency (LE) V1->V2 V3 Orthogonal Validation: Confirm hits with a secondary method (e.g., Thermal Shift Assay or NMR) V2->V3 High-Quality Hits

Step-by-Step Protocol:

  • Immobilization: Covalently attach the purified target kinase to a CM5 sensor chip surface using standard amine coupling chemistry. The goal is to achieve an immobilization level that will yield a robust signal without causing mass transport limitations.

  • Fragment Library Preparation: Solubilize the piperazine and carboxylic acid fragment libraries in an appropriate running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO) to a final concentration of 200 µM. It is crucial to ensure complete solubilization to avoid artifacts.[13]

  • Primary Screen Injection: Sequentially inject each fragment solution over the immobilized kinase surface and a reference flow cell (for background subtraction). Monitor the binding response in real-time. A stable, concentration-dependent increase in response units (RU) upon injection indicates a binding event.

  • Hit Identification: Fragments that produce a response significantly above the background noise are classified as initial hits. The threshold is typically determined based on the assay's signal-to-noise ratio.

  • Dose-Response Confirmation: Validate the initial hits by performing a concentration-response experiment. Inject each hit fragment over the chip at a range of concentrations (e.g., from 1 µM to 1 mM).

  • Affinity and Efficiency Calculation: Fit the dose-response data to a steady-state affinity model to calculate the equilibrium dissociation constant (K D). This quantifies the binding strength. Subsequently, calculate the Ligand Efficiency (LE), a critical metric in FBDD, using the formula: LE = (1.37 * pKD) / N, where N is the number of heavy (non-hydrogen) atoms. Hits with high LE (typically >0.3) are prioritized as they form potent interactions relative to their size.[17]

  • Orthogonal Validation: To eliminate false positives, confirm the high-quality hits using a different biophysical method that relies on a different physical principle, such as Thermal Shift Assay (TSA) or NMR spectroscopy.[1][3]

Part 4: From Fragment to Lead: A Structure-Guided Optimization Strategy

Once validated hits are identified, the next phase is to evolve them into potent lead compounds. This process is critically dependent on structural information, typically from X-ray crystallography, which reveals how the fragment binds to the target.

Let's consider a hypothetical scenario where our SPR screen identified two fragments binding in adjacent pockets of the kinase active site:

  • Fragment A: A carboxylic acid fragment forming a key salt bridge with a lysine residue.

  • Fragment B: An N-methylpiperazine fragment occupying a nearby hydrophobic pocket.

The strategy here would be fragment linking .

FBDD_Linking cluster_hits Phase 1: Validated Hits cluster_design Phase 2: Structure-Guided Design cluster_synthesis Phase 3: Chemical Synthesis & Evaluation FragA Fragment A (Carboxylic Acid) KD = 500 µM LE = 0.35 Struc Obtain Co-Crystal Structures of Target with Fragment A & B FragA->Struc FragB Fragment B (N-Methylpiperazine) KD = 800 µM LE = 0.32 FragB->Struc Design In Silico Design of Linkers Connect A and B based on structural data and optimal vectors Struc->Design Synth Synthesize a small library of linked compounds Design->Synth Hypotheses Eval Assay Linked Compounds: Measure Potency (IC50) and Affinity (KD) Synth->Eval Result Linked Compound 1 KD = 50 nM LE = 0.38 Eval->Result Successful Linker

  • Structural Elucidation: The first critical step is to obtain high-resolution co-crystal structures of the target kinase in complex with both Fragment A and Fragment B. This provides the precise atomic coordinates of the binding interactions.

  • In Silico Linker Design: Using the structural information, computational chemists can model various chemical linkers to bridge Fragment A and Fragment B. The goal is to design a linker that maintains the optimal binding orientation of both original fragments while having favorable physicochemical properties.

  • Synthesis: Medicinal chemists then synthesize a focused library of the most promising linked compounds.

  • Evaluation: The newly synthesized compounds are evaluated in the same binding and functional assays. A successful linking strategy will result in a dramatic increase in affinity (a much lower K D) and potency, as the binding energy of the two fragments becomes additive. The resulting molecule will have a significantly higher affinity than either fragment alone, often moving from the millimolar to the nanomolar range.

This iterative cycle of design, synthesis, and testing, guided by structural biology, is the engine that drives FBDD, efficiently converting low-affinity fragments into high-potency lead candidates.

References

  • PharmaFeatures. (2024, February 16). Fragment-Based Drug Discovery: A Comprehensive Overview. [Link]

  • Schiebel, J., et al. (2019, November 26). Concepts and Core Principles of Fragment-Based Drug Design. PMC. [Link]

  • X-Zell. Fragment Screening & Fragment-Based Drug Design. [Link]

  • Rocco, G. G., & Functional Drug Discovery Unit. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. [Link]

  • Trinchera, M., et al. (2022, September). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. [Link]

  • Wikipedia. Fragment-based lead discovery. [Link]

  • Drug Hunter. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD). [Link]

  • Sechi, M., et al. (2020, November 15). Fragment based drug design and diversity-oriented synthesis of carboxylic acid isosteres. Bioorganic & Medicinal Chemistry. [Link]

  • ResearchGate. (2025, August 8). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]

  • ResearchGate. Piperazine-containing anticancer agents having metal complexes. [Link]

  • PMC. Piperazine skeleton in the structural modification of natural products: a review. [Link]

  • Dalton Transactions (RSC Publishing). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. [Link]

  • PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Cambridge Healthtech Institute. Fragment-Based Drug Discovery. [Link]

  • Astex Pharmaceuticals. Fragment Based Drug Discovery: An Organic Synthesis Perspective. [Link]

  • MDPI. (n.d.). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. [Link]

  • Arctom. Fragment Libraries. [Link]

  • EMBL-EBI. malonic acid (CHEBI:30794). [Link]

  • PubChem. Malonic Acid. [Link]

  • bioRxiv. (2022, March 20). Fragment libraries designed to be functionally diverse recover protein binding information more efficiently than standard struct. [Link]

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Foundational

The Alchemical Promise of a Simple C3 Synthon: A Technical Guide to the Discovery of Novel Heterocyclic Compounds from 3-Oxopropanoic Acid

For Researchers, Scientists, and Drug Development Professionals Foreword: The Unassuming Power of a Reactive Intermediate In the vast and ever-expanding universe of organic synthesis, the true potential of a molecule is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unassuming Power of a Reactive Intermediate

In the vast and ever-expanding universe of organic synthesis, the true potential of a molecule is often belied by its simplicity. 3-Oxopropanoic acid, also known as malonic semialdehyde, is a prime example of such a molecule.[1][2] A simple three-carbon chain bearing both a carboxylic acid and an aldehyde, its inherent instability and high reactivity have historically presented significant challenges to the synthetic chemist.[2] However, it is precisely this reactivity that makes it a powerful and versatile building block for the construction of a diverse array of heterocyclic compounds, many of which form the core scaffolds of medicinally important molecules.[2] This guide serves as an in-depth exploration of the synthetic utility of 3-oxopropanoic acid and its derivatives, providing not just protocols, but a deeper understanding of the chemical principles that govern its transformations. We will delve into the causality behind experimental choices, offering insights that empower the researcher to not only replicate but also innovate.

The Challenge and Opportunity of a Transient Synthon: In Situ Generation of 3-Oxopropanoic Acid

The fleeting nature of 3-oxopropanoic acid necessitates its generation in situ for most synthetic applications.[1][2] This approach, where the reactive species is formed directly in the reaction mixture, circumvents issues of isolation and degradation. Understanding the methods for its generation is fundamental to harnessing its synthetic potential.

Dehydration of Malic Acid: The Classical Approach

A well-established method for generating 3-oxopropanoic acid involves the acid-catalyzed dehydration of malic acid.[1]

  • Mechanism: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, promoting the elimination of water from malic acid to form the enol tautomer of 3-oxopropanoic acid. This is followed by tautomerization to the aldehyde form.

  • Experimental Considerations: This method is often employed for reactions that can be carried out in strongly acidic media. The choice of a co-solvent and temperature control are critical to minimize side reactions and polymerization.

Hydrolysis of Protected Precursors: A Milder Alternative

For syntheses requiring milder conditions, the hydrolysis of protected forms of 3-oxopropanoic acid, such as its acetals, offers a more controlled approach.[1]

  • Rationale: Acetal protection masks the reactive aldehyde functionality, allowing for the storage and handling of a stable precursor. Deprotection under acidic conditions liberates the desired 3-oxopropanoic acid in a more controlled manner.

  • Protocol Validation: The progress of the hydrolysis can be monitored by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to ensure complete deprotection before proceeding with the subsequent reaction.

The Art of Ring Construction: Key Synthetic Strategies

The bifunctional nature of 3-oxopropanoic acid and its derivatives, primarily β-keto esters, allows for a variety of cyclization strategies to construct heterocyclic rings. The following sections will detail the core principles and provide exemplary protocols for the synthesis of key heterocyclic families.

Condensation Reactions: The Cornerstone of Heterocycle Synthesis

Condensation reactions are the most widely employed strategy for synthesizing heterocycles from β-dicarbonyl compounds. These reactions involve the formation of a new carbon-nitrogen or carbon-oxygen bond through the elimination of a small molecule, typically water.

Pyrimidine scaffolds are fundamental components of nucleic acids and are prevalent in a vast number of pharmaceuticals.[3] The reaction of a 1,3-dicarbonyl compound with urea, thiourea, or guanidine is a classic and efficient method for their synthesis.

Protocol 1: Synthesis of a Substituted Pyrimidine

This protocol outlines the synthesis of a dihydropyrimidinone derivative via a Biginelli-type reaction, a one-pot three-component condensation.[4]

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde)

  • β-Keto Ester (e.g., Ethyl Acetoacetate, a derivative of 3-oxopropanoic acid)

  • Urea or Thiourea

  • Ethanol

  • Catalytic amount of a Lewis or Brønsted acid (e.g., HCl, ZnCl₂)

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol), β-keto ester (1 mmol), and urea (1.2 mmol) in ethanol (10 mL).

  • Add a catalytic amount of the acid catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Self-Validation: The identity and purity of the synthesized pyrimidine can be confirmed by melting point determination, NMR spectroscopy, and mass spectrometry. The characteristic signals in the ¹H NMR spectrum for the dihydropyrimidine ring provide a clear indication of successful product formation.

Pyrazole derivatives exhibit a wide range of biological activities and are synthesized via the condensation of a β-dicarbonyl compound with a hydrazine derivative.[5][6]

Protocol 2: Synthesis of a Pyrazolone Derivative [5]

Materials:

  • Ethyl Benzoylacetate (a β-keto ester)

  • Hydrazine Hydrate

  • Ethanol or Acetic Acid

Procedure:

  • To a solution of ethyl benzoylacetate (1 mmol) in ethanol (5 mL), add hydrazine hydrate (1.1 mmol).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the crystalline product by filtration, wash with a small amount of cold ethanol, and dry.

Causality in Experimental Choice: The use of a slight excess of hydrazine hydrate ensures the complete consumption of the limiting β-keto ester. Acetic acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by hydrazine.

The Conrad-Limpach and Knorr Quinolone Syntheses: Accessing a Privileged Scaffold

Quinolones are a major class of antibacterial agents and are also found in a variety of other medicinally important compounds. The Conrad-Limpach and Knorr syntheses are classical methods for their preparation from anilines and β-keto esters.[7][8]

Protocol 3: Conrad-Limpach Synthesis of a 4-Quinolone [7][8]

Materials:

  • Aniline

  • Ethyl Acetoacetate

  • Dowtherm A (or another high-boiling solvent)

Procedure:

  • A mixture of aniline (1 mmol) and ethyl acetoacetate (1 mmol) is heated at 140-150 °C for 1-2 hours to form the intermediate ethyl β-anilinocrotonate. The progress of this step can be monitored by observing the removal of water.

  • The reaction mixture is then added dropwise to a preheated high-boiling solvent such as Dowtherm A at 250 °C.

  • The mixture is maintained at this temperature for 15-30 minutes to effect cyclization.

  • After cooling, the reaction mixture is diluted with a suitable solvent like hexane or ether to precipitate the 4-quinolone product.

  • The solid is collected by filtration, washed, and can be purified by recrystallization.

Trustworthiness of the Protocol: The high temperatures employed in the cyclization step are crucial for overcoming the activation energy for the intramolecular Friedel-Crafts type acylation. The use of a high-boiling, inert solvent prevents decomposition of the reactants and products.

Pechmann Condensation: A Direct Route to Coumarins

Coumarins are a large class of naturally occurring and synthetic compounds with diverse biological activities.[9][10] The Pechmann condensation provides a straightforward synthesis of coumarins from a phenol and a β-keto ester in the presence of an acid catalyst.[11][12]

Protocol 4: Synthesis of a Substituted Coumarin [11]

Materials:

  • Phenol (or a substituted phenol)

  • Ethyl Acetoacetate

  • Concentrated Sulfuric Acid (or another strong acid catalyst)

Procedure:

  • Carefully add concentrated sulfuric acid to a cooled mixture of the phenol (1 mmol) and ethyl acetoacetate (1.1 mmol).

  • Stir the mixture at room temperature or with gentle heating for several hours. The reaction progress can be monitored by TLC.

  • Pour the reaction mixture onto crushed ice to precipitate the coumarin product.

  • Collect the solid by filtration, wash thoroughly with water to remove the acid, and dry.

  • Recrystallization from ethanol or another suitable solvent affords the pure coumarin.

Expertise in Action: The choice of the acid catalyst can significantly influence the reaction outcome. While sulfuric acid is traditional, other catalysts like trifluoroacetic acid or solid acid catalysts can offer milder conditions and easier work-up.[11]

Multicomponent Reactions: The Power of Convergence

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials.[13][14] These reactions are atom-economical and environmentally friendly, making them highly attractive for modern drug discovery.

Hantzsch Dihydropyridine Synthesis: A Classic MCR

The Hantzsch synthesis is a four-component reaction that produces dihydropyridine derivatives, which are important calcium channel blockers and have other biological activities. The reaction typically involves an aldehyde, two equivalents of a β-keto ester, and ammonia.

Diagram 1: Hantzsch Dihydropyridine Synthesis Workflow

Hantzsch_Workflow cluster_reactants Reactants cluster_process One-Pot Reaction cluster_product Product Aldehyde Aldehyde Mix Mix in Solvent (e.g., Ethanol) Aldehyde->Mix BetaKetoester1 β-Keto Ester (1 eq) BetaKetoester1->Mix BetaKetoester2 β-Keto Ester (1 eq) BetaKetoester2->Mix Ammonia Ammonia Ammonia->Mix Heat Reflux Mix->Heat Dihydropyridine Dihydropyridine Heat->Dihydropyridine

Caption: Workflow for the Hantzsch Dihydropyridine Synthesis.

Data Presentation and Analysis

To facilitate the comparison of different synthetic approaches, the following table summarizes key parameters for the synthesis of various heterocyclic cores from 3-oxopropanoic acid derivatives.

Heterocyclic CoreSynthetic MethodKey ReactantsCatalystTypical Yields (%)
PyrimidineBiginelli ReactionAldehyde, β-Keto Ester, UreaAcid (e.g., HCl)60-90
PyrazoleKnorr Synthesisβ-Keto Ester, HydrazineAcetic Acid70-95
4-QuinoloneConrad-LimpachAniline, β-Keto EsterHigh Temperature40-70
CoumarinPechmann CondensationPhenol, β-Keto EsterStrong Acid (e.g., H₂SO₄)50-85
DihydropyridineHantzsch SynthesisAldehyde, β-Keto Ester, AmmoniaNone (or mild acid/base)60-90

Conclusion: A Versatile Tool for the Modern Chemist

3-Oxopropanoic acid and its more stable derivatives, particularly β-keto esters, represent a remarkably versatile and powerful class of building blocks for the synthesis of a wide range of heterocyclic compounds. From the fundamental scaffolds of life to the core structures of modern pharmaceuticals, the synthetic pathways originating from this simple C3 synthon are both numerous and impactful. By understanding the underlying principles of their reactivity and the nuances of the experimental protocols, researchers can unlock the full potential of these reagents to accelerate the discovery and development of novel molecules with significant biological and therapeutic value. This guide has aimed to provide not just a collection of methods, but a framework for rational design and innovation in the ever-evolving field of heterocyclic chemistry.

References

  • Wikipedia. (2023). 3-Oxopropanoic acid. [Link]

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  • National Institutes of Health. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]

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Exploratory

Structure-activity relationship (SAR) of methylpiperazine derivatives

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Methylpiperazine Derivatives Abstract The N-methylpiperazine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Methylpiperazine Derivatives

Abstract

The N-methylpiperazine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of clinically successful drugs.[1][2][3] Its unique physicochemical properties—including a six-membered ring with two opposing nitrogen atoms, which imparts structural rigidity, a large polar surface area, and multiple hydrogen bond acceptors—often confer favorable pharmacokinetic profiles such as enhanced aqueous solubility and oral bioavailability.[2][3] These attributes make the methylpiperazine core an attractive building block for developing therapeutics targeting a vast range of diseases, from central nervous system (CNS) disorders to cancer and infectious diseases.[4][5][6] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of methylpiperazine derivatives, explaining the causal links behind experimental design choices and offering detailed, field-proven protocols for their synthesis and biological evaluation.

The Methylpiperazine Core: A Privileged Scaffold in Drug Design

The versatility of the piperazine ring, and specifically its N-methylated form, lies in its modular nature.[7] The core structure presents distinct points for chemical modification, allowing medicinal chemists to fine-tune the molecule's properties to achieve desired potency, selectivity, and pharmacokinetic characteristics.[7][8] Understanding the impact of these modifications is the essence of SAR.

The primary points for structural modification on the N-methylpiperazine scaffold are:

  • The N4-Position: This is the most frequently modified position. The secondary amine allows for the attachment of a wide variety of substituents (R), including aryl, heteroaryl, alkyl, and acyl groups, which profoundly influences the derivative's interaction with its biological target.

  • The Piperazine Ring: Substitution directly on the carbon atoms of the piperazine ring can introduce chirality and steric bulk, affecting the molecule's conformation and binding orientation.

  • The N1-Methyl Group: While less common, modification or replacement of the methyl group can also modulate activity, though it is often kept to maintain favorable properties like brain penetrance.[9]

Key points for SAR modification on the N-methylpiperazine scaffold.

SAR in Major Therapeutic Areas

The true power of the methylpiperazine scaffold is demonstrated by the diverse biological activities its derivatives possess. Trivial changes in substitution patterns can result in significant shifts in pharmacological action.[1][5]

Anticancer Activity

Methylpiperazine derivatives have emerged as potent anticancer agents, acting through various mechanisms including kinase inhibition, antiproliferative effects, and induction of apoptosis.[2][10][11]

Key SAR Insights:

  • Kinase Inhibition (e.g., EGFR): In a series of phenyl benzamide and phenyl methanone derivatives, replacing a piperidine ring with N-methylpiperazine and modifying the terminal phenyl ring with various substituents was explored for anticancer activity.[12] It was found that these compounds could fit well into the active site of the Epidermal Growth Factor Receptor (EGFR), suggesting this as a probable mechanism of action.[10]

  • Modulation of Cytotoxicity: The nature of the substituent on the N4-position is critical. For instance, in a series of vindoline-piperazine conjugates, derivatives containing [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine at position 17 of vindoline showed outstanding cytotoxic activity across numerous cancer cell lines.[13] This highlights the importance of lipophilic and electron-withdrawing groups in enhancing potency.

  • Improving Natural Products: The introduction of a methylpiperazine moiety to natural products like gambogic acid and wogonin has been shown to significantly increase antiproliferative activity.[11] For example, a gambogic acid derivative with a methylpiperazine substituent was 10-fold more potent than the parent compound against the A549 lung cancer cell line.[11] This is often attributed to improved solubility and better drug-like properties.[11]

Data Presentation: Anticancer Activity of Methylpiperazine Derivatives

Compound IDCore StructureTarget Cell LineIC50 / GI50 (µM)Reference
A-11 Phenyl MethanoneA-549 (Lung)5.71[10]
A-11 Phenyl MethanoneHCT-116 (Colon)4.26[10]
Vindoline-23 Vindoline ConjugateMDA-MB-468 (Breast)1.00[13]
Vindoline-25 Vindoline ConjugateHOP-92 (Lung)1.35[13]
Gambogic Acid-12 Natural Product DerivativeA549 (Lung)0.12[11]
Gambogic Acid-12 Natural Product DerivativeBGC-823 (Gastric)0.57[11]
Central Nervous System (CNS) Activity

The N-methylpiperazine moiety is prevalent in CNS-active drugs due to its ability to interact with various neurotransmitter receptors and its frequent capacity to cross the blood-brain barrier.[9][14] These derivatives act on dopamine, serotonin, and opioid receptors, among others.[1][6][15]

Key SAR Insights:

  • GPCR Ligands: Arylpiperazines are a classic scaffold for G-protein coupled receptor (GPCR) ligands.[7][16] The general structure involves an N-aryl group, the central piperazine ring, a linker, and a terminal moiety.[7] Modifications to the N-aryl group (e.g., adding chloro or methoxy groups) and the length of the linker are key determinants of affinity and selectivity for specific serotonin (5-HT) and dopamine (D2) receptor subtypes.[1][6]

  • Dual-Target Inhibition (MAO-B/AChE): In the search for treatments for neurodegenerative diseases, researchers have designed dual inhibitors. A series of N-methylpiperazine chalcones were developed as dual inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE).[17] The N-methylpiperazine group was found to be crucial for imparting AChE inhibitory activity, likely through interactions within the enzyme's active site, while the chalcone portion targeted MAO-B.[17]

  • Opioid Receptor Antagonism: N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines have been identified as a novel class of kappa opioid receptor (KOR) antagonists.[15] The methyl group on the piperazine ring and the specific substitution pattern on the N-4 side chain are critical for achieving high potency and selectivity.[15]

D2_Signaling cluster_0 Dopamine D2 Receptor Signaling Dopamine Dopamine D2R D2 Receptor (GPCR) Dopamine->D2R Activates G_protein Gi/o Protein D2R->G_protein Activates Methylpiperazine Arylpiperazine Antagonist Methylpiperazine->D2R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Gene Transcription, Ion Channel Modulation) PKA->Downstream Phosphorylates

Pathway showing arylpiperazine antagonism at the D2 receptor.

Experimental Protocols: Synthesis and Biological Evaluation

Scientific integrity demands that protocols be robust and reproducible. The following sections detail standardized, self-validating methodologies for the synthesis and evaluation of N-methylpiperazine derivatives.

General Synthesis of N-Methylpiperazine Derivatives

A common and effective method for synthesizing N-methylpiperazine derivatives is through amide bond formation, coupling N-methylpiperazine with a carboxylic acid. This approach was successfully used to create anticancer agents.[10]

Synthesis_Workflow cluster_workflow General Amide Coupling Synthesis Workflow start Start: Carboxylic Acid (R-COOH) + N-Methylpiperazine activation Acid Activation (EDC, HOBt) start->activation coupling Amide Coupling Reaction (Stir at RT, 12-24h) activation->coupling workup Aqueous Workup (Extraction with EtOAc) coupling->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization product Final Product: N-Methylpiperazine Derivative characterization->product

Workflow for the synthesis of N-methylpiperazine amides.

Step-by-Step Protocol: Amide Coupling [10]

  • Dissolution: Dissolve the starting carboxylic acid (1.0 eq) in a suitable aprotic solvent, such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Activation: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl, 1.2 eq) and Hydroxy-O-benztriazole (HOBt, 1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid. Causality: EDC and HOBt react with the carboxylic acid to form a highly reactive intermediate, which is susceptible to nucleophilic attack by the amine, preventing side reactions and increasing yield.

  • Amine Addition: Add N-methylpiperazine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product using column chromatography on silica gel to yield the pure N-methylpiperazine derivative.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry (MS).

Biological Evaluation: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[2][10]

Step-by-Step Protocol: MTT Assay [10]

  • Cell Seeding: Seed cancer cells (e.g., A-549, HCT-116) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized methylpiperazine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known anticancer drug like Gefitinib (positive control).[10]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Causality: Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting the yellow salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Perspectives

The N-methylpiperazine scaffold remains an exceptionally valuable and versatile core in drug discovery. Its favorable physicochemical properties and synthetic tractability allow for the systematic exploration of structure-activity relationships. This guide has demonstrated that targeted modifications to the N4-substituent and the core ring structure can yield potent and selective agents against a wide array of biological targets, from cancer-related kinases to CNS receptors.

Future research will likely focus on integrating the N-methylpiperazine moiety into more complex molecular architectures, such as multi-target-directed ligands (MTDLs) for diseases like Alzheimer's, and antibody-drug conjugates (ADCs) for highly specific cancer therapy. The foundational SAR principles outlined herein will continue to guide medicinal chemists in the rational design of the next generation of innovative therapeutics.

References

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Robust and Scalable Synthesis of 3-(4-Methylpiperazin-1-yl)-3-oxopropanoic Acid

Abstract This document provides a comprehensive and detailed protocol for the chemical synthesis of 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid, a crucial building block in modern medicinal chemistry and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive and detailed protocol for the chemical synthesis of 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid, a crucial building block in modern medicinal chemistry and drug development. The protocol is designed for a broad scientific audience, including researchers, chemists, and process development professionals. The methodology herein is optimized for clarity, reproducibility, and high yield, emphasizing the underlying chemical principles, safety considerations, and validation of the final product.

Introduction

3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid is a bifunctional organic molecule of significant interest in the pharmaceutical industry. Its structure incorporates a reactive carboxylic acid moiety and a tertiary amide linked to a methylpiperazine group. This unique combination of functional groups makes it an invaluable synthon for introducing the N-methylpiperazine motif into larger molecules. The N-methylpiperazine group is a common feature in many approved drugs, often improving pharmacokinetic properties such as solubility and bioavailability. This protocol details a reliable synthetic route starting from commercially available reagents, proceeding through a stable potassium salt intermediate to ensure high purity and yield of the final product.

Reaction Scheme

The overall synthesis is a multi-step process beginning with the formation of a potassium mono-ethyl malonate salt, followed by its conversion to an acid chloride, subsequent acylation of 1-methylpiperazine, and final hydrolysis to yield the target compound.

Step 1: Formation of Potassium Ethyl Malonate

Step 2: Formation of the Acid Chloride and Acylation ``` Potassium Ethyl Malonate + Oxalyl Chloride -> Ethyl 3-chloro-3-oxopropanoate Ethyl 3-chloro-3-oxopropanoate + 1-Methylpiperazine -> Ethyl 3-(4-methylpiperazin-1-yl)-3-oxopropanoate

Materials and Reagents

Reagent/MaterialGradeRecommended SupplierNotes
Diethyl malonate≥99%Sigma-Aldrich---
Potassium hydroxide (KOH)ACS Reagent, ≥85%Sigma-Aldrich---
Absolute Ethanol200 proofSigma-AldrichAnhydrous
Diethyl etherAnhydrousSigma-Aldrich---
1-Methylpiperazine≥99%Sigma-AldrichStore under inert gas
Oxalyl chloride2.0 M in DichloromethaneSigma-AldrichHighly Toxic and Corrosive
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich---
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-AldrichCatalyst
Triethylamine (TEA)≥99.5%Sigma-Aldrich---
Hydrochloric acid (HCl)37% (concentrated)Sigma-Aldrich---
Anhydrous Magnesium Sulfate≥99.5%Sigma-AldrichDrying agent
Deuterated Solvents for NMR---Cambridge Isotope Labse.g., DMSO-d6

Experimental Protocol

Step 1: Synthesis of Potassium Ethyl Malonate

This procedure is adapted from a well-established method for the preparation of malonic acid monoesters. [1]

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer, add 200 mL of absolute ethanol.

  • KOH Dissolution: While stirring, carefully add 17.5 g (0.31 mol) of potassium hydroxide pellets to the ethanol. The dissolution is exothermic; an ice bath can be used to control the temperature.

  • Addition of Diethyl Malonate: Once the potassium hydroxide is fully dissolved, add 50 g (0.31 mol) of diethyl malonate dropwise to the solution over 30 minutes at room temperature.

  • Precipitation and Reaction: A thick white precipitate of potassium ethyl malonate will form. Continue to stir the suspension vigorously for an additional 2 hours at room temperature to ensure the reaction goes to completion.

  • Isolation of the Salt: Collect the white solid by vacuum filtration. Wash the filter cake with 100 mL of diethyl ether to remove any unreacted diethyl malonate.

  • Drying: Dry the potassium ethyl malonate salt in a vacuum oven at 60 °C to a constant weight. The expected yield is typically 75-85%.

Step 2: Synthesis of Ethyl 3-(4-methylpiperazin-1-yl)-3-oxopropanoate

This part of the protocol involves the formation of an acid chloride intermediate, which is then used in situ for the acylation of 1-methylpiperazine. [2][3]

  • Acid Chloride Formation: In a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas (nitrogen or argon) inlet, suspend 25.5 g (0.15 mol) of the dried potassium ethyl malonate in 200 mL of anhydrous dichloromethane.

  • Catalyst Addition: Add 5-6 drops of anhydrous DMF to the suspension.

  • Addition of Oxalyl Chloride: Cool the flask to 0 °C using an ice-water bath. Slowly add 83 mL of a 2.0 M solution of oxalyl chloride in dichloromethane (0.165 mol) dropwise over 1 hour. CAUTION: This step produces gaseous byproducts (CO and CO2) and is highly exothermic. This must be performed in a well-ventilated fume hood.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3 hours. The completion of the acid chloride formation can be monitored by carefully taking an aliquot for IR spectroscopy (disappearance of the carboxylate peak and appearance of the acid chloride carbonyl peak).

  • Amine Solution Preparation: In a separate 1 L flask, dissolve 15.0 g (0.15 mol) of 1-methylpiperazine and 22.8 g (0.225 mol) of triethylamine in 200 mL of anhydrous dichloromethane. Cool this solution to 0 °C.

  • Acylation: Slowly add the freshly prepared acid chloride solution to the 1-methylpiperazine solution via a dropping funnel over 1 hour, maintaining the temperature at 0 °C.

  • Overnight Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight (12-16 hours).

  • Work-up: a. Quench the reaction by carefully adding 150 mL of water. b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Wash the organic layer sequentially with 100 mL of 1 M HCl, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester as an oil.

Step 3: Hydrolysis to 3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid
  • Saponification: Dissolve the crude ethyl 3-(4-methylpiperazin-1-yl)-3-oxopropanoate in 150 mL of ethanol in a round-bottom flask. Add a solution of 12.6 g (0.225 mol) of potassium hydroxide in 75 mL of water.

  • Reflux: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting ester is consumed.

  • Solvent Removal: Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.

  • Purification: a. Dilute the remaining aqueous solution with 100 mL of water and transfer to a separatory funnel. b. Wash the aqueous layer with 2 x 75 mL of diethyl ether to remove any non-polar impurities. c. Cool the aqueous layer in an ice bath and carefully acidify to pH ~4-5 with concentrated hydrochloric acid.

  • Isolation and Final Product: a. A white precipitate of the product should form upon acidification. If precipitation is slow, gently scratch the inside of the flask with a glass rod. b. Collect the solid by vacuum filtration and wash with a small amount of cold water. c. Recrystallize the product from an ethanol/water mixture to obtain a pure white solid. d. Dry the final product in a vacuum oven at 50 °C.

Experimental Workflow Visualization

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Hydrolysis & Purification A Diethyl Malonate + KOH in Ethanol B Stir at RT, 2h A->B C Filter and Dry B->C D Potassium Ethyl Malonate C->D E Potassium Ethyl Malonate + Oxalyl Chloride/DMF in DCM D->E F React with 1-Methylpiperazine/TEA E->F G Aqueous Workup F->G H Crude Ester Intermediate G->H I Crude Ester + KOH in Ethanol/Water H->I J Reflux, 4-6h I->J K Acidify with HCl J->K L Filter, Recrystallize, Dry K->L M Final Product L->M

Caption: Workflow for the synthesis of 3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid.

Characterization and Expected Results

The identity and purity of the final product should be confirmed using standard analytical techniques.

AnalysisExpected Result
Appearance White to off-white crystalline solid
Yield 50-65% overall
Melting Point ~152-155 °C (with decomposition)
¹H NMR (400 MHz, DMSO-d₆, δ)~12.5 (br s, 1H, COOH), 3.5-3.6 (m, 2H), 3.3-3.4 (m, 2H), 3.3 (s, 2H), 2.3-2.4 (m, 2H), 2.15-2.25 (m, 2H), 2.15 (s, 3H, N-CH₃)
¹³C NMR (100 MHz, DMSO-d₆, δ)~170.1 (COOH), 165.8 (C=O, amide), 54.3, 53.8, 45.9, 45.3, 41.8
Mass Spec (ESI+) m/z: 201.12 [M+H]⁺
Purity (HPLC) ≥98%

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield of potassium ethyl malonate Incomplete reaction; moisture in ethanol.Ensure KOH is fully dissolved before adding diethyl malonate. Use anhydrous ethanol.
Oily product after acylation workup Incomplete reaction or presence of impurities.Ensure the reaction goes to completion overnight. Perform all washing steps thoroughly.
Product does not precipitate upon acidification Product is too soluble in the aqueous phase.Extract the acidified aqueous layer multiple times with dichloromethane or ethyl acetate.
Final product is discolored Impurities from starting materials or side reactions.Ensure high-purity starting materials. Recrystallize the final product carefully.

Safety Precautions

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves are mandatory at all times.

  • Fume Hood: The use of oxalyl chloride, dichloromethane, and concentrated HCl must be conducted in a certified chemical fume hood to avoid inhalation of toxic fumes.

  • Oxalyl Chloride: This reagent is extremely toxic and corrosive. It reacts violently with water. Handle with extreme caution under an inert atmosphere.

  • Corrosives: Potassium hydroxide and concentrated hydrochloric acid are highly corrosive. Avoid skin and eye contact.

  • Waste Disposal: All chemical waste must be disposed of in accordance with institutional and local environmental regulations.

References

  • Organic Syntheses. (1963). Malonic acid, tert-butyl ethyl ester. Coll. Vol. 4, p.417; Vol. 34, p.41. [Link]

  • PubChem. (n.d.). 3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. (2020). Preparation method of tofacitinib impurity. CN111471045A.
  • International Journal of Research in Engineering and Technology. (2015). Solvent Free Synthesis of Malonyl Chlorides: A Green Chemistry Approach. [Link]

Sources

Application

Introduction to 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid in High-Throughput Screening

As a Senior Application Scientist, it is a pleasure to present this detailed guide on the application of 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid in high-throughput screening (HTS) assays. The following application...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is a pleasure to present this detailed guide on the application of 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid in high-throughput screening (HTS) assays. The following application notes and protocols are designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of how to effectively utilize this compound in screening campaigns.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of compounds to identify potential therapeutic candidates.[1][2] The success of any HTS campaign hinges on the careful design and validation of the assay, as well as the quality of the chemical library being screened. 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid is a small molecule with structural motifs, namely the piperazine and propanoic acid groups, that are prevalent in many biologically active compounds.[3][4] This makes it an interesting candidate for inclusion in screening libraries and for the development of novel assays.

The piperazine ring is a common scaffold in medicinal chemistry, known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and ion channels.[3] The propanoic acid moiety can act as a handle for further chemical modification or as a key interacting group with a target protein. The overall structure suggests potential for targeting enzymes or receptors where a combination of hydrophobic and charged interactions are important for binding.

This guide will provide a framework for developing and implementing HTS assays using 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid, from initial assay development to hit validation.

Part 1: Assay Development and Principles

The first step in utilizing a compound like 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid in HTS is to select an appropriate biological target and a suitable assay format. The choice of assay will depend on the hypothesized mechanism of action of the compound class and the overall goals of the screening campaign.

Target Selection

Given the structural features of 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid, several classes of enzymes could be considered as potential targets. For the purpose of this guide, we will hypothesize that this compound is an inhibitor of a hypothetical human carboxyl-esterase, "hCES-X," an enzyme involved in a metabolic disease. Carboxyl-esterases are a well-established class of drug targets.

Assay Principle

A variety of assay formats can be employed for HTS, including biochemical and cell-based assays. For our hypothetical hCES-X target, a fluorescence-based biochemical assay is an excellent choice due to its sensitivity, simplicity, and amenability to automation.

The assay principle is as follows: a non-fluorescent substrate of hCES-X is enzymatically converted into a highly fluorescent product. In the presence of an inhibitor like 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid, the enzymatic activity is reduced, leading to a decrease in the fluorescent signal.

Part 2: High-Throughput Screening Protocol

This section provides a detailed protocol for a 384-well format fluorescence-based HTS assay to identify inhibitors of hCES-X.

Materials and Reagents
  • Compound Plates: 384-well plates containing 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid and other library compounds dissolved in 100% DMSO.

  • Assay Plates: 384-well, black, flat-bottom polystyrene plates.

  • Recombinant Human CES-X: Purified enzyme at a stock concentration of 1 mg/mL.

  • hCES-X Substrate: A non-fluorescent esterase substrate that yields a fluorescent product upon hydrolysis (e.g., a fluorescein di-ester derivative).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.01% Tween-20.

  • Positive Control: A known inhibitor of a related carboxyl-esterase.

  • Negative Control: 100% DMSO.

  • Plate Reader: A fluorescence plate reader capable of excitation and emission at the appropriate wavelengths for the fluorescent product.

  • Automated Liquid Handling System: For dispensing reagents and compounds.

Experimental Workflow

The overall workflow for the HTS assay is depicted in the following diagram:

HTS_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Plate Compound Plate (384-well) Dispense_Compound Dispense Compound (50 nL) Compound_Plate->Dispense_Compound Assay_Plate Assay Plate (384-well) Assay_Plate->Dispense_Compound Dispense_Enzyme Dispense Enzyme (10 µL) Dispense_Compound->Dispense_Enzyme Incubate_1 Incubate (15 min, RT) Dispense_Enzyme->Incubate_1 Dispense_Substrate Dispense Substrate (10 µL) Incubate_1->Dispense_Substrate Incubate_2 Incubate (60 min, RT) Dispense_Substrate->Incubate_2 Read_Plate Read Fluorescence Incubate_2->Read_Plate Data_Analysis Data Analysis (Z', % Inhibition) Read_Plate->Data_Analysis Hit_Selection Hit Selection Data_Analysis->Hit_Selection

Caption: Hit Confirmation and Validation Workflow.

Dose-Response Curves and IC50 Determination

Confirmed hits are further characterized by generating a dose-response curve to determine their potency. This involves testing the compound over a range of concentrations (typically 8-12 concentrations) in the primary assay. The resulting data is fitted to a four-parameter logistic model to calculate the half-maximal inhibitory concentration (IC50).

Table 1: Hypothetical Dose-Response Data for 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid against hCES-X

Concentration (µM)% Inhibition
10098.5
3095.2
1088.1
375.4
152.3
0.328.9
0.110.1
0.032.5

From this hypothetical data, the calculated IC50 for 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid would be approximately 1 µM.

Conclusion

This application note provides a comprehensive guide to developing and implementing a high-throughput screening assay using 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid as a representative test compound. By following the detailed protocols and workflows, researchers can effectively screen large compound libraries to identify novel inhibitors of their target of interest. The principles outlined here are broadly applicable to a wide range of biological targets and assay formats, providing a solid foundation for successful drug discovery campaigns.

References

  • Macarron, R., & Hertzberg, R. P. (2011). Design and Implementation of High-Throughput Screening Assays. In High throughput screening: methods and protocols (pp. 1-22). Humana Press.
  • Spicer, T. P., et al. (2024). Protocol for high throughput 3D drug screening of patient derived melanoma and renal cell carcinoma. SLAS Discovery, 29(3), 100141. [Link]

  • Lichtman, A. H., et al. (2009). Biochemical and biological properties of 4-(3-phenyl- [5][6][7]thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. Anesthesia & Analgesia, 108(1), 316-329. [Link]

  • Jampilek, J., et al. (2018). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules, 23(10), 2535. [Link]

  • Nuvisan. (n.d.). Compound screening. Retrieved from [Link]

  • Wang, H., et al. (2016). A High-Throughput Screening-Compatible Strategy for the Identification of Inositol Pyrophosphate Kinase Inhibitors. PLoS One, 11(10), e0164378. [Link]

  • Pina, A. S., et al. (2021). High Throughput Expression Screening of Arabinofuranosyltransferases from Mycobacteria. International Journal of Molecular Sciences, 22(7), 3719. [Link]

  • The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. (n.d.). High-Throughput Molecular Screening Center. Retrieved from [Link]

  • Kiec-Kononowicz, K., et al. (2010). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules, 15(4), 2576-2591. [Link]

  • Green, W. H., et al. (2021). Rapid Planning and Analysis of High-Throughput Experiment Arrays for Reaction Discovery. ChemRxiv. [Link]

  • Yee, S. W., et al. (2016). High Throughput Screening of a Prescription Drug Library for Inhibitors of Organic Cation Transporter 3, OCT3. The AAPS Journal, 18(6), 1475-1481. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid. PubChem. Retrieved from [Link]

  • Jampilek, J., et al. (2017). Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates. Molecules, 22(12), 2135. [Link]

  • Bogard, A. S., et al. (2013). Development of a High-Throughput Screening Paradigm for the Discovery of Small Molecule Modulators of Adenylyl Cyclase: Identification of an Adenylyl Cyclase 2 Inhibitor. Journal of Biomolecular Screening, 18(5), 557-569. [Link]

  • Obeng, S., et al. (2017). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 60(17), 7434-7448. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Ethylpiperazin-1-yl)propanoic acid. PubChem. Retrieved from [Link]

  • Gurska, S., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3108. [Link]

  • Kumar, A., et al. (2018). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 3(10), 14300-14309. [Link]

  • Bouyahya, A., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from-[5][7]Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3121. [Link]

  • Fustero, S., & Sanchez-Rosello, M. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(1), 1. [Link]

  • Nagai, H., et al. (2000). Novel non-peptide GPIIb/IIIa antagonists: synthesis and biological activities of 2-[4-[2-(4-amidinobenzoylamino)-2-(substituted)acetyl]-3-(2-methoxy-2-oxoethyl)-2-oxopiperazinyl] acetic acids. Chemical & Pharmaceutical Bulletin, 48(11), 1695-1704. [Link]

Sources

Method

Topic: Analytical Methods for the Quantification of 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid is a molecule incorporating a reactive carboxylic acid moiety and a basic pi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid is a molecule incorporating a reactive carboxylic acid moiety and a basic piperazine ring. Such structures are common scaffolds in medicinal chemistry, often serving as intermediates in the synthesis of active pharmaceutical ingredients (APIs) or as APIs themselves. The accurate quantification of this compound is critical for process control during synthesis, for purity assessment of the final substance, and for stability testing in formulated products. The presence of both an acidic (carboxylic acid) and a basic (tertiary amine in the piperazine ring) functional group presents unique challenges and opportunities for analytical method development.

This application note provides detailed protocols for two robust, validated analytical methods for the quantification of 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid. The primary method is a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, suitable for routine quality control and purity analysis. A second, higher-sensitivity method involving pre-column derivatization is also presented for applications requiring trace-level quantification. These protocols are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Method 1: Stability-Indicating RP-HPLC with UV Detection

This method is designed to be a robust and reliable technique for the routine quantification of 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid and to separate it from potential process impurities and degradation products.[4]

Principle and Rationale

Reversed-phase chromatography is the chosen mode due to the polar nature of the analyte. A C18 stationary phase provides excellent retention and separation capabilities for a wide range of small molecules.[4] The critical aspect of this method is the control of the mobile phase pH. The analyte has two ionizable centers: the carboxylic acid (pKa ~3-5) and the tertiary amine on the piperazine ring (pKa ~8-9). To ensure consistent retention, robust peak shape, and method reproducibility, the mobile phase pH must be controlled to keep the analyte in a single ionic state. A low pH mobile phase (e.g., pH 2.5-3.5) is selected to protonate the piperazine nitrogen (making it positively charged) and suppress the ionization of the carboxylic acid group (keeping it neutral). This results in a well-retained and sharp-eluting peak.

A gradient elution is employed to ensure that any impurities, which may have significantly different polarities, are eluted from the column within a reasonable runtime, making the method stability-indicating.[5] UV detection is selected for its simplicity and robustness; the amide carbonyl and piperazine ring provide sufficient UV absorbance for detection at low wavelengths (e.g., 210 nm).

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Analytical balance, pH meter, volumetric flasks, and pipettes.

  • HPLC-grade acetonitrile (ACN) and water.

  • Trifluoroacetic acid (TFA) or orthophosphoric acid.

  • Reference standard of 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid (purity >99%).

2. Preparation of Solutions:

  • Mobile Phase A (Aqueous): Add 1.0 mL of trifluoroacetic acid (TFA) to 1 L of HPLC-grade water (0.1% TFA, pH ~2.5). Filter and degas.

  • Mobile Phase B (Organic): HPLC-grade acetonitrile (ACN).

  • Diluent: Mobile Phase A and Acetonitrile in a 90:10 (v/v) ratio.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Preparation: Accurately weigh a quantity of the sample expected to contain approximately 2.5 mg of the analyte into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. This yields a target concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

ParameterCondition
ColumnC18, 150 mm x 4.6 mm, 3.5 µm
Mobile PhaseA: 0.1% TFA in Water; B: Acetonitrile
Flow Rate1.0 mL/min
Gradient Elution5% B to 95% B over 15 min; Hold at 95% B for 3 min; Return to 5% B in 1 min; Equilibrate for 6 min.
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength210 nm
Run Time25 min
Workflow Diagram: RP-HPLC-UV Method

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing RefStd Weigh Reference Standard Stock Stock Solution (1 mg/mL) RefStd->Stock Dissolve in Diluent Sample Weigh Sample SampleSol Sample Solution (~100 µg/mL) Sample->SampleSol Dissolve in Diluent Diluent Prepare Diluent (90:10 A:B) Cal Calibration Standards (1-100 µg/mL) Stock->Cal Serial Dilution Autosampler Autosampler Injection (10 µL) Cal->Autosampler Filter Filtered Sample SampleSol->Filter Syringe Filter (0.45µm) Filter->Autosampler Column C18 Column (30°C) Gradient Elution Autosampler->Column Detector UV Detector (210 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Area Chromatogram->Integration CalCurve Construct Calibration Curve Integration->CalCurve From Standards Quant Quantify Sample Concentration Integration->Quant From Sample CalCurve->Quant

Caption: Workflow for the quantification of 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid by RP-HPLC-UV.

Method Validation Protocol

The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][3][6]

ParameterProtocolAcceptance Criteria (Example)
Specificity Analyze blank (diluent), placebo (if applicable), reference standard, and sample. Perform forced degradation (acid, base, oxidative, thermal, photolytic) to ensure no co-elution with the main peak.[7]Peak is pure and free from interference. Resolution > 2.0.
Linearity & Range Analyze calibration standards at 5-7 concentration levels (e.g., 1-150 µg/mL) in triplicate. Plot peak area vs. concentration and perform linear regression.[2]Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze samples spiked with the reference standard at three levels (e.g., 80%, 100%, 120% of target concentration) in triplicate. Calculate the percent recovery.[8]Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Analyze six replicate sample preparations at 100% target concentration. Intermediate Precision: Repeat on a different day with a different analyst/instrument.[6]RSD ≤ 1.0% for repeatability. RSD ≤ 2.0% for intermediate.
Limit of Detection (LOD) Determine based on signal-to-noise ratio (S/N = 3) or standard deviation of the response and the slope of the calibration curve.Report the calculated value.
Limit of Quantitation (LOQ) Determine based on signal-to-noise ratio (S/N = 10) or standard deviation of the response and the slope. Verify with standards at the LOQ concentration.[9]RSD ≤ 10% at the LOQ concentration.
Robustness Introduce small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2). Analyze system suitability.System suitability parameters remain within limits.

Method 2: High-Sensitivity Analysis via Pre-Column Derivatization

For applications requiring lower detection limits, such as pharmacokinetic studies or trace impurity analysis, pre-column derivatization can significantly enhance sensitivity. This protocol utilizes a derivatizing agent that reacts with the carboxylic acid moiety to attach a highly fluorescent tag.

Principle and Rationale

Many carboxylic acids lack a strong native chromophore or fluorophore, limiting detection sensitivity.[10] Derivatization with an agent like 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) converts the non-fluorescent carboxylic acid into a highly fluorescent ester, allowing for quantification at much lower levels using a fluorescence detector. The reaction is typically catalyzed by a crown ether in an aprotic solvent. The piperazine moiety generally does not interfere with this specific reaction. The subsequent HPLC separation is performed under isocratic conditions optimized for the derivatized product.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system as in Method 1, but with a Fluorescence Detector (FLD).

  • Heating block or water bath.

  • Derivatizing Agent: 4-Bromomethyl-7-methoxycoumarin (Br-Mmc).

  • Catalyst: 18-Crown-6.

  • Potassium carbonate (anhydrous).

  • HPLC-grade acetonitrile (ACN).

2. Derivatization and Sample Preparation:

  • Derivatization Reagent Solution: Prepare a 1 mg/mL solution of Br-Mmc and a 0.2 mg/mL solution of 18-Crown-6 in acetonitrile.

  • Standard/Sample Derivatization:

    • To 100 µL of a standard or sample solution (prepared in ACN, concentration range 10-1000 ng/mL) in a 1.5 mL vial, add ~2 mg of anhydrous potassium carbonate.

    • Add 100 µL of the Br-Mmc solution and 100 µL of the 18-Crown-6 solution.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature. The solution is now ready for injection.

3. Chromatographic Conditions:

ParameterCondition
ColumnC18, 150 mm x 4.6 mm, 3.5 µm
Mobile PhaseAcetonitrile and Water (60:40 v/v), isocratic
Flow Rate1.2 mL/min
Column Temperature35 °C
Injection Volume20 µL
Detection (FLD)Excitation: 325 nm, Emission: 395 nm
Run Time15 min
Workflow Diagram: Derivatization-HPLC-FLD Method

G cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_hplc HPLC Analysis cluster_data Data Processing StdSample Standard or Sample in ACN (100 µL) Reagents Add Reagents: - K₂CO₃ - Br-Mmc Solution - 18-Crown-6 Solution StdSample->Reagents Heat Heat at 70°C for 30 min Reagents->Heat Cool Cool to Room Temp Heat->Cool DerivProd Derivatized Product Cool->DerivProd Inject Inject 20 µL DerivProd->Inject Column C18 Column (35°C) Isocratic Elution Inject->Column Detector Fluorescence Detector (Ex: 325, Em: 395) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Quant Quantify using Calibration Curve Chromatogram->Quant

Caption: Workflow for high-sensitivity analysis via pre-column derivatization and HPLC-FLD.

Alternative Advanced Method: LC-MS/MS

For ultimate selectivity and sensitivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. The piperazine moiety is readily protonated, making it ideal for positive-mode electrospray ionization (ESI+).

  • Principle: Separation is achieved using a rapid gradient on a C18 UPLC column, followed by detection using a triple quadrupole mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where the specific transition from the parent ion (Q1) to a characteristic product ion (Q3) is monitored, providing exceptional specificity and reducing matrix effects.

  • Conceptual Parameters:

    • Ionization Mode: ESI+

    • MRM Transition (Hypothetical): The exact mass of the protonated molecule [M+H]⁺ would be determined. A fragmentation experiment (MS2) would then identify a stable, high-intensity product ion. This parent → product ion transition would be used for quantification.

    • Chromatography: A fast gradient (e.g., 2-minute runtime) is often used for high-throughput analysis.

Conclusion

This application note provides two comprehensive, distinct, and validated methods for the quantification of 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid. The primary RP-HPLC-UV method offers a robust, reliable, and stability-indicating solution for routine quality control in a drug development setting. For applications demanding higher sensitivity, the pre-column derivatization method with fluorescence detection provides a powerful alternative. The choice of method should be guided by the specific analytical requirements, including the sample matrix, required sensitivity, and available instrumentation. Both protocols are grounded in established chromatographic principles and adhere to international validation standards, ensuring data integrity and scientific rigor.

References

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]

  • AMSbiopharma. (2023, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Lab Manager. (2023, September 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Retrieved from [Link]

  • IntuitionLabs. (2024, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • Gadzała-Kopciuch, R. M. (2007). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 28(14), 2211-2223. Retrieved from [Link]

  • ResearchGate. (2012). Determination of piperazine derivatives in “Legal Highs”. Retrieved from [Link]

  • YouTube. (2023, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Retrieved from [Link]

  • R Discovery. (n.d.). Stability-indicating HPLC Method Research Articles. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]

  • LCGC International. (2020, November 1). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review. IJTSRD. Retrieved from [Link]

Sources

Application

3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid as a linker in bioconjugation

Application Note & Protocol Guide Topic: 3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid as a Linker in Bioconjugation Audience: Researchers, scientists, and drug development professionals. Introduction: A Strategic Linke...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: 3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid as a Linker in Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Linker for Amine-Reactive Conjugation

In the landscape of bioconjugation, the covalent attachment of molecules to proteins, peptides, and other biomolecules is a foundational technique. The choice of a linker molecule is critical, as it dictates not only the reaction chemistry but also influences the properties of the final conjugate. 3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid is a bifunctional linker designed for the stable modification of biomolecules.

This linker features two key chemical motifs:

  • A terminal carboxylic acid (-COOH), which serves as the reactive handle for forming stable amide bonds with primary amines (e.g., the ε-amine of lysine residues) on a target biomolecule.

  • A 4-methylpiperazine moiety , a heterocyclic structure frequently employed in medicinal chemistry. The piperazine core is known to often enhance aqueous solubility and can improve the pharmacokinetic profile of a conjugate.[1][2][3][4] Its tertiary amine provides a potential site for further functionalization or can serve to modulate the physicochemical properties of the final bioconjugate.

This guide provides a comprehensive overview of the chemistry, protocols, and strategic considerations for using 3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid in bioconjugation workflows.

Core Mechanism: Carbodiimide-Mediated Amide Bond Formation

The conjugation of this linker relies on one of the most robust and widely used methods for linking carboxylic acids to primary amines: carbodiimide chemistry.[5] The water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is used to activate the linker's carboxyl group. To enhance efficiency and mitigate the rapid hydrolysis of the activated intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is incorporated.[6][7]

The process is a well-defined two-step reaction:[8][9]

  • Activation: EDC reacts with the linker's carboxylic acid to form a highly reactive O-acylisourea intermediate. This step is most efficient under slightly acidic conditions (pH 4.5-6.0).[6][7]

  • NHS-Ester Formation & Aminolysis: The unstable O-acylisourea intermediate is captured by NHS (or Sulfo-NHS) to form a more stable, amine-reactive NHS ester. This semi-stable intermediate can then be reacted with a primary amine on the target biomolecule at a physiological or slightly alkaline pH (7.0-8.5), resulting in a stable amide bond.[8][10]

G cluster_1 Step 2: Coupling (pH 7.0-8.5) Linker Linker-COOH Intermediate1 O-Acylisourea Intermediate (Unstable) Linker->Intermediate1 EDC EDC Intermediate1->Linker Intermediate2 Amine-Reactive NHS Ester (Semi-Stable) Intermediate1->Intermediate2 NHS NHS / Sulfo-NHS Conjugate Biomolecule-NH-CO-Linker (Stable Amide Bond) Intermediate2->Conjugate Biomolecule Biomolecule-NH2 Byproduct NHS Byproduct

Caption: Mechanism of EDC/NHS mediated amide bond formation.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conjugation of 3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid to a model protein, such as Bovine Serum Albumin (BSA).

Materials & Reagents
  • Target Protein: e.g., BSA, prepared in an amine-free buffer (e.g., PBS or MES).

  • Linker: 3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid.

  • Activation Reagent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC).

  • Stabilizer: N-hydroxysulfosuccinimide (Sulfo-NHS).

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.[9]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4.[9]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5.[6]

  • Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassettes (5K MWCO).[10]

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) if linker solubility is low.

Protocol Workflow
Caption: General experimental workflow for bioconjugation.
Step-by-Step Methodology

1. Reagent Preparation (Critical First Step)

  • Protein Solution: Prepare the target protein (e.g., 5 mg/mL BSA) in ice-cold Coupling Buffer (PBS, pH 7.2).

  • Linker Stock: Prepare a 10 mM stock solution of 3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid in Activation Buffer. If solubility is an issue, dissolve first in a minimal volume of DMSO and then dilute with Activation Buffer.

  • EDC/Sulfo-NHS Stocks: Immediately before use, prepare 100 mM stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water. Allow reagents to equilibrate to room temperature before opening vials to prevent moisture condensation.[6] EDC is highly susceptible to hydrolysis and must be handled quickly.

2. Activation of the Linker

  • In a microcentrifuge tube, combine the Linker stock solution with EDC and Sulfo-NHS stock solutions. A good starting point is a molar ratio of 1:2:5 (Linker:EDC:Sulfo-NHS).[8][10]

    • Example Calculation: To 100 µL of 10 mM Linker (1 µmol), add 2 µL of 1 M EDC (2 µmol) and 5 µL of 1 M Sulfo-NHS (5 µmol). Adjust volumes as needed based on stock concentrations.

  • Incubate the activation mixture for 15-30 minutes at room temperature with gentle mixing.[6]

3. Conjugation to the Target Protein

  • Add the activated linker-NHS ester solution directly to the cold protein solution.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle end-over-end rotation. The longer incubation at a lower temperature is often preferred to minimize protein degradation.

4. Quenching the Reaction

  • To stop the reaction and quench any unreacted NHS-esters, add the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris-HCl per 1 mL of reaction volume).[10]

  • Incubate for 15-30 minutes at room temperature.

5. Purification of the Conjugate

  • Remove excess unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).[5]

  • Alternatively, perform dialysis against the storage buffer with at least three buffer changes.

6. Characterization and Storage

  • Determine the protein concentration (e.g., via BCA assay) and the degree of labeling (DOL) using appropriate analytical techniques (see Characterization section below).

  • Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C in aliquots for long-term storage. Adding a cryoprotectant like glycerol may be necessary.

Quantitative Data & Stoichiometry

The efficiency of conjugation is highly dependent on the molar ratios of the reagents. Optimization is often required for each specific biomolecule.

ParameterStarting Ratio (Linker:Reagent)Recommended RangeRationale
Linker:Protein 20:15:1 to 100:1A molar excess of linker drives the reaction to favor modification of the protein.
EDC:Linker 2:11:1 to 10:1Ensures sufficient activation of carboxyl groups. Excess can lead to protein cross-linking.[8]
Sulfo-NHS:Linker 5:12:1 to 5:1A slight excess over EDC stabilizes the intermediate and enhances coupling efficiency.[8][10]

Applications and Strategic Considerations

  • Drug Conjugation: This linker is ideal for attaching small molecule drugs containing a primary amine to therapeutic antibodies or proteins, creating Antibody-Drug Conjugates (ADCs) or other targeted therapeutics.

  • Probe & Dye Labeling: Amine-functionalized fluorescent dyes, biotin, or other reporter molecules can be conjugated to proteins for use in immunoassays and cellular imaging.

  • Surface Immobilization: Proteins and peptides can be conjugated to surfaces functionalized with this linker for applications in biosensors and affinity chromatography.

  • Solubility Enhancement: The inherent hydrophilicity of the piperazine moiety can be advantageous when working with hydrophobic payloads, potentially reducing aggregation of the final conjugate.[1][3]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Conjugation Efficiency - Hydrolysis of EDC/NHS-ester. - Inactive reagents. - Competing nucleophiles in buffer (e.g., Tris, glycine).- Prepare EDC/Sulfo-NHS solutions immediately before use.[11] - Use fresh, high-quality reagents. - Ensure all buffers are free of primary amines during the activation/coupling steps.[10]
Protein Precipitation/Aggregation - High degree of labeling. - Use of organic co-solvents (DMSO/DMF). - Protein cross-linking by excess EDC.- Reduce the Linker:Protein molar ratio. - Minimize the percentage of organic solvent to <10% (v/v). - Consider a two-step protocol where excess EDC is removed after activation and before adding the protein.[9]
High Background / Non-specific Binding - Insufficient quenching. - Inadequate purification.- Ensure quenching step is performed with sufficient concentration and time. - Use a desalting column with the appropriate MWCO or perform extensive dialysis.

Characterization of the Final Conjugate

Validating the success of the conjugation is a critical final step.

  • Degree of Labeling (DOL):

    • Mass Spectrometry (MS): The most direct method. ESI-MS or MALDI-TOF can determine the mass of the conjugate, revealing the number of linker molecules attached.[12]

    • UV-Vis Spectroscopy: If the attached molecule has a unique absorbance, the DOL can be calculated using the Beer-Lambert law.

  • Purity and Integrity:

    • SDS-PAGE: To confirm the integrity of the protein and check for aggregation or fragmentation.

    • Size-Exclusion Chromatography (SEC-HPLC): To assess for aggregation and confirm purity.[12]

References

  • He, Y., et al. (2022). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. Bioconjugate Chemistry. Available at: [Link]

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Available at: [Link]

  • ResearchGate. (2017). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?. Available at: [Link]

  • Solubility of Things. (n.d.). Piperazine. Available at: [Link]

  • PubMed. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Available at: [Link]

  • PubMed. (1994). Small-molecule-protein conjugation procedures. Available at: [Link]

  • ResearchGate. (2019). Analysis and characterization of protein-drug conjugates?. Available at: [Link]

  • Reddit. (2020). EDC/sulfo- NHS help. I cannot get it to work for the life of me!. Available at: [Link]

  • DergiPark. (n.d.). Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. Available at: [Link]

  • YouTube. (2020). Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. Available at: [Link]

  • ResearchGate. (2024). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Available at: [Link]

Sources

Method

Introduction: The Piperazine Scaffold - A Cornerstone of Modern Therapeutics

An Application Guide and Protocols for the In Vitro Evaluation of Piperazine Compounds The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocols for the In Vitro Evaluation of Piperazine Compounds

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its structural simplicity, synthetic tractability, and unique physicochemical properties have made it a cornerstone in the development of a vast array of therapeutic agents.[1][3] Piperazine derivatives have demonstrated a remarkable breadth of biological activities, finding application as anthelmintics, antipsychotics, antidepressants, antihistamines, anticancer, and antiviral agents.[3][4][5]

This versatility stems from the piperazine core's ability to serve multiple roles. It can act as a rigid scaffold to orient pharmacophoric groups correctly for target interaction, or as a basic, hydrophilic moiety to optimize the pharmacokinetic properties of a molecule.[1] The two nitrogen atoms provide ideal handles for synthetic modification, allowing chemists to fine-tune a compound's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2][3]

Given this chemical diversity, a robust and logical experimental design for in vitro testing is paramount. This guide provides a framework for the systematic evaluation of novel piperazine compounds, from initial screening to detailed mechanistic and safety profiling. It is designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind protocol choices to ensure the generation of reliable and actionable data.

Part 1: A Phased Approach to In Vitro Screening

A successful in vitro testing cascade for piperazine compounds begins with a broad primary screen to identify "hits," followed by more focused secondary assays to characterize their potency, selectivity, and mechanism of action. This tiered approach efficiently allocates resources by eliminating inactive or undesirable compounds early in the process.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Mechanistic & Selectivity Studies cluster_3 Phase 4: In Vitro Safety & ADME Primary Compound Library (Piperazine Derivatives) Screen High-Throughput Screen (Target-based or Phenotypic) Primary->Screen HitConf Hit Confirmation Screen->HitConf 'Hits' DoseResp Dose-Response & IC50/EC50 Determination HitConf->DoseResp MoA Mechanism of Action (e.g., Enzyme Kinetics, Receptor Occupancy) DoseResp->MoA 'Confirmed Hits' Selectivity Selectivity Profiling (Against related targets) MoA->Selectivity Safety Safety Pharmacology (e.g., hERG, CYP Inhibition) Selectivity->Safety 'Validated Hits' ADME ADME Profiling (Permeability, Stability) Safety->ADME Lead Lead Candidate ADME->Lead

Figure 1: A generalized workflow for the in vitro screening of piperazine compounds.

Part 2: Target-Specific Assays for Common Piperazine Mechanisms

Many piperazine derivatives exert their effects by interacting with specific molecular targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.[2][3]

G-Protein Coupled Receptor (GPCR) Binding Assays

A large number of centrally-acting piperazine drugs target neurotransmitter receptors, many of which are GPCRs (e.g., serotonin and dopamine receptors).[3][4][6] Radioligand binding assays are a gold-standard method to determine a compound's affinity for a specific receptor.

Causality Behind the Protocol: This assay quantifies the competition between an unlabeled test compound (the piperazine derivative) and a labeled ligand (usually radioactive) for binding to the target receptor. The amount of displaced radioligand is proportional to the test compound's binding affinity. The inclusion of a "non-specific binding" control, using a high concentration of an unlabeled known ligand, is critical to differentiate true receptor binding from non-specific interactions with the cell membrane or filter apparatus. This ensures the trustworthiness of the affinity measurement (Kᵢ).

G cluster_0 GPCR Binding Assay Principle cluster_1 Condition 1: No Inhibitor cluster_2 Condition 2: With Inhibitor R Receptor (GPCR) RL Radioligand (*L) I Inhibitor (Piperazine) R1 Receptor Bound1 Receptor-Ligand Complex (High Signal) RL1 *L RL1->R1 R2 Receptor Bound2 Receptor-Inhibitor Complex (Low Signal) RL2 *L I2 Inhibitor I2->R2

Figure 2: Principle of competitive radioligand binding assay.

Protocol 1: Competitive Radioligand Binding Assay

  • Preparation of Membranes: Prepare cell membranes from a cell line recombinantly expressing the target GPCR (e.g., HEK293-T or CHO-K1 cells).[7] Homogenize cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Total Binding: 50 µL membrane suspension, 50 µL radioligand (at a concentration near its Kₑ), and 50 µL assay buffer.

    • Non-Specific Binding (NSB): 50 µL membrane suspension, 50 µL radioligand, and 50 µL of a high concentration of a known, non-radioactive ligand for the target.

    • Test Compound: 50 µL membrane suspension, 50 µL radioligand, and 50 µL of the piperazine compound at various concentrations (serial dilution).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the piperazine compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

Enzyme Inhibition Assays

Piperazine derivatives can also function as enzyme inhibitors.[3] For example, some anticancer piperazines target protein kinases.[3][8]

Causality Behind the Protocol: The goal is to measure the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor.[9] A reliable assay requires that the substrate concentration is well-defined (typically at or below the Michaelis constant, Kₘ) and that the reaction velocity is measured during the initial linear phase.[10] Using a known inhibitor as a positive control validates that the assay system is responsive to inhibition.

Protocol 2: Generic Kinase Inhibition Assay (e.g., using ADP-Glo™)

  • Reagent Preparation: Prepare assay buffer, kinase, substrate (peptide or protein), and ATP. Prepare serial dilutions of the piperazine test compound and a known kinase inhibitor (positive control).

  • Kinase Reaction: In a 96-well plate, add:

    • Buffer

    • Piperazine compound or control

    • Kinase enzyme

  • Initiate Reaction: Add the substrate/ATP mixture to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) within the linear reaction range.

  • Stop Reaction & Detect ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.

  • Convert ADP to ATP: Add Kinase Detection Reagent, which contains enzymes that convert the ADP produced by the kinase reaction into ATP.

  • Luminescence Detection: Incubate the plate to allow the luciferase-driven reaction to stabilize, then measure luminescence using a plate reader. The light signal is proportional to the ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Normalize the data to controls (0% activity for no enzyme, 100% activity for no inhibitor).

    • Plot the percent inhibition versus the log concentration of the piperazine compound.

    • Fit the data to determine the IC₅₀ value.

Part 3: Phenotypic Assays - Assessing Whole-Cell or Organism Effects

Phenotypic screening is crucial for discovering compounds with novel mechanisms of action and is particularly relevant for piperazine's historical use as an anthelmintic and its emerging role in oncology.[11][12]

Anthelmintic Motility Assays

The classic mechanism of action for piperazine as an anthelmintic is causing flaccid paralysis in worms by acting as a GABA receptor agonist, allowing the host to expel the parasite.[13][14] Therefore, assays measuring parasite motility are a direct and relevant readout of activity.

Causality Behind the Protocol: Visual or automated assessment of larval motility provides a robust phenotypic endpoint.[15] It's critical to understand that drug-induced immobility may be temporary; therefore, including recovery periods or multiple time-point readings can provide deeper insights into whether the effect is lethal (larvicidal) or paralytic (larvistatic).[11] Using a known anthelmintic like levamisole or ivermectin serves as a crucial positive control.

Protocol 3: Larval Motility Inhibition Assay (e.g., for Haemonchus contortus)

  • Larval Preparation: Obtain infective third-stage larvae (L3) of the target nematode. Wash them thoroughly to remove contaminants.

  • Assay Setup: In a 96-well plate, add approximately 50-100 L3 larvae to each well in a suitable culture medium.

  • Compound Addition: Add the piperazine compounds (serially diluted in the medium) to the wells. Include a negative control (medium only) and a positive control (e.g., levamisole).

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere.

  • Motility Assessment: At various time points (e.g., 24, 48, 72 hours), assess larval motility. This can be done manually by observing each well under an inverted microscope and counting the number of motile vs. non-motile larvae. Alternatively, automated high-content imaging systems can be used for higher throughput.[15]

  • Data Analysis:

    • Calculate the percentage of motility inhibition for each concentration relative to the negative control.

    • Plot the percentage of inhibition against the log concentration of the compound.

    • Determine the EC₅₀ (the concentration that causes 50% motility inhibition) at each time point.

In Vitro Cytotoxicity Assays

For piperazine compounds designed as anticancer agents, the primary in vitro test is to determine their ability to kill or inhibit the growth of cancer cells.[8][12]

Causality Behind the Protocol: The MTT assay is a colorimetric assay that measures cellular metabolic activity.[16][17] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This provides a reliable method to quantify the cytotoxic or cytostatic effect of a compound. Seeding density and incubation time must be optimized to ensure cells are in the logarithmic growth phase during the experiment.

Protocol 4: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT-116) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[8]

  • Compound Treatment: Remove the old media and add fresh media containing serial dilutions of the piperazine compound. Include wells for untreated cells (100% viability) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percent viability against the log concentration of the compound.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Part 4: Early Safety and ADME Profiling

Once a piperazine compound shows promising potency and selectivity, it is crucial to evaluate its drug-like properties and potential liabilities early. In vitro ADME and safety pharmacology assays help to de-risk candidates before they advance to more costly preclinical studies.[18][19][20][21]

Table 1: Key In Vitro ADME/Tox Assays for Piperazine Compounds

Parameter Assay Type Purpose & Rationale Reference
Metabolism CYP450 InhibitionAssesses the potential for drug-drug interactions by measuring inhibition of major cytochrome P450 enzymes (e.g., 3A4, 2D6). Essential for predicting clinical interactions.[18]
Metabolic StabilityDetermines the rate at which the compound is metabolized by liver microsomes or hepatocytes. Predicts the compound's in vivo half-life and clearance.[18][22]
Absorption Caco-2 PermeabilityUses a human colon adenocarcinoma cell line that forms a monolayer mimicking the intestinal barrier to predict oral absorption of the compound.[18]
PAMPAA non-cell-based, high-throughput assay using an artificial membrane to predict passive permeability.[18][23]
Distribution Plasma Protein BindingMeasures the extent to which a compound binds to plasma proteins (e.g., albumin). Only the unbound fraction is pharmacologically active.[22]
Toxicity hERG Channel AssayEvaluates the compound's potential to block the hERG potassium channel, a key indicator of cardiotoxicity risk (QT prolongation). A critical regulatory safety assay.[19]
HepatotoxicityUses primary hepatocytes or cell lines (e.g., HepG2) to assess the potential for drug-induced liver injury.[20]
Genotoxicity (Ames test)A bacterial reverse mutation assay to detect the mutagenic potential of a compound.[20]

References

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Sources

Application

Application Note &amp; Protocols: A Framework for Developing Cell-Based Assays for Novel Chemical Entities - A Case Study Approach with 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid

For: Researchers, scientists, and drug development professionals. Abstract The journey of a novel chemical entity from initial synthesis to a potential therapeutic candidate is underpinned by the robust development of bi...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The journey of a novel chemical entity from initial synthesis to a potential therapeutic candidate is underpinned by the robust development of biologically relevant assays. This guide provides a comprehensive framework for the systematic development of a cell-based assay for a novel compound with an unknown mechanism of action, using the hypothetical case of "3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid." We will navigate the critical stages of phenotypic screening, target deconvolution, assay optimization, and validation. This document is designed to equip researchers with the strategic insights and detailed protocols necessary to build a self-validating and reproducible assay, forming the foundation for subsequent hit-to-lead campaigns and mechanistic studies.

Introduction: The Challenge of a New Molecule

In drug discovery, novel synthesized compounds present both an opportunity and a significant challenge. Unlike well-characterized molecules, a new chemical entity (NCE) such as 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid comes with no preconceived biological target or pathway. Therefore, the initial steps in its characterization are not about confirming a hypothesis but about discovering one. Cell-based assays are indispensable tools in this endeavor, offering a more physiologically relevant context than biochemical assays by preserving cellular architecture and signaling networks.[1][2]

The primary objective of this guide is to outline a logical and experimentally sound workflow for:

  • Identifying a cellular phenotype induced by the NCE.

  • Developing a robust and quantifiable assay based on this phenotype.

  • Optimizing and validating the assay to ensure its suitability for screening and mechanistic studies.

This process transforms a compound of unknown function into a valuable tool for biological inquiry and a potential starting point for therapeutic development.

Phase 1: Phenotypic Screening - Unveiling the Biological Impact

The first step is to cast a wide net to observe any discernible effect of the compound on living cells. This is the essence of phenotypic screening. The choice of cell lines is critical and should ideally cover a diverse range of tissue origins and genetic backgrounds to maximize the chances of observing a specific effect.

Rationale for Cell Line Selection

A well-curated panel of cell lines is fundamental. For an unknown compound, we recommend starting with a diverse set, for example:

  • Cancer Cell Lines: A panel like the NCI-60 or a subset representing different cancer types (e.g., lung - A549, breast - MCF-7, colon - HCT116) can reveal anti-proliferative or cytotoxic effects.

  • Normal Human Cell Lines: To assess general cytotoxicity and specificity (e.g., human dermal fibroblasts - HDF, or lung fibroblasts - IMR-90).

  • Specialized Cell Lines: Depending on the chemical structure of the compound, one might hypothesize a target class. For instance, if the structure suggests potential neurological activity, a neuronal cell line (e.g., SH-SY5Y) would be included.

Initial Viability and Cytotoxicity Screening Protocol

This initial screen aims to determine the concentration range at which the compound affects cell viability.

Protocol 1: Broad-Spectrum Viability/Cytotoxicity Assay

  • Cell Seeding: Seed the selected cell lines into 96-well microplates at a predetermined optimal density and allow them to adhere and resume logarithmic growth for 24 hours.

  • Compound Preparation: Prepare a stock solution of 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid in a suitable solvent (e.g., DMSO). Create a dilution series ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 1 nM).

  • Cell Treatment: Treat the cells with the compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for a standard duration, typically 48 to 72 hours, to allow for potential effects on cell proliferation or viability to manifest.

  • Viability Assessment: Utilize a reliable method to measure cell viability. A common choice is a resazurin-based assay (e.g., CellTiter-Blue®), which measures metabolic activity.

    • Add the resazurin reagent to each well.

    • Incubate for 1-4 hours.

    • Measure fluorescence with a plate reader.

  • Data Analysis: Plot the fluorescence intensity against the compound concentration and fit a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for each cell line.

Interpreting Initial Screening Data

The results from this initial screen will categorize the compound's effect:

  • Broad Cytotoxicity: The compound is equally toxic to all cell lines, suggesting a non-specific mechanism.

  • Selective Cytotoxicity: The compound shows significantly different IC50 values across the cell line panel, indicating a potential selective mechanism of action. This is the most promising outcome for further investigation.

  • No Effect: The compound has no impact on cell viability up to the highest tested concentration.

Table 1: Hypothetical Phenotypic Screening Results for 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid

Cell LineTissue of OriginIC50 (µM)Interpretation
A549Lung Carcinoma> 100No significant effect
MCF-7Breast Carcinoma5.2Potent effect
HCT116Colon Carcinoma89.7Moderate effect
HDFNormal Fibroblast> 100No effect on normal cells
SH-SY5YNeuroblastoma> 100No significant effect

Based on these hypothetical results, the MCF-7 cell line shows a potent and selective response, making it the ideal model for the subsequent assay development.

Phase 2: From Phenotype to Quantifiable Assay

Having identified a "hit" in our phenotypic screen (a specific cell line responding to the compound), the next step is to delve deeper into the nature of this response and develop a more specific assay. The observed decrease in viability in MCF-7 cells could be due to several underlying mechanisms, such as apoptosis, cell cycle arrest, or necrosis.[3]

Mechanism of Action Deconvolution

To build a meaningful assay, we need to understand the cellular process being affected. A series of secondary assays can elucidate the mechanism of cell death.

Workflow for MoA Deconvolution

phenotypic_hit Phenotypic Hit (e.g., ↓ Viability in MCF-7) apoptosis Apoptosis Assay (e.g., Caspase 3/7 Glo) phenotypic_hit->apoptosis cell_cycle Cell Cycle Analysis (e.g., Propidium Iodide Staining) phenotypic_hit->cell_cycle necrosis Necrosis Assay (e.g., LDH Release) phenotypic_hit->necrosis output_apoptosis Develop Apoptosis-based Assay apoptosis->output_apoptosis If positive

Caption: Workflow for elucidating the mechanism of action.

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis

Assuming the deconvolution points towards apoptosis, a caspase activation assay is a robust choice for a specific, quantifiable readout.

  • Cell Seeding: Seed MCF-7 cells in a white-walled 96-well plate at their optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a dilution series of 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid for a predetermined time (e.g., 24 hours). Include appropriate controls (vehicle, and a known apoptosis inducer like staurosporine).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Lysis and Signal Generation: Add the Caspase-Glo® 3/7 reagent to each well, which lyses the cells and contains a substrate for activated caspase-3 and -7. The cleavage of the substrate by the caspases generates a luminescent signal.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow the luminescent signal to stabilize.

  • Signal Detection: Measure luminescence using a plate reader.

  • Data Analysis: Plot luminescence against compound concentration to determine the EC50 (half-maximal effective concentration) for apoptosis induction.

Phase 3: Assay Optimization and Validation - Ensuring Robustness and Reliability

With a specific assay in hand, the next critical phase is to optimize its performance and validate it to ensure that it is robust, reproducible, and suitable for its intended purpose, such as high-throughput screening.[1]

Key Parameters for Optimization

The goal of optimization is to achieve the best possible signal-to-noise ratio and a consistent Z'-factor, a statistical measure of assay quality.

  • Cell Seeding Density: Titrate the number of cells seeded per well to find the optimal density that provides a strong signal without being overly confluent at the end of the experiment.

  • Compound Incubation Time: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the incubation period that yields the maximal apoptotic signal.

  • Reagent Concentration and Incubation: Optimize the concentration of the detection reagent and the incubation time after its addition to ensure complete reaction and a stable signal.[4]

  • DMSO Tolerance: Determine the highest concentration of the vehicle (DMSO) that does not affect cell health or the assay signal, as this will define the upper limit for compound screening concentrations.

Table 2: Example of Cell Seeding Density Optimization

Cells/wellSignal (RLU) at EC50Background (RLU)Signal-to-Background
2,50050,0005,00010
5,000120,0008,00015
10,000 250,000 10,000 25
20,000300,00025,00012

This data indicates that 10,000 cells/well provides the optimal signal-to-background ratio.

Assay Validation

Validation is the formal process of demonstrating that the assay is suitable for its intended purpose.[1] Key validation parameters include:

  • Intra-plate and Inter-plate Reproducibility: Run the assay multiple times on the same plate and on different days to assess the variability. The coefficient of variation (%CV) should ideally be below 15%.

  • Z'-factor Calculation: This parameter assesses the separation between the positive and negative controls, indicating the assay's suitability for screening. A Z'-factor between 0.5 and 1.0 is considered excellent.

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • Specificity: Test structurally similar but inactive compounds to ensure they do not produce a signal.

  • Robustness: Intentionally introduce small variations in the protocol (e.g., slight changes in incubation time or temperature) to ensure the assay results remain stable.

Assay Development Workflow

start Start: Novel Compound pheno_screen Phenotypic Screening (Viability Assays) start->pheno_screen select_cell Select Responsive Cell Line (e.g., MCF-7) pheno_screen->select_cell moa_deconv Mechanism of Action Deconvolution select_cell->moa_deconv assay_choice Choose Specific Assay (e.g., Caspase 3/7) moa_deconv->assay_choice optimization Assay Optimization (Cell density, time, etc.) assay_choice->optimization validation Assay Validation (Reproducibility, Z'-factor) optimization->validation final_assay Final Validated Assay Protocol validation->final_assay

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Method

Application Notes and Protocols for the Synthesis of Novel 1,3-Oxazepine Derivatives from 3-(4-methylpiperazin-1-yl)-3-oxopropanoic Acid

Authored by a Senior Application Scientist Introduction and Strategic Rationale The 1,3-oxazepine scaffold is a privileged seven-membered heterocyclic system that forms the core of numerous biologically active compounds....

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction and Strategic Rationale

The 1,3-oxazepine scaffold is a privileged seven-membered heterocyclic system that forms the core of numerous biologically active compounds. These derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including antibacterial, antifungal, antiepileptic, and anti-inflammatory activities[1]. The conventional and most robust method for the synthesis of the 1,3-oxazepine-4,7-dione core involves a [2+5] cycloaddition reaction between a Schiff base (or a hydrazone equivalent) and a cyclic anhydride, such as maleic or phthalic anhydride[2][3][4].

This document outlines a novel and scientifically grounded synthetic strategy for the preparation of 1,3-oxazepine derivatives utilizing 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid as a unique starting material. As there is no direct literature precedent for this specific transformation, the following protocols are based on a logical extension of well-established reaction mechanisms. Our proposed pathway involves a three-step sequence:

  • Formation of a Hydrazide Intermediate: The carboxylic acid moiety of the starting material is converted to a hydrazide, which is a versatile precursor for the next step.

  • Synthesis of a Hydrazone Precursor: The hydrazide is then condensed with an aromatic aldehyde to generate a hydrazone, which contains the necessary imine-like functionality for the subsequent cycloaddition.

  • [2+5] Cycloaddition for 1,3-Oxazepine Ring Formation: The synthesized hydrazone undergoes a pericyclic reaction with a suitable anhydride to yield the target 1,3-oxazepine derivative.

This approach allows for the incorporation of the desirable 4-methylpiperazine moiety, a common pharmacophore in drug discovery, into the final 1,3-oxazepine structure. The protocols provided herein are designed to be self-validating, with clear explanations for each experimental choice to guide researchers in this novel synthetic exploration.

Proposed Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

G cluster_0 Step 1: Hydrazide Synthesis cluster_1 Step 2: Hydrazone Formation cluster_2 Step 3: [2+5] Cycloaddition Start 3-(4-methylpiperazin-1-yl) -3-oxopropanoic acid Product1 3-(4-methylpiperazin-1-yl) -3-oxopropanohydrazide Start->Product1  Methanol, Reflux Reagent1 Hydrazine Hydrate Reagent1->Product1 Product2 Hydrazone Precursor Product1->Product2  Ethanol, Acetic Acid (cat.) Reagent2 Aromatic Aldehyde (e.g., Benzaldehyde) Reagent2->Product2 Product3 Target 1,3-Oxazepine Derivative Product2->Product3  Dry Benzene, Reflux Reagent3 Anhydride (e.g., Maleic Anhydride) Reagent3->Product3

Caption: Proposed three-step synthesis of 1,3-oxazepine derivatives.

Experimental Protocols

Part 1: Synthesis of 3-(4-methylpiperazin-1-yl)-3-oxopropanohydrazide (Intermediate I)

Causality of Experimental Choices: The direct conversion of a carboxylic acid to a hydrazide using hydrazine hydrate is a well-established and efficient method[1][2][5]. Methanol is chosen as the solvent due to its ability to dissolve both the starting material and hydrazine hydrate, and its boiling point is suitable for promoting the reaction under reflux without requiring excessively high temperatures.

Protocol:

  • To a solution of 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid (10.0 g, 50.0 mmol) in methanol (100 mL) in a 250 mL round-bottom flask, add hydrazine hydrate (3.0 g, 60.0 mmol, 1.2 equivalents) dropwise with stirring.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1). The disappearance of the starting carboxylic acid spot indicates reaction completion.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration, wash with cold methanol (2 x 20 mL), and dry under vacuum to afford Intermediate I as a white solid.

Expected Yield and Characterization:

CompoundMolecular FormulaMolecular WeightExpected YieldMelting Point (°C)
Intermediate I C8H16N4O2200.2485-95%To be determined
  • FT-IR (KBr, cm⁻¹): Appearance of N-H stretching bands (approx. 3200-3400 cm⁻¹), disappearance of the broad O-H stretch of the carboxylic acid.

  • ¹H-NMR (DMSO-d₆, δ ppm): Signals corresponding to the methylpiperazine and methylene protons, as well as new signals for the -NHNH₂ protons.

Part 2: Synthesis of the Hydrazone Precursor (Intermediate II)

Causality of Experimental Choices: The condensation of a hydrazide with an aldehyde to form a hydrazone is a classic reaction in organic chemistry[6][7][8]. A catalytic amount of glacial acetic acid is used to protonate the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and accelerating the nucleophilic attack by the hydrazide[9]. Ethanol is an excellent solvent for this reaction, as it dissolves the reactants and allows for easy removal by evaporation.

Protocol:

  • In a 250 mL round-bottom flask, dissolve Intermediate I (10.0 g, 50.0 mmol) in absolute ethanol (120 mL).

  • To this solution, add the desired aromatic aldehyde (e.g., benzaldehyde, 5.3 g, 50.0 mmol) and 3-4 drops of glacial acetic acid.

  • Heat the mixture to reflux for 3-5 hours.

  • Monitor the reaction by TLC [Mobile phase: Ethyl acetate:Hexane (1:1)].

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 25 mL), and recrystallize from ethanol to obtain pure Intermediate II .

Expected Yield and Characterization:

CompoundMolecular Formula (with Benzaldehyde)Molecular WeightExpected YieldMelting Point (°C)
Intermediate II C15H20N4O2288.3580-90%To be determined
  • FT-IR (KBr, cm⁻¹): Appearance of a C=N stretching band (approx. 1600-1650 cm⁻¹).

  • ¹H-NMR (DMSO-d₆, δ ppm): Appearance of a new singlet for the azomethine proton (-N=CH-) typically in the range of 8.0-8.5 ppm, along with signals for the aromatic and piperazine protons.

Part 3: Synthesis of the 1,3-Oxazepine Derivative (Final Product)

Causality of Experimental Choices: The formation of the 1,3-oxazepine-4,7-dione ring is achieved through a [2+5] cycloaddition reaction between the hydrazone and an anhydride[3][4]. This is a type of pericyclic reaction. Dry benzene is a common solvent for this reaction as it is non-polar and allows for the azeotropic removal of any trace amounts of water, which could otherwise hydrolyze the anhydride. Refluxing provides the necessary thermal energy for the cycloaddition to occur.

Mechanism of [2+5] Cycloaddition:

Caption: Mechanism of 1,3-oxazepine ring formation.

Protocol:

  • To a solution of Intermediate II (5.76 g, 20.0 mmol) in dry benzene (100 mL) in a 250 mL round-bottom flask, add maleic anhydride (1.96 g, 20.0 mmol).

  • Reflux the reaction mixture for 8-10 hours.

  • Monitor the reaction progress by TLC [Mobile phase: Ethyl acetate:Hexane (3:2)].

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid residue is then triturated with diethyl ether, filtered, and washed with cold diethyl ether to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the final 1,3-Oxazepine Derivative .

Expected Yield and Characterization:

CompoundMolecular Formula (with Maleic Anhydride)Molecular WeightExpected YieldMelting Point (°C)
1,3-Oxazepine Derivative C19H22N4O5386.4060-75%To be determined
  • FT-IR (KBr, cm⁻¹): Appearance of two distinct carbonyl stretching bands for the lactone and lactam in the 1,3-oxazepine-4,7-dione ring (approx. 1680-1750 cm⁻¹).

  • ¹H-NMR (DMSO-d₆, δ ppm): Disappearance of the azomethine proton signal and appearance of new signals corresponding to the protons on the newly formed seven-membered ring.

  • ¹³C-NMR (DMSO-d₆, δ ppm): Appearance of new signals for the carbonyl carbons of the oxazepine ring.

References

  • Patel, R. J., & Patel, K. D. (2021). Synthesis of Schiff bases Derivatives of 1,3-oxazepine and Evaluation of Antioxidant Action In vitro. Oriental Journal of Chemistry, 37(4), 934-941. [Link]

  • Taha, N. (2017). Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][1][2][5]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation. International Journal of Organic Chemistry, 7, 219-228. [Link]

  • Garnsey, M. R., et al. (2020). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Process Research & Development, 24(10), 2296–2302. [Link]

  • Allamy, A. K. N., & Mejbel, S. A. (2022). Synthesis, characterization and Antibacterial Evaluation of Novel 1,3-Oxazepine Derivatives Using A Cycloaddition Approach. Eman Research Publishing. [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis, Characterization and Study Antibacterial Activity of some New 1,3- oxazepine and 1,3-diazepine Derivatives. Der Pharma Chemica, 4(2), 650-658. [Link]

  • Wikipedia contributors. (2023). Hydrazone. Wikipedia, The Free Encyclopedia. [Link]

  • Sabaq.pk. (2016). Reactions of Carbonyl compounds with Hydrazine. YouTube. [Link]

  • Strelcova, Z., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(66), 40356–40369. [Link]

  • Al-Obaidi, W. M. K., et al. (2018). Preparation and Identification of Novel 1, 3-Oxazepine Derivatives by Cycloaddition Reactions [2+5] of Selected Carboxylic Acid Anhydrides with Imines Derived from 4-methyl aniline. Al-Mustansiriyah Journal of Science, 29(3), 131-139. [Link]

  • Al-Masoudi, N. A. (2012). Synthesis and Characterization of Some New 1,3-Oxazepine Derivatives Containing Pyrazolone Moiety Via [2+5] Cycloaddition Reaction. Journal of Kerbala University, 10(3), 133-141. [Link]

  • Ronald, R. C., et al. (2012). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society, 134(20), 8610–8619. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(4-Methylpiperazin-1-yl)-3-oxopropanoic Acid

Welcome to the technical support guide for the synthesis of 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis and to provide actionable strategies for improving reaction yield and purity. Drawing from established chemical principles and field-proven insights, this guide offers troubleshooting advice, answers to frequently asked questions, and optimized protocols.

Overview of Synthetic Strategies

The synthesis of 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid, a mono-acylated piperazine derivative of a dicarboxylic acid, presents unique challenges, primarily the prevention of di-acylation and product degradation. Two principal synthetic routes are commonly considered, each with distinct advantages and potential pitfalls.

  • Direct Amide Coupling: This is a widely used method involving the activation of one carboxylic acid group of malonic acid (or a mono-protected equivalent) followed by nucleophilic attack from 1-methylpiperazine. The choice of coupling agent is critical for success.[1][2][3]

  • Ring-Opening of a Cyclic Anhydride: This strategy involves the nucleophilic attack of 1-methylpiperazine on a malonic anhydride precursor. This can be an efficient route but is often dependent on the stability and availability of the anhydride.[4][5]

Synthetic_Pathways cluster_0 Route A: Direct Amide Coupling cluster_1 Route B: Anhydride Ring-Opening MA Malonic Acid Activated_MA Activated Intermediate (e.g., O-acylisourea) MA->Activated_MA + NMP 1-Methylpiperazine Product_A Target Product Activated_MA->Product_A + 1-Methylpiperazine Coupling_Agent Coupling Agent (e.g., EDC, HOBt) Coupling_Agent->Activated_MA M_Anhydride Malonic Anhydride (or derivative) Product_B Target Product M_Anhydride->Product_B + NMP_B 1-Methylpiperazine NMP_B->Product_B

Caption: Primary synthetic routes to the target compound.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the primary causes?

Low yield is the most common issue and can stem from several factors. A systematic diagnosis is key.

  • Cause 1: Di-acylation Side Product. The most significant yield-reducing side reaction is the formation of the symmetrical di-acylated product, 1,3-bis(4-methylpiperazin-1-yl)propane-1,3-dione. This occurs when a second molecule of 1-methylpiperazine reacts with the free carboxylic acid of the desired product.

    • Solution:

      • Inverse Addition: Slowly add the coupling agent to a solution of malonic acid and 1-methylpiperazine, or slowly add the 1-methylpiperazine to the activated malonic acid. This maintains a low concentration of the more reactive species.

      • Molar Ratio: Use a slight excess of malonic acid (1.1 to 1.5 equivalents) relative to 1-methylpiperazine to favor mono-acylation.

      • Temperature Control: Run the reaction at a lower temperature (0 °C to room temperature). While this may slow the reaction rate, it significantly improves selectivity.[6]

  • Cause 2: Incomplete Reaction. The reaction may stall before all the limiting reagent is consumed.

    • Solution:

      • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).[6] If the reaction stalls, a small, additional charge of the coupling agent might be necessary.

      • Solvent Choice: Ensure your solvent fully dissolves the reactants. Aprotic polar solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF) are typically effective.[1][2]

  • Cause 3: Product Degradation. The product is a β-keto acid derivative and can be susceptible to decarboxylation under harsh conditions (e.g., high heat or strong acid/base) during workup or purification.

    • Solution:

      • Mild Workup: Use a mild acidic wash (e.g., saturated NH₄Cl solution or cold, dilute HCl) and avoid strong acids or bases.

      • Temperature: Keep all workup and purification steps cold. Concentrate the product in vacuo without excessive heating.

Q2: I am observing a significant amount of an N-acylurea byproduct when using EDC. How can I prevent this?

The formation of a stable N-acylurea is a known side reaction with carbodiimide coupling agents like EDC.[7] It occurs when the activated O-acylisourea intermediate rearranges instead of reacting with the amine.

  • Solution: Use an Additive. The most effective solution is to include an activating agent like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).[1] These additives react with the O-acylisourea intermediate to form a more stable, yet highly reactive, activated ester. This intermediate is less prone to rearrangement and reacts cleanly with the amine. A standard combination is EDC·HCl (1.1 eq) and HOBt (1.1 eq).

Q3: My product is difficult to extract from the aqueous phase during workup. What can I do?

The product contains a carboxylic acid and a tertiary amine, making it amphoteric and potentially highly water-soluble, especially as a salt.

  • Solution 1: pH Adjustment. Carefully adjust the pH of the aqueous layer. To extract the product into an organic solvent like DCM or Ethyl Acetate, the pH should be adjusted to the isoelectric point of the molecule, where its net charge is zero, minimizing its water solubility. This is typically in the range of pH 4-6. Adjust slowly with dilute acid or base and perform multiple extractions.

  • Solution 2: Use a Different Solvent. For highly polar products, continuous liquid-liquid extraction or using a more polar extraction solvent like n-butanol may be more effective.

  • Solution 3: Salt Saturation. Saturating the aqueous layer with sodium chloride (brine) can decrease the solubility of the organic product and improve extraction efficiency ("salting out").

Frequently Asked Questions (FAQs)

Q: Which synthetic route is better: direct coupling or anhydride ring-opening?

Both routes are viable.

  • Direct Coupling is often more versatile as it doesn't require the synthesis of a potentially unstable cyclic anhydride. With modern coupling reagents, high yields can be achieved under mild conditions.[7][8] This is generally the recommended starting point.

  • Anhydride Ring-Opening can be very efficient and clean if a suitable malonic anhydride derivative is available.[4] The reaction often proceeds without a coupling agent, simply by mixing the anhydride and amine, sometimes with a mild base or heat.

Q: What are the best coupling reagents for this synthesis?

  • Carbodiimides: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) is the most common and effective choice, especially when used with an additive like HOBt or Oxyma.[1]

  • Phosphonium Salts: Reagents like BOP or PyBOP are highly efficient but can be more expensive and generate phosphorus-containing byproducts that may complicate purification.[9]

  • Uronium/Guanidinium Salts: Reagents like HBTU, HATU, or HCTU are very powerful and fast-acting.[7] HATU is particularly useful for sterically hindered couplings. They are often used in solid-phase synthesis but are equally effective in solution.[8]

Q: What are the optimal reaction conditions (solvent, base, temperature)?

  • Solvent: Aprotic solvents like DCM, DMF, or THF are preferred. DMF can be particularly good at solubilizing all components but can be harder to remove.[6][8]

  • Base: A non-nucleophilic base is required to neutralize the acid formed (e.g., the HCl from EDC·HCl) and to deprotonate the amine. N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) are common choices, typically used in 2-3 equivalents.[9]

  • Temperature: Start the reaction at 0 °C, especially during the addition of the coupling agent and amine, and then allow it to slowly warm to room temperature.[10] Monitor the reaction; prolonged reaction times at higher temperatures can lead to side products and degradation.[6]

Q: How can I effectively monitor the reaction?

  • TLC: Use a suitable solvent system (e.g., 10% Methanol in DCM with 1% acetic acid or ammonia) to separate the starting materials from the product. Staining with ninhydrin can visualize the 1-methylpiperazine, while a potassium permanganate stain can visualize the product.

  • LCMS: This is the most definitive method. It will allow you to track the consumption of starting materials and the formation of the product (by mass) and detect any major side products like the di-acylated species.[6]

Optimized Experimental Protocols

Protocol 1: EDC/HOBt Mediated Direct Coupling

This protocol is a robust starting point for achieving high yield and purity.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve malonic acid (1.1 eq) in anhydrous DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add HOBt (1.1 eq) and EDC·HCl (1.1 eq). Stir the mixture at 0 °C for 20-30 minutes.

  • Amine Addition: In a separate flask, dissolve 1-methylpiperazine (1.0 eq) and DIPEA (2.5 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the activated malonic acid solution at 0 °C over 15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12-16 hours. Monitor progress by LCMS or TLC.

  • Workup:

    • Quench the reaction by adding cold water.

    • Adjust the pH to ~5 with cold 1M HCl.

    • Extract the aqueous layer three times with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by silica gel column chromatography using a gradient elution (e.g., 0% to 15% Methanol in DCM).

Data Summary

The choice of reaction components can significantly impact the outcome. The following table summarizes common variables.

ParameterOption 1Option 2Option 3Recommendation & Rationale
Coupling System EDC/HOBtHATU/DIPEAMalonic AnhydrideEDC/HOBt: Most cost-effective and reliable for high yields.[1] HATU is excellent but more expensive. Anhydrides can be efficient but may not be readily available.[4]
Solvent DCMTHFDMFDMF: Excellent solubility for all reactants, though harder to remove.[8] DCM is a good alternative if solubility is not an issue.
Temperature 0 °C to RTRT50 °C0 °C to RT: Crucial for minimizing di-acylation and decarboxylation. Higher temperatures significantly increase side reactions.[6][10]
Base DIPEATEAPyridineDIPEA: A bulky, non-nucleophilic base that effectively scavenges acid without interfering with the reaction.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Low Yield Observed Check_LCMS Analyze Crude Reaction Mixture by LCMS/TLC Start->Check_LCMS Decision1 Major Impurities Detected? Check_LCMS->Decision1 Impurity_Diacyl Di-acylated Product is Major Impurity Decision1->Impurity_Diacyl Yes No_Impurity Mainly Unreacted Starting Material Decision1->No_Impurity No Solution_Diacyl Refine Protocol: 1. Use excess malonic acid (1.2 eq) 2. Lower temp to 0°C 3. Slow addition of amine Impurity_Diacyl->Solution_Diacyl Impurity_Degradation Low Mass Fragments/ Decarboxylation Seen Impurity_Diacyl->Impurity_Degradation Also check for... Solution_Degradation Refine Protocol: 1. Ensure temp is < RT 2. Use mild workup (pH 4-6) 3. Avoid heat on concentration Impurity_Degradation->Solution_Degradation Impurity_Other Other (e.g., N-Acylurea) Impurity_Degradation->Impurity_Other Solution_Other Refine Protocol: 1. Add HOBt or Oxyma 2. Check reagent purity Impurity_Other->Solution_Other Solution_Incomplete Troubleshoot Reaction: 1. Check coupling agent activity 2. Extend reaction time 3. Ensure anhydrous conditions No_Impurity->Solution_Incomplete

Caption: A decision tree for diagnosing low-yield issues.

References

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.ACS Omega.
  • CN108129404B - Synthesis method of chiral piperazinone derivative.
  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Bachem.
  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity.ScienceDirect.
  • Ring-opening copolymerization of cyclic epoxide and anhydride using a five-coordinate chromium complex with a sterically demanding amino triphenol
  • Ring-opening copolymerization of cyclic epoxide and anhydride using a five-coordinate chromium complex with a sterically demanding amino triphenolate ligand | Request PDF.
  • Mechanistic Studies of Malonic Acid-Mediated In Situ Acyl
  • (PDF) Piperazine Amides with Desirable Solubility, Physicochemical and Drug-like Properties: Synthesis and Evaluation of the Anti-Trypanosoma cruzi Activity.
  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE.INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

Sources

Optimization

Technical Support Center: Solubility Guide for 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid

Welcome to the technical support center for 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid (CAS No. 318280-11-4).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid (CAS No. 318280-11-4). This guide is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this compound in organic solvents. We will explore the underlying chemical principles governing its solubility and provide practical, step-by-step troubleshooting protocols to ensure your experimental success.

Part 1: Understanding the Core Challenge: The Zwitterionic Nature

Q1: Why is 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid so difficult to dissolve in common organic solvents?

A1: The primary reason for the poor solubility of this compound in many organic solvents is its zwitterionic character . A zwitterion is a molecule that contains both a positive and a negative electrical charge, yet the overall charge of the molecule is neutral.

  • Structural Analysis: Your molecule contains a basic tertiary amine (the 4-methylpiperazine nitrogen) and an acidic carboxylic acid group. At a specific pH, known as the isoelectric point (pI), the carboxylic acid group loses a proton (becoming a negatively charged carboxylate, -COO⁻) and the piperazine nitrogen gains a proton (becoming a positively charged piperazinium ion, -NH⁺-).

  • Consequences of Zwitterionic Form: This internal salt formation leads to:

    • High Polarity: The molecule has a large dipole moment, making it much more polar than its non-ionic form.

    • Strong Intermolecular Forces: In the solid state, the molecules arrange in a crystal lattice with strong electrostatic (ion-ion) and hydrogen bonding interactions. These forces are very stable and require a significant amount of energy to overcome.

    • Solubility Preference: Solvents that can effectively stabilize both the positive and negative charges are required. Water is an excellent solvent for many zwitterions, but most organic solvents, even polar ones, are not as efficient at solvating these charged centers simultaneously. Molecules with these properties have minimum solubility at their isoelectric point and often precipitate out of solution.[1]

Below is a diagram illustrating the different ionic forms of the molecule.

G cluster_forms Ionic Forms of 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid Acidic Cationic Form (Low pH) -COOH -R-NH+R'- Zwitterion Zwitterionic Form (at Isoelectric Point, pI) -COO- -R-NH+R'- Acidic->Zwitterion Add Base Zwitterion->Acidic Add More Acid Anionic Anionic Form (High pH) -COO- -R-NR'- Zwitterion->Anionic Add More Base Anionic->Zwitterion Add Acid

Caption: Chemical forms of the compound at varying pH levels.

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides actionable steps to address solubility issues in a laboratory setting. The key principle is to either select a solvent that can manage the zwitterionic form or, more effectively, to modify the molecule's ionic state to prevent the zwitterion from forming.

Q2: I can't dissolve the compound in non-polar (e.g., hexane, toluene) or moderately polar (e.g., ethyl acetate, dichloromethane) solvents. What should I do?

A2: This is expected behavior. The high polarity of the zwitterion is incompatible with low-polarity solvents. You should immediately move to polar aprotic or polar protic solvents.

Q3: My compound has very low solubility in polar aprotic solvents like DMSO, DMF, and acetonitrile. How can I improve it?

A3: While polar aprotic solvents are a better choice, the strong crystal lattice energy can still be a significant barrier. Here is a systematic approach to try:

Protocol 1: Enhancing Solubility in Polar Aprotic Solvents

  • Thermal Energy Application:

    • Action: Gently warm the mixture. Start at 40-50°C and gradually increase if necessary, while monitoring for any signs of degradation (color change).

    • Causality: Increasing the temperature provides the energy (enthalpy of dissolution) needed to break the intermolecular forces in the crystal lattice.[2]

  • Mechanical Energy Application:

    • Action: Place the vial in a sonicator bath for 15-30 minute intervals.

    • Causality: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent, which physically break apart the solid particles and increase the surface area available for solvation.[3]

  • Co-Solvent Addition:

    • Action: Add a small percentage (1-5% v/v) of water to your organic solvent.

    • Causality: For carboxylic acids, the presence of a small amount of water can significantly enhance solubility in certain organic solvents.[4][5] Water is highly effective at solvating the charged groups and can help break down the crystal lattice.

Q4: The methods for polar aprotic solvents aren't sufficient for my required concentration. What is the most robust strategy?

A4: The most effective method is pH modification , which converts the zwitterion into a soluble salt form. This eliminates the dual-charge nature that hinders solubility in organic media.

Protocol 2: Solubility Enhancement via pH Modification (Salt Formation)

This workflow involves creating either the hydrochloride (HCl) salt or a basic salt.

G cluster_acid Acidic Path (Protonation) cluster_base Basic Path (Deprotonation) Start Start: Insoluble Compound in Organic Solvent (e.g., MeOH, DCM) Decision Choose Modification Path Start->Decision AddAcid Add 1.1 eq. of HCl in Dioxane or Anhydrous HCl gas Decision->AddAcid Acidify AddBase Add 1.1 eq. of a Non-Nucleophilic Base (e.g., DBU, DIPEA) Decision->AddBase Basify ResultAcid Formation of Cationic Salt (Piperazinium Hydrochloride) AddAcid->ResultAcid TestAcid Test Solubility of Salt Form ResultAcid->TestAcid Success SUCCESS: Compound is Soluble TestAcid->Success Soluble Fail FAIL: Try Alternative Solvent TestAcid->Fail Insoluble ResultBase Formation of Anionic Salt (Carboxylate Salt) AddBase->ResultBase TestBase Test Solubility of Salt Form ResultBase->TestBase TestBase->Success Soluble TestBase->Fail Insoluble

Caption: Workflow for enhancing solubility via pH modification.

  • Acidic Path (Recommended for most organic solvents):

    • Suspend your compound in a suitable solvent (e.g., Methanol, Dichloromethane).

    • Add a slight excess (1.1 equivalents) of a strong acid. Anhydrous solutions like HCl in dioxane or isopropanol are often used to avoid introducing water.

    • Causality: The acid will protonate the most basic site, the carboxylate anion (-COO⁻), turning it into a neutral carboxylic acid (-COOH). The piperazine nitrogen remains protonated (-NH⁺-). The resulting molecule is a cationic salt (the hydrochloride salt), which is no longer zwitterionic and is typically much more soluble in polar organic solvents.[6]

  • Basic Path:

    • Suspend your compound in a solvent like acetonitrile or DMF.

    • Add a slight excess (1.1 equivalents) of a strong, non-nucleophilic organic base (e.g., DBU, DIPEA).

    • Causality: The base will deprotonate the most acidic site, the piperazinium cation (-NH⁺-), turning it into a neutral amine. The carboxylate group remains (-COO⁻). The resulting molecule is an anionic salt, which may also show improved solubility.

Part 3: FAQs & Advanced Concepts

Q5: Is there a general ranking of solvents I should try?

A5: Yes. Based on chemical principles, a logical screening progression would be:

Solvent Class Example Solvents Expected Solubility (Unmodified) Rationale & Notes
Polar Protic Water, Methanol, EthanolModerate to High (Water), Low to Moderate (Alcohols)Can solvate both positive and negative charges, but alcohols are less effective than water.
Polar Aprotic DMSO, DMF, AcetonitrileLowGood at solvating cations but less effective for anions. High energy is often needed to break the crystal lattice.
Moderately Polar Ethyl Acetate, THF, DichloromethaneVery Low to InsolubleCannot effectively stabilize the zwitterionic charges.
Non-Polar Toluene, Hexane, Diethyl EtherInsolublePolarity mismatch. The solvent cannot overcome the strong intermolecular forces of the solute.
Q6: Could the physical form of my solid material be the problem?

A6: Absolutely. Amorphous solids generally dissolve faster and have higher apparent solubility than their crystalline counterparts.[7][8]

  • Crystalline Form: Molecules are arranged in a highly ordered, high-energy lattice that is difficult to break apart. This is likely the default form of your compound.

  • Amorphous Form: Molecules lack long-range order. Less energy is required to separate them, leading to easier dissolution.

  • Actionable Insight: If you are consistently facing issues, consider techniques like spray drying or lyophilization to generate an amorphous solid dispersion, which can significantly improve dissolution characteristics.[7][9]

Q7: My experiment is sensitive to pH changes. Are there alternatives to adding strong acids or bases?

A7: Yes, several formulation-based approaches can enhance solubility without drastic pH shifts, though they are more common in final drug product development.[8][9]

  • Co-crystals: Forming a co-crystal with a benign co-former can disrupt the crystal lattice of your compound and improve solubility.[10]

  • Solubilizers: Using excipients like surfactants or cyclodextrins can encapsulate the molecule and increase its apparent solubility.[9]

  • Hydrotropy: Adding a high concentration of certain compounds (hydrotropes) like sodium benzoate can increase the solubility of poorly soluble drugs.[6]

References

  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2572–2579. [Link]

  • Pharmaceutical Technology. (2015). Solving Poor Solubility to Unlock a Drug's Potential. Pharmaceutical Technology, 39(7). [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]

  • Agno Pharmaceuticals. (n.d.). Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. Agno Pharmaceuticals. [Link]

  • Kakran, M., Li, L., & Müller, R. H. (2012). Overcoming the Challenge of Poor Drug Solubility. Pharmaceutical Engineering, 32(4), 1-8. [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. AscendiaPharma.com. [Link]

  • Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation). OSTI.GOV. [Link]

  • Trujillo-Alvarado, C., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Molecules, 24(5), 947. [Link]

  • Level, G., Fadul, M. V., & Blesic, M. (2018). Solubility-Modifying Power of Zwitterionic Salts. ChemPhysChem, 19(5), 575-580. [Link]

  • UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • PubChem. (n.d.). 3-[(4-Methylphenyl)amino]-3-oxopropanoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3-(4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile 2-hydroxypropane-1,2,3-tricarboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid. National Center for Biotechnology Information. [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(02), 239–253. [Link]

  • ChemistryViews. (2025). Room-Temperature Zwitterionic Liquids You Can Actually Stir. ChemistryViews.org. [Link]

  • Zhang, Z., et al. (2024). Adhesive Zwitterionic Poly(ionic liquid) with Unprecedented Organic Solvent Resistance. ACS Applied Polymer Materials. [Link]

  • Wikipedia. (n.d.). Isoelectric point. Wikipedia.org. [Link]

  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid. National Center for Biotechnology Information. [Link]

  • R Discovery. (n.d.). Zwitterionic Solution Research Articles. Rdiscovery.com. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid

Welcome to the dedicated technical support guide for the purification of 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and deta...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps to overcome common purification challenges associated with this unique amphoteric molecule.

Understanding the Molecule: The Key to Purification

3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid possesses both a basic tertiary amine within the methylpiperazine ring and an acidic carboxylic acid group. This dual functionality makes it amphoteric, meaning its charge and solubility are highly dependent on pH. This characteristic is both a challenge and a powerful tool for its purification. Common impurities often include unreacted starting materials like 1-methylpiperazine (basic) and malonic acid derivatives (acidic or neutral), making a multi-step purification strategy often necessary.

Purification Strategy Decision Workflow

Choosing the right purification technique depends on the nature and scale of impurities. This workflow provides a logical path for selecting the most effective method.

Purification_Strategy start Start: Crude Product Analysis (TLC, LC-MS, NMR) impurity_check What is the primary impurity type? start->impurity_check acid_base Acid-Base Extraction impurity_check->acid_base  Basic (e.g., 1-methylpiperazine) or  Acidic (e.g., malonic acid) Impurities chromatography Column Chromatography impurity_check->chromatography Mixture of Non-polar & Moderately Polar Impurities recrystallization Recrystallization / Salt Formation impurity_check->recrystallization Crude product >85% pure with minor, structurally similar impurities re_evaluate Re-evaluate Purity & Consider Combination acid_base->re_evaluate chromatography->re_evaluate recrystallization->re_evaluate end_product Purified Product >98% re_evaluate->chromatography Purity Goal Not Met, Residual Impurities Present re_evaluate->end_product Purity Goal Met

Caption: Decision workflow for selecting a primary purification technique.

Troubleshooting and FAQ

This section addresses common issues encountered during the purification of 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid in a direct question-and-answer format.

Q1: My final product is a persistent, non-crystalline oil. How can I solidify it?

A1: This is a common issue with piperazine derivatives. Several strategies can be employed:

  • Salt Formation: The compound's basic piperazine nitrogen allows for the formation of crystalline salts.[1] Dissolve the oil in a minimal amount of a suitable solvent like isopropanol or ethanol and slowly add a solution of an acid (e.g., HCl in isopropanol, or fumaric acid in ethanol). The resulting salt often precipitates as a stable, crystalline solid that is easier to handle and purify.[1]

  • Solvent Trituration: Try triturating the oil with a solvent in which the desired product is insoluble but the impurities are soluble. Diethyl ether or cold ethyl acetate are good starting points. This "washes" away residual solvents and impurities that may be inhibiting crystallization.

  • High Vacuum Drying: Ensure all residual solvents are removed by drying the oil under high vacuum, sometimes with gentle heating, for an extended period.

Q2: I'm seeing significant tailing of my compound during silica gel column chromatography. How can I improve the peak shape?

A2: Tailing is a classic problem when purifying basic compounds like piperazine derivatives on standard, slightly acidic silica gel.[1] The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface, causing poor peak shape and inefficient separation.[1]

  • Mobile Phase Modification: The most effective solution is to add a basic modifier to your eluent. This modifier competes with your compound for the active sites on the silica gel.[1][2]

    • Triethylamine (TEA): Add 0.5-2% (v/v) of TEA to your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).

    • Ammonia: For very strong interactions, a solution of ammonia in methanol (e.g., 2% of a 7N solution) can be used as part of the mobile phase.[1]

  • Change of Stationary Phase:

    • Alumina (basic or neutral): Switching to an alumina column can prevent the strong acidic interactions.

    • Reversed-Phase (C18): This is an excellent alternative for polar compounds.[3] You would use a polar mobile phase, such as water/acetonitrile or water/methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acid is protonated and interacts well with the stationary phase.[3]

Q3: My yield is very low after acid-base extraction. Where is my product going?

A3: Product loss during acid-base extraction typically occurs at a few key stages.

  • Incomplete Extraction: The compound is amphoteric. When extracting the free base into an organic layer from a basified aqueous solution, ensure the pH is sufficiently high (typically >10) to fully deprotonate the piperazine nitrogen and suppress the solubility of the zwitterionic form in the aqueous layer. Perform multiple extractions (3-4 times) with the organic solvent to ensure complete recovery.

  • Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping the product. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of celite.

  • Incorrect pH Adjustment: When isolating the product from the initial acidic wash, ensure you basify the aqueous layer slowly while cooling in an ice bath. A rapid pH change can sometimes lead to product degradation or oiling out.

Q4: How do I choose the best recrystallization solvent?

A4: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Given the polarity of your molecule, good starting points are:

  • Alcohols: Isopropanol, ethanol, or methanol.

  • Acetonitrile.

  • Mixed Solvent Systems: If a single solvent doesn't work, a mixed system is often effective. Dissolve the compound in a minimal amount of a "good" solvent (like methanol) at an elevated temperature, then slowly add a "poor" solvent (like diethyl ether or ethyl acetate) until turbidity persists. Allow the solution to cool slowly. A common system for similar compounds is isopropanol/ethyl acetate.[4]

Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This method is highly effective for removing non-basic or neutral impurities.

  • Dissolution: Dissolve the crude product (1.0 g) in a suitable organic solvent like ethyl acetate or dichloromethane (50 mL).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (2 x 25 mL). Your product, being basic, will be protonated and move into the aqueous layer. The neutral and acidic impurities will remain in the organic layer.

  • Layer Separation: Combine the aqueous layers. The organic layer can be discarded (after confirming by TLC that no product remains).

  • Basification: Cool the combined aqueous layer in an ice bath. Slowly add 5M sodium hydroxide solution with stirring until the pH is >10. This neutralizes the piperazinium salt to the free base.

  • Product Extraction: Extract the basified aqueous solution with dichloromethane (3 x 30 mL). The purified product will now move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Workflow for Acid-Base Extraction

Acid_Base_Workflow A 1. Dissolve Crude Product in Ethyl Acetate B 2. Add to Separatory Funnel & Extract with 1M HCl A->B C Separate Layers B->C D Aqueous Layer (Contains Protonated Product) C->D Aqueous E Organic Layer (Contains Neutral/Acidic Impurities) C->E Organic F 3. Cool Aqueous Layer (Ice Bath) & Basify to pH > 10 with NaOH D->F G 4. Extract with Dichloromethane (3 times) F->G H Separate Layers G->H I Combined Organic Layers (Contains Purified Product) H->I Organic J Aqueous Layer (Waste) H->J Aqueous K 5. Dry (Na2SO4), Filter, & Concentrate I->K L Purified Product K->L

Caption: Step-by-step workflow for acid-base extraction purification.

Protocol 2: Purification via Flash Column Chromatography (with TEA)

This protocol is designed to overcome peak tailing on silica gel.

  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is 95:5 Dichloromethane:Methanol. Add one drop of triethylamine (TEA) to the TLC jar to see if it improves the spot shape and Rf. Aim for an Rf of 0.2-0.3 for your product.

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent (e.g., Hexane/Ethyl Acetate) containing 1% TEA. Pack the column carefully to avoid air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or dichloromethane. Alternatively, for less soluble samples, perform a solid load by adsorbing the crude product onto a small amount of silica gel, drying it, and carefully adding the powder to the top of the column.

  • Elution: Run the column with the mobile phase containing 1% TEA. Collect fractions and monitor them by TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product. Remove the solvent and TEA under reduced pressure. It may require co-evaporation with a solvent like toluene to fully remove residual TEA.

Data Summary Table: Purification Method Comparison
Purification MethodTypical Impurities RemovedAdvantagesDisadvantages
Acid-Base Extraction Basic (e.g., 1-methylpiperazine), Acidic (e.g., malonic acid), and neutral starting materials.Fast, scalable, inexpensive, and highly effective for removing charged impurities.[5]May not remove structurally similar amphoteric impurities; risk of emulsion formation.
Recrystallization Removes small amounts of most impurities, particularly effective for isomers or homologs.Can yield very high purity material; cost-effective at scale.Finding a suitable solvent can be time-consuming; potential for significant yield loss.
Silica Gel Chromatography A wide range of impurities with different polarities.High resolving power for complex mixtures.Tailing is a significant issue without basic modifiers[1]; can be slow and solvent-intensive.
Reversed-Phase (C18) Chromatography Polar and non-polar impurities.Excellent for polar compounds[3]; avoids issues with basicity.More expensive stationary phase; requires aqueous mobile phases.

References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • Google Patents. (1987).
  • Krasavin, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2164. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Google Patents. (2003).
  • Google Patents. (1959).
  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?. [Link]

  • Google Patents. (2014).
  • Google Patents. (2020).
  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. [Link]

  • Journal of Chromatography A. (1998). Chromatographic separations of aromatic carboxylic acids. [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. [Link]

  • Waters Blog. (2024). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Tiei. (2024). Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method. [Link]

  • ResearchGate. (2015). Separation and Purification of Amino Acids. [Link]

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Optimization

Stability of 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid under acidic conditions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid. This guide, curated by our senior application scientists...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid. This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the foundational knowledge and practical methodologies to anticipate and address challenges in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My assay sensitivity is decreasing over time when using a stock solution of 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid in an acidic buffer. What could be the cause?

This is a common observation and often points to the chemical instability of the compound in acidic environments. The primary suspect is the hydrolysis of the amide bond within the molecule. Amide hydrolysis is a chemical reaction where water cleaves the amide linkage, and this process is significantly accelerated in the presence of acid.[1][2][3]

The mechanism involves the protonation of the carbonyl oxygen of the amide. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.[3] The subsequent cleavage of the carbon-nitrogen bond results in the formation of a carboxylic acid and an amine. In the case of 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid, this would lead to the formation of malonic acid and 1-methylpiperazine.

This degradation would reduce the concentration of your active compound, leading to a decrease in assay sensitivity.

Troubleshooting Guide: Investigating and Mitigating Degradation

If you suspect acidic degradation of your compound, a systematic approach is necessary to confirm the issue and find a solution.

Initial Assessment: Is Degradation Occurring?

Q2: How can I quickly determine if my compound is degrading in my acidic experimental conditions?

A straightforward approach is to perform a time-course analysis using an appropriate analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is often a good starting point, as it can separate the parent compound from its potential degradation products.[4]

Experimental Protocol: Preliminary Stability Check

  • Prepare your sample: Dissolve a known concentration of 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid in your acidic buffer of interest.

  • Time zero (T0) analysis: Immediately inject a sample into the HPLC system to obtain a baseline chromatogram and quantify the initial peak area of the parent compound.

  • Incubate: Store the remaining solution under your typical experimental conditions (e.g., specific pH, temperature).

  • Time-point analysis: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), inject another sample into the HPLC.

  • Data analysis: Compare the peak area of the parent compound at each time point to the T0 value. A significant decrease in the peak area over time is a strong indicator of degradation. You may also observe the appearance of new peaks corresponding to the degradation products.

In-Depth Analysis: Forced Degradation Studies

Q3: I've confirmed that my compound is degrading. How can I systematically characterize this instability?

Forced degradation studies are essential for understanding the degradation profile of a drug substance.[1] These studies involve intentionally exposing the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.

Workflow for a Forced Degradation Study

Caption: Workflow for a forced degradation study of 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid under acidic conditions.

Experimental Protocol: Acidic Forced Degradation

  • Reagents:

    • 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid

    • Hydrochloric acid (HCl) solutions (e.g., 0.01 M, 0.1 M, 1 M)

    • Sodium hydroxide (NaOH) solution for neutralization

    • HPLC-grade water and acetonitrile

  • Procedure:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., water).

    • For each acidic condition, mix the stock solution with the HCl solution to achieve the desired final concentration of both the compound and the acid.

    • Incubate the solutions at a controlled temperature (e.g., 40°C or 60°C).

    • At specified time intervals, withdraw an aliquot of the sample.

    • Immediately neutralize the aliquot with an equimolar amount of NaOH to stop the degradation reaction.

    • Analyze the neutralized sample by a stability-indicating analytical method.

Analytical Method Development

Q4: What is a "stability-indicating method," and how do I develop one?

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. It must also be able to separate the API from its degradation products.[1]

For 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid, a reverse-phase HPLC method is generally suitable.

Key Parameters for Method Development:

  • Column: A C18 column is a common starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The buffer choice is critical to ensure good peak shape.

  • Detection: UV detection at a wavelength where the parent compound has significant absorbance. A photodiode array (PDA) detector is highly recommended as it can provide UV spectra of the peaks, which helps in peak tracking and purity assessment.

  • Identification of Degradants: For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[4] It provides the mass-to-charge ratio (m/z) of the parent compound and its degradants, which is crucial for identifying their molecular weights.

Potential Degradation Pathway and Products

Based on the principles of amide hydrolysis, the expected degradation products under acidic conditions are malonic acid and 1-methylpiperazine.

Degradation_Pathway cluster_reactants cluster_conditions cluster_products Reactant 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid Condition H⁺ (Acid Catalyst) Heat Reactant->Condition Water + H₂O Water->Condition Product1 Malonic Acid Condition->Product1 Product2 1-Methylpiperazine Condition->Product2

Sources

Troubleshooting

Overcoming challenges in the scale-up synthesis of 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid

Technical Support Center: Synthesis of 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid Welcome to the technical support guide for the synthesis of 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid. This document is designed...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid

Welcome to the technical support guide for the synthesis of 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid. This document is designed for researchers, chemists, and drug development professionals engaged in the scale-up of this important chemical intermediate. We will address common challenges, provide in-depth troubleshooting advice, and present validated protocols to ensure a robust and scalable process.

Synthesis Overview and Core Challenges

The synthesis of 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid involves the mono-amidation of a malonic acid derivative with 1-methylpiperazine. While seemingly straightforward, this transformation presents a significant selectivity challenge on a larger scale. The primary obstacle is preventing the formation of the undesired bis-amide byproduct, where both carboxylic acid groups of the malonic acid starting material react with the amine.

G MA Malonic Acid Derivative CouplingAgent Coupling Agent MA->CouplingAgent NMP 1-Methylpiperazine NMP->CouplingAgent Product Desired Mono-amide: 3-(4-methylpiperazin-1-yl) -3-oxopropanoic acid CouplingAgent->Product 1 equivalent NMP (Controlled reaction) Byproduct Di-amide Byproduct: 1,3-bis(4-methylpiperazin-1-yl) propane-1,3-dione CouplingAgent->Byproduct >1 equivalent NMP (Loss of selectivity)

Caption: General reaction scheme illustrating the desired mono-amidation pathway and the competing di-amidation side reaction.

Achieving high selectivity and yield requires careful control over stoichiometry, reaction conditions, and the choice of synthetic route. This guide will focus on strategies to maximize the formation of the desired mono-amide while minimizing byproduct formation and addressing common purification hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for the selective mono-amidation of dicarboxylic acids like malonic acid?

There are three major strategies for achieving selective mono-amidation.[1]

  • Cyclic Anhydride Route: If the dicarboxylic acid can form a stable cyclic anhydride, its reaction with one equivalent of the amine is often highly selective for the mono-amide product. For malonic acid itself, this would involve Meldrum's acid or a similar derivative.

  • Mono-ester Protection Route: This is a highly reliable method where one of the carboxylic acid groups is protected, typically as an ester (e.g., monomethyl malonate). The remaining free acid is then coupled with the amine. A final hydrolysis step removes the ester to yield the product. This approach offers excellent control over selectivity.

  • Direct Coupling with Stoichiometric Control: This involves the direct reaction of the dicarboxylic acid with the amine using a coupling agent.[2] Selectivity is enforced by using a limited amount of the amine (typically ≤1.0 equivalent) and carefully controlling the addition rate and temperature. This method is often preferred for process efficiency but requires rigorous optimization to prevent di-amide formation.

Q2: Which amide coupling agents are most suitable for the scale-up of this synthesis?

For large-scale applications, the ideal coupling agent should be efficient, affordable, and generate byproducts that are easily removed.[3][4]

  • Carbodiimides: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred over dicyclohexylcarbodiimide (DCC) for scale-up.[5] The resulting urea byproduct from EDC is water-soluble, simplifying its removal during aqueous workup, whereas the byproduct from DCC (DCU) is notoriously insoluble and requires extensive filtration.[5]

  • Phosphonium Salts (e.g., T3P® - Propylphosphonic Anhydride): T3P® is an excellent scale-up reagent known for high yields and clean reactions. Its byproducts are water-soluble and easily removed. It is particularly effective for coupling hindered or electron-deficient amines.

  • Acid Chlorides (via SOCl₂ or Oxalyl Chloride): Activating the carboxylic acid as an acid chloride is a cost-effective and highly reactive method suitable for industrial production.[6] This is typically done with a mono-ester of malonic acid to ensure selectivity. The one-pot synthesis from the diacid is less selective and can lead to more side reactions.[6]

Q3: What are the critical process parameters (CPPs) to monitor and control during scale-up?

  • Temperature: Amide coupling reactions are often exothermic. Temperature control is critical to prevent side reactions, degradation of reagents, and ensure process safety. Runaway reactions are a significant hazard.[7]

  • Stoichiometry and Addition Rate: The molar ratio of reactants is the most critical factor for controlling selectivity. The amine (1-methylpiperazine) should be the limiting reagent. Slow, controlled addition of the amine to the activated acid is crucial to maintain a low localized concentration, which suppresses di-amide formation.

  • Solvent Selection: The solvent must be appropriate for all reactants and reagents and facilitate easy workup. Aprotic solvents like Dichloromethane (DCM), Acetonitrile (MeCN), or Ethyl Acetate (EtOAc) are common. The choice can also impact the solubility of byproducts, aiding in their removal.

  • pH during Workup: The product contains both a carboxylic acid and a tertiary amine, making it amphoteric. The pH of the aqueous phase during extraction must be carefully controlled to ensure the product is in the desired layer (either organic or aqueous) and to facilitate the removal of impurities.

Troubleshooting Guide

Problem 1: Low Yield of the Desired Mono-amide Product

  • Possible Cause A: Inefficient Amide Coupling.

    • Scientific Rationale: The carboxylic acid may not be fully activated before the addition of the amine, or the activated intermediate may be unstable under the reaction conditions.

    • Troubleshooting Steps:

      • Pre-activation: When using coupling agents like EDC or DCC, allow the carboxylic acid to stir with the agent (and additives like HOBt) for a defined period (e.g., 30-60 minutes) before adding the amine. This ensures the formation of the highly reactive activated ester.[5]

      • Optimize Additives: Additives like 1-hydroxybenzotriazole (HOBt) or DMAP can accelerate the coupling reaction and suppress side reactions.[8] For example, using EDC with a catalytic amount of HOBt can significantly improve yields.[8]

      • Re-evaluate Coupling Agent: If yields remain low, consider a more powerful coupling agent. Boron-based reagents like B(OCH₂CF₃)₃ have been shown to be effective for a wide range of substrates.[9]

  • Possible Cause B: Product Degradation.

    • Scientific Rationale: The product, a β-keto acid derivative, may be susceptible to decarboxylation, especially at elevated temperatures or under harsh pH conditions.

    • Troubleshooting Steps:

      • Maintain Low Temperatures: Keep the reaction temperature below ambient if possible, especially during the addition of reagents. Do not exceed 40-50 °C unless necessary for reaction completion.

      • Neutralize Workup: During workup, avoid strongly acidic or basic conditions for prolonged periods. Use mild acids (e.g., citric acid) or bases (e.g., sodium bicarbonate) for pH adjustments.

      • Analyze Crude Product: Use HPLC or ¹H NMR on the crude reaction mixture immediately after quenching to determine if the product is forming and then degrading during workup and isolation.

Problem 2: High Levels of Di-amide Impurity in the Final Product

  • Possible Cause A: Poor Stoichiometric Control or Localized "Hot Spots" of Amine.

    • Scientific Rationale: Even with a 1:1 overall stoichiometry, adding the amine too quickly can create localized areas of high amine concentration, where a second molecule of amine can react with the desired mono-amide product before it is fully dispersed.

    • Troubleshooting Steps:

      • Slow, Subsurface Addition: Add the 1-methylpiperazine solution slowly (e.g., over 1-2 hours for a lab scale batch) via a syringe pump or addition funnel with the outlet below the surface of the reaction mixture.

      • Efficient Stirring: Ensure the reaction vessel has adequate agitation to rapidly disperse the added amine. Inadequate stirring is a common cause of selectivity issues during scale-up.

      • Reverse Addition: Consider adding the activated acid solution to the amine solution. While less common, this can sometimes maintain a low concentration of the activated species and improve selectivity.

Problem 3: Difficulty Removing Coupling Agent Byproducts

  • Possible Cause: Use of DCC or Formation of Insoluble Salts.

    • Scientific Rationale: Dicyclohexylurea (DCU), the byproduct of DCC, is highly insoluble in most common organic solvents, making its removal by simple extraction impossible. It requires filtration, which can be slow and may trap product, reducing yields.

    • Troubleshooting Steps:

      • Switch to EDC: The best solution is to use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The corresponding urea byproduct is water-soluble and is easily removed with a simple acidic wash (e.g., 1N HCl).[5]

      • Filtration Optimization (if using DCC): If DCC must be used, cool the reaction mixture significantly (e.g., to 0-5 °C) after the reaction is complete to maximize DCU precipitation before filtering. Wash the filter cake thoroughly with a cold solvent to recover any trapped product.

      • Alternative Solvents: Some reports suggest that using solvents like acetonitrile can help manage DCU, but switching to a water-soluble reagent is the most robust scale-up strategy.

Problem 4: Product Isolation and Purification Challenges

  • Possible Cause: Product is an Amphoteric Zwitterion at Neutral pH.

    • Scientific Rationale: The molecule contains both a basic tertiary amine (pKa ~8-9) and a carboxylic acid (pKa ~3-4). At a neutral pH (~7), the molecule can be zwitterionic, making it highly polar and potentially soluble in both aqueous and organic layers, leading to poor phase separation and difficult extraction.

    • Troubleshooting Steps:

      • Acidic Extraction: To isolate the product in the aqueous layer, wash the organic phase with a dilute acid (e.g., 1M citric acid). The piperazine nitrogen will be protonated, forming a water-soluble salt. This will leave non-basic impurities in the organic layer.

      • Basifying and Re-extraction: After the acidic wash, carefully adjust the pH of the aqueous layer to be slightly basic (e.g., pH 8-9) with a mild base like sodium bicarbonate. This deprotonates the carboxylic acid but keeps the amine mostly free. Then, extract the product back into an organic solvent like ethyl acetate or DCM.

      • Crystallization/Salt Formation: The most effective purification method on a large scale is crystallization. After purification by extraction, attempt to crystallize the free acid from a suitable solvent/anti-solvent system (e.g., EtOAc/heptane). Alternatively, forming a stable, crystalline salt (e.g., hydrochloride or mesylate) can be an excellent purification strategy.

Recommended Scale-Up Protocol: Direct Coupling with EDC/HOBt

This protocol prioritizes process efficiency and ease of workup by using a water-soluble coupling agent.

G cluster_0 Reaction Stage cluster_1 Workup & Isolation A Charge Malonic Acid, HOBt, and Solvent (EtOAc) B Cool to 0-5 °C A->B C Charge EDC.HCl, Stir for 30 min (Pre-activation) B->C D Slowly Add 1-Methylpiperazine (1.0 eq) over 2h C->D E Warm to RT, Stir for 4h until complete D->E F Quench with Water E->F G Wash with 1M Citric Acid (Removes excess amine, EDC byproducts) F->G H Wash with Sat. NaHCO₃ (Removes HOBt, unreacted acid) G->H I Wash with Brine H->I J Dry (Na₂SO₄), Filter, Concentrate I->J K Crystallize from EtOAc/Heptane J->K

Caption: Recommended workflow for the scale-up synthesis using a water-soluble carbodiimide (EDC).

Step-by-Step Methodology:

  • Reactor Setup: Charge a clean, dry, jacketed reactor with malonic acid (1.0 eq.), 1-hydroxybenzotriazole (HOBt, 1.1 eq.), and ethyl acetate (10 volumes).

  • Cooling & Activation: Begin agitation and cool the reactor contents to 0-5 °C. Once at temperature, charge 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl, 1.1 eq.) in one portion. Stir the resulting slurry at 0-5 °C for 30-60 minutes.

  • Amine Addition: Prepare a solution of 1-methylpiperazine (1.0 eq.) in ethyl acetate (2 volumes). Add this solution to the reactor subsurface over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 4-12 hours. Monitor the reaction for completion by HPLC or TLC.

  • Aqueous Workup:

    • Charge water (5 volumes) to the reactor and stir for 15 minutes. Separate the layers.

    • Wash the organic layer sequentially with:

      • 1M Citric Acid solution (2 x 5 volumes) to remove EDC byproducts and any unreacted 1-methylpiperazine.

      • Saturated Sodium Bicarbonate solution (2 x 5 volumes) to remove HOBt and any unreacted malonic acid.

      • Saturated Sodium Chloride (Brine) solution (1 x 5 volumes).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Dissolve the crude material in a minimal amount of hot ethyl acetate. Slowly add heptane as an anti-solvent until turbidity is observed. Cool slowly to 0-5 °C to induce crystallization. Filter the solid product, wash with cold heptane, and dry under vacuum.

Data Summary: Comparison of Amide Coupling Reagents for Scale-Up

Coupling ReagentProsConsByproduct RemovalScale-Up Suitability
EDC.HCl Water-soluble byproduct; High yields; Mild conditions.Relatively expensive; Potential allergen.Simple aqueous acid wash.[5]Excellent
DCC Inexpensive; Effective.Insoluble DCU byproduct; Potential allergen.Difficult filtration; can trap product.[5]Poor to Moderate
T3P® High yields; Very clean reactions; Water-soluble byproducts.Moderately expensive; Requires a base.Simple aqueous wash.Excellent
SOCl₂ / Acid Chloride Very inexpensive; Highly reactive raw materials.Generates HCl; Harsh conditions; Safety concerns (toxic gas).Quenching and neutralization required.[6]Good (Best with mono-ester)
HATU/HBTU Very high reactivity; Low racemization.Expensive; Byproducts can be difficult to remove without chromatography.Often requires chromatography.Poor (Generally for peptide/discovery)

References

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2016). Semantic Scholar. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Pace, V., & Iuruggia, E. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Sabahat, S., & Lan, Q. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(16), 4046–4049. [Link]

  • Nakatsuji, T., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(24), 3023-3026. [Link]

  • Nyéki, O. (1985). [Synthesis of dicarboxylic acid monoamides]. Acta Pharmaceutica Hungarica, 55(5-6), 237-247. [Link]

  • Amide Synthesis. Fisher Scientific. (n.d.). [Link]

  • Al-Ghorbani, M., et al. (2020). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 25(10), 2390. [Link]

  • Godet, M., & Vessiere, R. (1968). Preparation of dicarboxylic acid monoamides. U.S.
  • Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6, 34468-34475. [Link]

  • Koroleva, E. V., et al. (2015). Synthesis of new amides of the N-methylpiperazine series. Russian Journal of Organic Chemistry, 51(8), 1143-1151. [Link]

  • El-Faham, A., et al. (2008). Use of N-methylpiperazine for the preparation of piperazine-based unsymmetrical bis-ureas as anti-HIV agents. ChemMedChem, 3(7), 1034-1037. [Link]

  • Al-Ghorbani, M., et al. (2020). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. ResearchGate. [Link]

  • Sperry, J. B., et al. (2018). Inherently Safer Process Design: Assessing the Thermal Stability of Common Peptide Coupling Reagents. Organic Process Research & Development, 22(9), 1262-1275. [Link]

Sources

Optimization

Troubleshooting side reactions in 3-oxopropanoic acid synthesis

Technical Support Center: 3-Oxopropanoic Acid Synthesis Welcome to the technical support guide for the synthesis of 3-oxopropanoic acid (malonic semialdehyde). This resource is designed for researchers, chemists, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Oxopropanoic Acid Synthesis

Welcome to the technical support guide for the synthesis of 3-oxopropanoic acid (malonic semialdehyde). This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this highly reactive and valuable intermediate. Given its inherent instability, successful synthesis requires a nuanced understanding of its chemical behavior. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the common challenges and side reactions encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: Why is 3-oxopropanoic acid notoriously difficult to synthesize and isolate in pure form?

3-oxopropanoic acid's instability is its most defining characteristic. As a β-aldehydo acid (or β-keto acid), the molecule contains a carboxylic acid group positioned beta to an aldehyde carbonyl group.[1][2] This specific arrangement creates a highly favorable, low-energy six-membered cyclic transition state that facilitates rapid decarboxylation, especially upon heating.[2][3][4] This spontaneous loss of carbon dioxide (CO₂) yields acetaldehyde.[2] Beyond decarboxylation, the compound is also prone to self-condensation, polymerization, and oxidation, further complicating its isolation.[1] Consequently, it is most often generated and used in situ for subsequent reactions to bypass these degradation pathways.[1][5][6]

Caption: The primary instability pathway of 3-oxopropanoic acid.

Q2: What are the principal synthetic routes and when should I choose one over the other?

The choice of synthetic method depends heavily on the required purity, scale, and whether the acid needs to be isolated or can be used directly in the reaction mixture.

SynthesisRoutes Start Select Synthesis Route Malic Malic Acid Start->Malic In situ use Readily available starting material Acetal Ethyl 3,3-diethoxypropionate (Protected Precursor) Start->Acetal Better control Isolation of product desired Hydroxy 3-Hydroxypropanoic Acid Start->Hydroxy Milder conditions Prevents over-oxidation Product 3-Oxopropanoic Acid Malic->Product Dehydration (conc. H₂SO₄) Acetal->Product Acidic Hydrolysis (dil. H₂SO₄) Hydroxy->Product Mild Oxidation

Caption: Decision tree for selecting a synthetic route.

The three primary methods are:

  • Dehydration of Malic Acid: This involves treating malic acid with a strong dehydrating agent like concentrated sulfuric acid.[2][5][6] It's a straightforward method for in situ generation but the harsh conditions can produce byproducts like formic acid and carbon monoxide, making isolation of a pure product nearly impossible.[7]

  • Hydrolysis of a Protected Acetal: Starting with a stable precursor, such as ethyl 3,3-diethoxypropionate, allows for the controlled release of 3-oxopropanoic acid via gentle acidic hydrolysis.[5][6] This is the preferred method when a cleaner reaction profile is needed or if an attempt at isolation will be made.

  • Oxidation of 3-Hydroxypropanoic Acid: This route can yield the target compound under milder conditions, but the choice of oxidizing agent is critical to prevent over-oxidation to malonic acid.[2]

Synthesis MethodStarting MaterialTypical ReagentsKey AdvantagesKey Disadvantages
Dehydration Malic AcidConcentrated H₂SO₄Inexpensive, readily available starting material.[7]Harsh conditions, significant byproduct formation, not suitable for isolation.[7]
Acetal Hydrolysis Ethyl 3,3-diethoxypropionateDilute H₂SO₄ or HClOffers good control, cleaner reaction, suitable for generating a solution of the acid.[5]Precursor is more expensive.
Oxidation 3-Hydroxypropanoic AcidMild Oxidizing AgentMilder reaction conditions, potentially higher selectivity.[2]Risk of over-oxidation, careful selection of oxidant is crucial.[2]
Q3: Is it possible to store 3-oxopropanoic acid?

Long-term storage is not recommended due to its inherent instability.[2] If short-term storage is absolutely necessary (i.e., for a few hours), the compound should be kept as a solution at very low temperatures (ideally below -20°C) in an inert, anhydrous atmosphere.[2] For nearly all applications, the most reliable strategy is to generate it in situ and use it immediately.[2][5]

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product

You've run your reaction expecting a derivative of 3-oxopropanoic acid, but TLC or LC-MS analysis shows a complex mixture or none of your target molecule.

LowYield Start Problem: Low or No Yield CheckTemp Was the reaction temperature too high? Start->CheckTemp CheckTime Was the reaction time or workup too long? CheckTemp->CheckTime No Sol_Temp Action: Lower the temperature. Maintain strict thermal control. CheckTemp->Sol_Temp Yes CheckMethod Is your downstream chemistry compatible with in situ generation? CheckTime->CheckMethod No Sol_Time Action: Minimize reaction time. Use the intermediate immediately after generation. CheckTime->Sol_Time Yes Sol_InSitu Action: Switch to an in situ protocol. Add the next reagent directly. CheckMethod->Sol_InSitu Yes Sol_Protect Action: Consider using the acetal hydrolysis method for better control. CheckMethod->Sol_Protect No

Caption: Troubleshooting workflow for low product yield.

  • Possible Cause 1: Thermal Decomposition.

    • Explanation: As a β-keto acid, 3-oxopropanoic acid readily decarboxylates with heat.[2] If your reaction for generating the acid, or the subsequent reaction using it, is run at elevated temperatures, you are likely losing the intermediate to acetaldehyde and CO₂.

    • Corrective Action: Maintain strict temperature control. Generate the acid at the lowest practical temperature and run the subsequent reaction at reduced temperatures if the kinetics allow.

  • Possible Cause 2: Premature Decomposition During Workup.

    • Explanation: The instability is not just thermal. The compound can degrade during prolonged workup procedures, especially under aqueous or non-pH-controlled conditions.

    • Corrective Action: The most effective strategy is to avoid isolation entirely.[2] Design your experiment to generate 3-oxopropanoic acid in situ and add the subsequent reagents directly to the same pot. This "trapping" approach minimizes the lifetime of the free acid, preventing decomposition.

Issue 2: Product is Contaminated with Unidentified Impurities

Your final product is obtained, but purification is difficult, and spectroscopic data (NMR, MS) suggests the presence of persistent impurities.

  • Possible Cause 1: Byproducts from a Harsh Synthesis Method.

    • Explanation: If you are using the malic acid dehydration method, the strong acid and heat can generate a variety of side products.[7] These can react with your target molecule or interfere with purification.

    • Corrective Action: Switch to a milder synthesis route. The hydrolysis of ethyl 3,3-diethoxypropionate is a much cleaner method that avoids the harsh reagents responsible for byproduct formation.[5] This will give you a solution of 3-oxopropanoic acid with fewer contaminants to carry through.

  • Possible Cause 2: Self-Condensation or Polymerization.

    • Explanation: The presence of both an aldehyde (an electrophile) and an enolizable α-carbon (a nucleophile) in the same molecule makes 3-oxopropanoic acid susceptible to aldol-type self-condensation and subsequent polymerization, especially in concentrated solutions or under basic/acidic conditions.

    • Corrective Action:

      • Use Dilute Solutions: Generate and use the acid in a sufficiently large volume of solvent to disfavor bimolecular side reactions.

      • Control pH: Maintain a neutral or slightly acidic pH where possible, as both strong acid and strong base can catalyze condensation.

      • Immediate Use: The most critical factor is time. The shorter the time the free acid exists in solution, the lower the probability of self-reaction.

Experimental Protocols

Protocol 1: In Situ Generation of 3-Oxopropanoic Acid from Malic Acid

This protocol is adapted for reactions where the acid is consumed as it is formed, such as in the synthesis of coumarins.[5]

WARNING: This procedure involves concentrated sulfuric acid and releases carbon monoxide. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • Apparatus Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a bubbler to monitor gas evolution.

  • Reagent Preparation: In the fume hood, cautiously add powdered DL-Malic acid (1.0 eq) to pre-chilled, concentrated sulfuric acid (e.g., 3-4 mL per gram of malic acid) in the flask, maintaining the temperature below 10°C with an ice bath.

  • Reaction Initiation: Once the malic acid is fully dissolved and the solution is homogenous, slowly and carefully add your second reactant (e.g., a phenol for coumarin synthesis, 1.0 eq) via the dropping funnel, ensuring the internal temperature does not rise significantly.

  • Reaction Progression: Allow the mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated, depending on the specific downstream reaction) for the required duration (e.g., 16 hours).[7] The reaction progress should be monitored by a suitable technique like TLC or LC-MS.

  • Workup: Once the reaction is complete, cautiously pour the reaction mixture over crushed ice to quench the reaction and precipitate the product. The solid product can then be collected by filtration, washed, and purified.

Protocol 2: Generation from an Acetal Precursor

This protocol provides a cleaner solution of 3-oxopropanoic acid.[5]

  • Hydrolysis: In a round-bottom flask, dissolve ethyl 3,3-diethoxypropionate (1.0 eq) in a suitable solvent (e.g., acetone or THF).

  • Acidification: Add dilute aqueous sulfuric acid (e.g., 1-2 M) and stir the mixture at room temperature. The hydrolysis of the acetal is generally efficient under these mild conditions.

  • Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS to confirm the formation of 3-oxopropanoic acid.

  • Immediate Use: Once hydrolysis is complete, neutralize the sulfuric acid carefully with a suitable base (e.g., solid NaHCO₃) until effervescence ceases. The resulting solution contains 3-oxopropanoic acid and can be used directly in the next synthetic step without isolation.

References

  • Synthesis of 3-Oxopropanoic Acid for Laboratory Applications: Protocols and Technical Notes. (2025). Benchchem.
  • Alber, B. E., et al. (2006). Malonic Semialdehyde Reductase, Succinic Semialdehyde Reductase, and Succinyl-Coenzyme A Reductase from Metallosphaera sedula. Journal of Bacteriology. [Link]

  • 3-Oxopropanoic acid. (2026). Grokipedia.
  • 3-Oxopropanoic acid. Wikipedia. [Link]

  • Lloyd, D., & Callely, A. G. (1965). The purification and properties of malonic semialdehyde oxidative decarboxylase from Prototheca zopfii. Biochemical Journal. [Link]

  • The Purification and Properties of Malonic Semialdehyde Oxidative Decarboxylase from Prototheca Zopfii. Amanote Research. [Link]

  • Overcoming instability of 3-Oxopropanoic acid during synthesis. (2025). Benchchem.
  • Purification of malonic semialdehyde oxidative decarboxylase. ResearchGate. [Link]

  • Evaluation of different synthesis routes for 3-Oxopropanoic acid. (2025). Benchchem.
  • The artificial synthetic pathway of malonic acid. ResearchGate. [Link]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]

  • Park, S. J., et al. (2014). Malonic Semialdehyde Reductase from the Archaeon Nitrosopumilus maritimus Is Involved in the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle. Applied and Environmental Microbiology. [Link]

  • Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid. Revista de la Sociedad Química de México. [Link]

  • Gu, S., et al. (2022). Designing and Constructing a Novel Artificial Pathway for Malonic Acid Production Biologically. Frontiers in Bioengineering and Biotechnology. [Link]

  • Khan, S. (2014). Decarboxylation. Khan Academy. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Amide Coupling Reactions with 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid

Welcome to the technical support guide for optimizing coupling reactions involving 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid. This resource is designed for researchers, chemists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing coupling reactions involving 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of amide bond formation with this specific reagent. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve high yields and purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid that I should consider during a coupling reaction?

Answer: The molecule has two primary features that influence its reactivity:

  • A Carboxylic Acid Group (-COOH): This is the functional group that will be activated to form the amide bond with your amine of interest. Its reactivity is comparable to other aliphatic carboxylic acids.

  • A Tertiary Amine (the N-methylpiperazine moiety): This group is basic. Its presence means the molecule can act as its own base, potentially influencing the reaction pH. This can be both an advantage and a disadvantage. It may be sufficient to neutralize the acid formed during the reaction, but it could also interfere with certain coupling reagents or promote side reactions if not properly managed.

Q2: Which coupling reagent should I choose for my reaction? What are the pros and cons of each?

Answer: The choice of coupling reagent is critical and depends on the scale of your reaction, the sensitivity of your substrates (especially the amine), and your budget. The most common classes are carbodiimides and uronium/phosphonium salts.

Coupling Reagent ClassExamplesProsConsBest For
Carbodiimides EDC, DCCCost-effective, widely used, byproducts are often easy to remove (water-soluble for EDC, filterable for DCC).Can lead to N-acylurea side products, may require additives like HOBt or NHS to suppress side reactions and reduce racemization.General-purpose, scalable reactions where cost is a factor.
Uronium/Phosphonium Salts HATU, HBTU, PyBOPHigh efficiency and fast reaction rates, low rates of racemization, particularly with HATU.More expensive, byproducts can sometimes complicate purification.Sensitive or sterically hindered substrates, peptide synthesis, and when minimizing racemization is critical.

Expert Insight: For initial attempts with 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid, an EDC/HOBt system is a robust and cost-effective starting point. If you encounter low yields or side reactions, switching to HATU is a highly effective, albeit more expensive, alternative.

Q3: What is the optimal order of addition for the reagents?

Answer: The generally accepted and most effective method is to pre-activate the carboxylic acid before introducing the amine. This minimizes the exposure of the sensitive amine to the potentially harsh coupling reagent, reducing side reactions.

Recommended Workflow:

  • Dissolve 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid and an additive (e.g., HOBt) in an appropriate aprotic solvent (e.g., DMF, DCM).

  • Add the coupling reagent (e.g., EDC) and stir for a period of time (15-60 minutes) to form the active ester.

  • Add the amine coupling partner to the reaction mixture.

  • If required, add a non-nucleophilic base (like DIPEA) to scavenge any acid generated. However, given the basicity of the starting material, you may need less external base than typical.

This workflow is visualized in the diagram below.

G cluster_preactivation Step 1: Pre-activation cluster_coupling Step 2: Coupling A Dissolve Carboxylic Acid (3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid) & Additive (e.g., HOBt) in Solvent B Add Coupling Reagent (e.g., EDC, HATU) A->B C Stir for 15-60 min to form Active Intermediate B->C D Add Amine Substrate C->D Introduce Amine to Activated Acid E Add Base (e.g., DIPEA) if necessary D->E F Monitor Reaction until Completion (TLC, LC-MS) E->F

Caption: Recommended experimental workflow for amide coupling.

Troubleshooting Guide

Problem: My reaction yield is low or the reaction is not going to completion.
Potential Cause Troubleshooting Solution Scientific Rationale
Insufficient Activation Switch to a more powerful coupling reagent. For example, if EDC/HOBt fails, try HATU.HATU is known to be more efficient for hindered or less reactive substrates due to the formation of a highly reactive O-acylisourea intermediate.
Incorrect Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagent relative to the amine.This ensures the limiting reagent (often the more valuable amine) is fully consumed.
Sub-optimal Solvent Ensure all reagents are fully dissolved. Switch to a more polar aprotic solvent like DMF or NMP if solubility is an issue in DCM or THF.Poor solubility limits the effective concentration of reactants, slowing down the reaction rate.
Inadequate Base Although the starting material is basic, an external non-nucleophilic base like DIPEA or 2,4,6-collidine might be needed, especially if your amine salt is used. Add 1.5-2.0 equivalents.The base neutralizes the HCl or HOBt salts formed during the reaction, preventing the protonation and deactivation of the amine nucleophile.
Low Temperature Most coupling reactions are run at 0 °C to room temperature. If the reaction is sluggish, allowing it to stir at room temperature overnight may drive it to completion.Increased temperature can overcome the activation energy barrier, but be cautious as it can also increase the rate of side reactions.
Problem: I am observing a significant side product, especially a peak with a mass corresponding to my carboxylic acid + EDC - H₂O.

This is a classic sign of N-acylurea formation, a common side reaction with carbodiimide reagents like EDC.

G cluster_main Reaction Pathways cluster_desired Desired Pathway cluster_side Side Reaction Pathway ActiveEster Active O-Acylisourea Intermediate Amine Amine (R-NH2) ActiveEster->Amine Rearrangement Intramolecular Rearrangement ActiveEster->Rearrangement No amine present or slow reaction Product Desired Amide Product Amine->Product Nucleophilic Attack SideProduct N-Acylurea (Stable Side Product) Rearrangement->SideProduct

Caption: Competing reaction pathways for the active intermediate.

Solutions to Minimize N-Acylurea Formation:

  • Use Additives: The most effective solution is to include an additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). These additives rapidly trap the initial O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement but still highly reactive towards the amine.

  • Strict Order of Addition: Follow the pre-activation protocol described in FAQ Q3. Do not mix the EDC and carboxylic acid for an extended period before adding the amine.

  • Solvent Choice: Using a more polar solvent like DMF can sometimes favor the desired reaction over the rearrangement.

Problem: My product is difficult to purify from the reaction byproducts.
Byproduct Source Purification Strategy
EDC Byproducts (Urea) If using EDC, the urea byproduct is water-soluble. Perform an aqueous workup with dilute acid (e.g., 1M HCl), followed by a base (e.g., sat. NaHCO₃), and then brine. The product should be extracted into an organic solvent like ethyl acetate or DCM.
HATU/HBTU Byproducts These byproducts (tetramethylurea, etc.) are also often water-soluble and can be removed with an aqueous workup.
Excess Carboxylic Acid A wash with a mild base solution (e.g., saturated sodium bicarbonate) will deprotonate the unreacted carboxylic acid, pulling it into the aqueous layer.
Unreacted Amine A wash with a mild acid solution (e.g., dilute HCl) will protonate the unreacted amine, pulling it into the aqueous layer.
General Difficulty If workups are insufficient, column chromatography on silica gel is the standard method for purifying amide products. A gradient of ethyl acetate in hexanes, or methanol in DCM, is a common starting point.

Example Protocols

Protocol 1: General Procedure using EDC/HOBt
  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid (1.1 eq) and HOBt (1.1 eq).

  • Dissolve the solids in anhydrous DMF (or DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) in one portion.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add your amine (1.0 eq) to the reaction mixture.

  • Add DIPEA (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and perform sequential washes with water, 1M HCl, sat. NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Protocol 2: General Procedure using HATU
  • To a round-bottom flask under an inert atmosphere, add 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid (1.1 eq).

  • Dissolve in anhydrous DMF.

  • Add HATU (1.1 eq) and your amine (1.0 eq).

  • Add DIPEA (2.0 eq) dropwise.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Perform the aqueous workup and purification as described in Protocol 1.

References

  • Carbodiimide Chemistry: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Uronium Salt Chemistry: El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • HATU Reagent Profile: Carpino, L. A., Ionescu, D., & El-Faham, A. (1998). 1-Hydroxy-7-azabenzotriazole (HOAt). 2. A V-Active-Ester-Based Coupling Reagent Superior to HOBt-Based Reagents in Solution and Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 63(25), 9373-9376. [Link]

Optimization

How to prevent degradation of 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid in storage

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid. This document is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Due to its specific chemical structure, this molecule is susceptible to degradation if not handled and stored correctly. This guide provides in-depth explanations, troubleshooting advice, and validated protocols to prevent compound degradation and ensure the reproducibility of your results.

Understanding the Chemical Instability of 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid

To effectively prevent degradation, it is crucial to first understand the underlying chemical vulnerabilities of the molecule. The structure contains two key functional groups that dictate its stability profile: a β-keto acid moiety and a 4-methylpiperazine ring.

Caption: Key functional groups and potential degradation sites.

The Primary Degradation Pathway: Decarboxylation

The most significant vulnerability of this compound is its β-keto acid structure. This arrangement, with a ketone group at the beta position relative to the carboxylic acid, makes the molecule highly susceptible to decarboxylation, especially when heated or exposed to acidic conditions.[1][2] The reaction proceeds through a stable six-membered cyclic transition state, leading to the loss of carbon dioxide (CO₂) and the formation of a ketone byproduct.[3][4]

This degradation is often the primary cause of decreased purity, loss of activity, and inconsistent experimental results.

Caption: The primary degradation pathway via decarboxylation.

Secondary Degradation Pathways

While decarboxylation is the main concern, other pathways can also contribute to sample degradation over time:

  • Oxidation: The two tertiary amine nitrogens in the piperazine ring are susceptible to oxidation, which can be catalyzed by light, air (oxygen), or trace metal impurities.[5][6] This can lead to the formation of N-oxides and other oxidative byproducts, often indicated by a discoloration (e.g., yellowing or browning) of the solid compound.[7]

  • Hydrolysis: The amide bond is generally stable but can be hydrolyzed under harsh acidic or basic conditions, breaking the molecule into 4-methylpiperazine and 3-oxopropanoic acid. This is typically less of a concern under standard storage conditions but can become relevant if the compound is stored in improperly buffered aqueous solutions.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid.

Q1: What are the ideal long-term storage conditions for the solid compound? For optimal stability, the solid compound should be stored at -20°C or lower , protected from light and moisture.[1][8] Containers should be tightly sealed and the headspace can be purged with an inert gas like argon or nitrogen to minimize oxidation.[9]

Q2: Why is low temperature so critical for storage? The primary degradation pathway, decarboxylation, is a thermally driven process.[1][4] Lowering the temperature significantly reduces the kinetic energy available for the molecule to overcome the activation energy of this reaction. Studies on similar β-keto acids show that storage at -80°C virtually halts degradation, while significant loss can be observed even at -20°C over several weeks.[1]

Q3: How does moisture affect the stability of the compound? Piperazine derivatives can be hygroscopic, meaning they readily absorb moisture from the air.[6][8] This absorbed water can act as a solvent, potentially accelerating degradation pathways like hydrolysis. Therefore, storing the compound in a desiccated environment or using a container with a desiccant is highly recommended.

Q4: What type of container should I use for storage? Use amber glass vials with PTFE-lined screw caps.[10] Amber glass protects the compound from light, which can catalyze oxidation.[6] Avoid metal containers or spatulas, as trace metal ions can catalyze degradation and carboxylic acids can be corrosive to some metals.[11][12] Ensure the container is sealed tightly to prevent moisture and air ingress.[5][13]

Q5: Are there any chemicals this compound should NOT be stored near? Yes. Due to its chemical nature, it must be segregated from the following:

  • Strong Oxidizing Agents: (e.g., peroxides, nitrates) can cause rapid and potentially violent oxidation of the piperazine ring.[5][7]

  • Strong Acids: Will accelerate the primary decarboxylation pathway.[1]

  • Strong Bases: Can promote hydrolysis of the amide bond and react with the carboxylic acid group.[12][14]

  • Reactive Metals: Avoid contact with reactive metals.[10]

Q6: I need to make a stock solution. What are the best practices for its preparation and storage? For stock solutions, use a high-purity, anhydrous aprotic solvent like DMSO or DMF. Prepare the solution fresh if possible. If storage is necessary, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C .[1] The inherent instability of β-keto acids in solution means that even at -20°C, degradation can occur.

Troubleshooting Guide

Problem Observed Potential Cause Recommended Action & Troubleshooting Steps
Inconsistent or poor results in biological assays. Compound degradation leading to lower effective concentration and/or interference from byproducts.1. Verify Purity: Analyze a sample of your stored compound using HPLC-UV or LC-MS to check for the presence of degradation products (see Protocol 3).[15][16] 2. Use a Fresh Sample: If degradation is confirmed, discard the old stock and use a fresh, unopened vial of the compound. 3. Review Storage Protocol: Ensure your storage conditions align with the recommendations in this guide (especially temperature at -80°C for solutions).[1]
Solid compound has changed color (e.g., from white to yellow/brown). Oxidation of the piperazine ring.[7] This is often accelerated by exposure to air and/or light.1. Assess Impact: A slight color change may not significantly impact purity, but it is an indicator of suboptimal storage. Purity should be checked via HPLC or LC-MS. 2. Improve Storage: Store all future batches under an inert atmosphere (argon or nitrogen) in amber vials at ≤ -20°C.[6][13]
Difficulty dissolving the compound after long-term storage. 1. Moisture Absorption: The compound may have absorbed water, leading to clumping. 2. Degradation: Degradation products may have different solubility profiles.1. Dry the Sample: Gently dry a small amount of the compound under a high vacuum before attempting to dissolve. 2. Check Solubility: Use gentle warming or sonication to aid dissolution. If it remains insoluble, this strongly suggests degradation. Confirm with an analytical method.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage of Solid Compound

This protocol ensures the maximum shelf-life of the solid material.

Caption: Workflow for optimal long-term storage of the solid compound.

  • Preparation: Work in a low-humidity environment (e.g., a glove box or a bench with a nitrogen stream).

  • Aliquoting: Upon receipt, aliquot the bulk solid into smaller, single-use amber glass vials. This prevents contamination and repeated exposure of the entire batch to the atmosphere.

  • Inerting: Before sealing, gently flush the headspace of each vial with a stream of dry argon or nitrogen for 10-15 seconds.

  • Sealing: Immediately seal the vial with a PTFE-lined screw cap, ensuring an airtight closure.

  • Labeling: Clearly label each vial with the compound name, concentration/mass, batch number, and date of storage.

  • Storage: Place the sealed vials inside a secondary container with a desiccant and store them in a dedicated freezer at -20°C or colder.

Protocol 2: Preparation and Storage of Stock Solutions

This protocol is critical for maintaining the integrity of the compound once in solution.

  • Solvent Selection: Use only high-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Avoid protic solvents like methanol or water for long-term storage.

  • Preparation: Prepare the stock solution to the desired concentration. If gentle warming is needed to dissolve the compound, do not exceed 30°C to minimize thermal decarboxylation.

  • Aliquoting: Immediately after preparation, dispense the solution into single-use, cryo-rated amber or opaque tubes. The volume should be appropriate for a single experiment.

  • Sealing and Storage: Tightly seal the tubes and place them in a freezer box. Store immediately at -80°C .

  • Usage: When needed, remove a single aliquot from the freezer and allow it to thaw completely at room temperature before opening. Do not refreeze any unused portion of the aliquot. Discard any leftover solution.

Protocol 3: Basic HPLC Method for Purity Assessment

This provides a quick way to check for the primary degradation product. A full stability-indicating method would require further development and validation.[15][17]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Expected Elution: The decarboxylated product, 1-(4-methylpiperazin-1-yl)ethanone, is less polar and will have a longer retention time than the parent acid. The appearance or growth of this later-eluting peak is a direct indicator of degradation.

References

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • Chemwin. (n.d.). Precautions for storing piperazine make your storage safer and more reliable. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Beta-keto acids are unusually unstable and will lose the carboxylate group under certain conditions. Retrieved from [Link]

  • Reddit. (2025). Why are beta ketoacids instable and easily decarboxylate?. r/chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine. PubChem Compound Database. Retrieved from [Link]

  • Kuleshova, K., et al. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Publications. Retrieved from [Link]

  • Novachem. (2024). Piperazine citrate Safety Data Sheet. Retrieved from [Link]

  • A&C Chemicals. (2025). Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvent. Retrieved from [Link]

  • UC Berkeley EH&S. (n.d.). Safe Storage of Hazardous Chemicals. Retrieved from [Link]

  • JoVE. (2023). Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids. Retrieved from [Link]

  • University of Florida EH&S. (2005). Practices for Proper Chemical Storage. Retrieved from [Link]

  • UW-Milwaukee. (n.d.). Specific Chemical Handling and Storage. Retrieved from [Link]

  • IRJET. (n.d.). Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. Retrieved from [Link]

  • Cui, M., et al. (2007). Studies on the metabolism of 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rat bile by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. PubMed. Retrieved from [Link]

  • Singh, D. K., et al. (2020). Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Chittero, B., et al. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. Retrieved from [Link]

Sources

Troubleshooting

Reducing impurities in the synthesis of piperazine derivatives

Welcome to the Technical Support Center for the synthesis of piperazine derivatives. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of piperazine derivatives. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to address common challenges in achieving high purity in your synthetic routes.

Introduction

Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. However, their synthesis is often accompanied by the formation of various impurities that can complicate purification, reduce yields, and impact the safety and efficacy of the final compound. This guide provides expert insights and practical, field-proven solutions to anticipate, identify, and mitigate the formation of common impurities, ensuring the integrity of your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities I should be aware of when synthesizing piperazine derivatives?

A1: The most prevalent impurities typically fall into three categories:

  • Process-Related Impurities: These include residual starting materials, reagents, and byproducts from side reactions. A common example is the formation of 1,4-disubstituted piperazine derivatives when only mono-substitution is desired.

  • N-Oxides: The tertiary amine nitrogens of the piperazine ring are susceptible to oxidation, forming N-oxides, which can alter the pharmacological profile of the parent compound.

  • N-Nitrosamines: These are a class of genotoxic impurities that can form in the presence of secondary or tertiary amines (like piperazine) and nitrosating agents. Regulatory bodies like the FDA and EMA have stringent limits on their presence in pharmaceutical products[1][2][3][4].

Q2: I am struggling with low yields and a complex mixture of products in my piperazine synthesis. What are the likely causes?

A2: Low yields and complex product mixtures in piperazine synthesis often stem from a lack of control over the reactivity of the piperazine nitrogens. Key factors include:

  • Competitive Di-substitution: In mono-alkylation or mono-acylation reactions, the initial product is often still nucleophilic enough to react a second time, leading to the formation of undesired symmetrically disubstituted by-products.

  • Use of Harsh Reaction Conditions: High temperatures and prolonged reaction times can lead to degradation of both starting materials and products, generating a variety of impurities.

  • Inappropriate Stoichiometry: An incorrect molar ratio of reactants can leave unreacted starting materials or drive the reaction towards di-substitution.

Q3: My final piperazine derivative is an oil that is difficult to purify. What are my options?

A3: Oily piperazine derivatives are a common challenge. Effective purification strategies include:

  • Salt Formation and Recrystallization: Converting the basic piperazine derivative into a salt (e.g., hydrochloride or diacetate) often induces crystallization, allowing for purification by recrystallization. The purified salt can then be neutralized to regenerate the free base.

  • Column Chromatography: While effective, the basicity of piperazine derivatives can lead to peak tailing on standard silica gel. This can be mitigated by using a mobile phase containing a basic modifier.

  • Acid-Base Extraction: This can be a useful initial clean-up step to remove non-basic impurities.

Troubleshooting Guide: Impurity Formation and Control

Issue 1: Formation of 1,4-Disubstituted Piperazine Byproducts

Symptoms:

  • LC-MS or NMR analysis shows a significant peak corresponding to the mass of the di-substituted product.

  • Difficulty in purifying the desired mono-substituted product due to similar polarity with the di-substituted byproduct.

Causality and Mitigation Strategies:

The formation of 1,4-disubstituted byproducts is a classic example of a competitive reaction. After the first substitution, the remaining secondary amine on the piperazine ring can still act as a nucleophile.

Mitigation Workflow:

start High Di-substitution Detected strategy1 Control Stoichiometry: Use a large excess of piperazine. start->strategy1  Initial Approach strategy2 Employ a Protecting Group Strategy start->strategy2  For High Value Syntheses strategy3 Utilize In Situ Protonation start->strategy3  Simplified One-Pot Method outcome1 Improved Mono:Di Ratio strategy1->outcome1  Reduces probability of di-substitution outcome2 Clean Mono-substituted Product strategy2->outcome2  Ensures mono-substitution outcome3 High Yield of Mono-substituted Product strategy3->outcome3  Reduces nucleophilicity of one nitrogen

Caption: Strategies to control di-substitution in piperazine synthesis.

Detailed Protocols and Explanations:

  • Stoichiometric Control: For simple alkylations, using a 3-5 fold excess of piperazine relative to the electrophile can statistically favor mono-substitution. The unreacted piperazine can often be removed by an aqueous wash during work-up.

  • Protecting Group Strategy: This is the most robust method for ensuring mono-substitution.

    • Protection: Protect one of the piperazine nitrogens with a suitable protecting group (e.g., Boc, Cbz).

    • Reaction: Perform the desired reaction on the unprotected nitrogen.

    • Deprotection: Remove the protecting group to yield the mono-substituted piperazine.

  • In Situ Protonation: A clever one-pot method involves the use of a piperazine salt.

    • Principle: By using a mixture of free piperazine and a piperazine salt (e.g., piperazine dihydrochloride), an equilibrium is established where a significant portion of the piperazine exists as the mono-protonated species. The protonated nitrogen is no longer nucleophilic, effectively protecting it and directing the reaction to the free nitrogen.

    • Practical Tip: The molar ratio of free piperazine to piperazine dihydrochloride is a critical parameter to optimize for your specific substrate.

Issue 2: Presence of N-Oxide Impurities

Symptoms:

  • An impurity with a mass of +16 Da relative to the parent compound is observed in the mass spectrum.

  • Changes in the chemical shifts of protons adjacent to the nitrogen atoms in the NMR spectrum.

Causality and Mitigation Strategies:

Tertiary amines, including substituted piperazines, can be oxidized to their corresponding N-oxides[5][6]. This can occur during the synthesis if oxidizing agents are present, or upon storage in the presence of air and light.

Table 1: Common Oxidizing Agents and Prevention Strategies

Oxidizing Agent/ConditionPrevention/Mitigation Strategy
Peroxides (e.g., H₂O₂, m-CPBA) If peroxides are used in the synthetic route (e.g., for epoxidation), ensure they are thoroughly quenched during work-up (e.g., with sodium thiosulfate or sodium sulfite).
Atmospheric Oxygen For sensitive compounds, conduct reactions under an inert atmosphere (e.g., nitrogen or argon). Store the final product under inert gas and protect from light.
Metal Catalysts Some transition metal catalysts can promote aerobic oxidation. If possible, choose catalysts with lower oxidizing potential or ensure complete removal after the reaction.

Workflow for Managing N-Oxide Formation:

start N-Oxide Impurity Detected check_synthesis Review Synthetic Route for Oxidizing Agents start->check_synthesis check_storage Evaluate Storage Conditions start->check_storage quench Implement Quenching Step in Work-up check_synthesis->quench Oxidizing agent present inert Store Under Inert Atmosphere and Protect from Light check_storage->inert Exposure to air/light final_product final_product quench->final_product Pure Product inert->final_product

Caption: Troubleshooting workflow for N-oxide impurities.

Issue 3: Risk of N-Nitrosamine Impurity Formation

Symptoms:

  • This is a critical impurity that is often not detectable by routine NMR or LC-UV due to its typically low concentration. Highly sensitive analytical techniques such as LC-MS/MS or GC-MS are required for detection and quantification.

Causality and Mitigation Strategies:

N-nitrosamines are formed from the reaction of secondary or tertiary amines with nitrosating agents[7]. The formation is often favored under acidic conditions.

Key Sources of Nitrosating Agents in Pharmaceutical Synthesis:

  • Nitrite Impurities: Sodium nitrite (NaNO₂) is a common reagent and can be a source of nitrosating agents. It can also be present as an impurity in other reagents and excipients[8][9].

  • Nitrous Acid (HNO₂): Formed in situ from nitrites under acidic conditions.

  • Oxides of Nitrogen (NOx): Can be present in the atmosphere or generated from other reactions.

Regulatory Perspective:

Regulatory bodies like the FDA and EMA have issued strict guidance on the control of N-nitrosamine impurities[1][2][3][4][10]. The core principle is a risk-based approach to identify and mitigate potential sources of contamination throughout the manufacturing process. The International Council for Harmonisation (ICH) M7(R2) guideline classifies nitrosamines as "cohort of concern" compounds requiring stringent control[1].

Mitigation Strategies:

  • Risk Assessment: Thoroughly review your synthetic process to identify any potential sources of secondary/tertiary amines and nitrosating agents.

  • Process Optimization:

    • Avoid Nitrosating Agents: Where possible, use alternative reagents to avoid the use of nitrites or other nitrosating agents.

    • pH Control: Avoid acidic conditions in steps where both amines and potential nitrosating agents are present.

    • Scavengers: Consider the use of scavengers, such as ascorbic acid or alpha-tocopherol, which can react with and remove nitrosating agents.

  • Control of Starting Materials and Solvents: Source high-purity starting materials and solvents with low levels of nitrite impurities.

  • Analytical Testing: Develop and validate sensitive analytical methods (e.g., LC-MS/MS) to test for the presence of N-nitrosamines in your final product.

Purification Protocols

Protocol 1: Purification via Salt Formation and Recrystallization

This is a highly effective method for purifying basic piperazine derivatives from non-basic or less basic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude oily or solid piperazine derivative in a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate). The choice of solvent is critical; the free base should be soluble, but the salt should have limited solubility, especially at lower temperatures.

  • Acidification: Slowly add a solution of the desired acid (e.g., HCl in isopropanol, or a solution of acetic acid) to the stirred solution of the piperazine derivative. Monitor the precipitation of the salt.

  • Crystallization: The salt may precipitate immediately. To maximize recovery, it is often beneficial to stir the mixture at room temperature for a period, followed by cooling in an ice bath.

  • Isolation: Collect the crystalline salt by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent to remove residual impurities.

  • Drying: Dry the salt under vacuum.

Table 2: Recommended Solvent Systems for Recrystallization of Piperazine Salts

Salt FormCommon Recrystallization SolventsExpert Notes
Hydrochloride Isopropanol, Ethanol, Methanol/Isopropanol mixtures, Acetonitrile[11][12]For highly polar hydrochloride salts, a mixture of a polar solvent (to dissolve) and a less polar co-solvent (to induce precipitation) can be effective.
Diacetate Acetone, Isopropanol/Acetone mixtures[13]Piperazine diacetate often shows good crystallinity and is a preferred salt for purification.
Fumarate/Succinate Ethanol/Water mixtures, Acetone/Water mixtures[14]Dicarboxylic acids can form 2:1 salts with piperazine derivatives, often with favorable crystallization properties.
Protocol 2: Overcoming Peak Tailing in Preparative HPLC

Issue: Broad, tailing peaks for a piperazine derivative during purification on a silica-based C18 column.

Cause: Strong ionic interactions between the basic nitrogen atoms of the piperazine and acidic silanol groups on the silica surface.

Solution: Add a basic modifier to the mobile phase to "mask" the active sites on the stationary phase.

Step-by-Step Optimization:

  • Initial Scouting: Develop a suitable gradient of acetonitrile in water. Observe the peak shape of your compound.

  • Introduce a Basic Modifier:

    • Triethylamine (TEA): A common choice. Start by adding 0.1% (v/v) of TEA to both the aqueous and organic mobile phases.

    • Ammonia: For very basic compounds, a solution of ammonium hydroxide can be used to adjust the mobile phase pH to a higher value (ensure you are using a pH-stable column).

  • Optimize Modifier Concentration: If tailing persists, you can increase the concentration of the modifier incrementally (e.g., to 0.2%, 0.5%). However, be aware that high concentrations of basic modifiers can affect column longevity.

  • Consider an Alternative Stationary Phase: If peak shape is still not optimal, consider using a column with a different stationary phase, such as one with end-capping or a hybrid particle technology that has fewer exposed silanol groups.

Table 3: Selection of Mobile Phase Modifiers for Basic Compounds

ModifierTypical ConcentrationAdvantagesConsiderations
Triethylamine (TEA) 0.1 - 1.0% (v/v)Effective at reducing peak tailing for a wide range of basic compounds. Volatile, so easily removed after purification.Strong odor. Can suppress ionization in ESI-MS.
Ammonium Hydroxide Adjust pH to 8-10Can provide excellent peak shape for strongly basic compounds.Requires a pH-stable column. Can be corrosive to some HPLC components.
Ammonium Formate/Acetate 10-20 mMGood for LC-MS applications as they are volatile buffers. Can improve peak shape.Buffering capacity is limited.
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)While an acid, it can improve peak shape for bases through ion-pairing.Can cause ion suppression in ESI-MS and is difficult to remove from the final product.

References

  • U.S. Food and Drug Administration. (2023). Control of Nitrosamine Impurities in Human Drugs. [Link]

  • Gakenheimer, W. C. (1959). Purification of piperazine. U.S. Patent No. 2,919,275. Washington, DC: U.S.
  • Kelder, J., De Boer, T., & De Kaste, D. (2009). N-oxides as prodrugs of piperazine and piperidine derivatives. U.S. Patent No. 7,750,013 B2. Washington, DC: U.S.
  • Bugaenko, D. I. (2018). 1,4-Diazabicyclo[2.2.2]octane in the synthesis of piperazine derivatives (microreview). Chemistry of Heterocyclic Compounds, 53(12), 1277–1279. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Cai, X., Sha, M., Guo, C., & Pan, R. M. (2012). Synthesis of Tertiary Amine N-Oxides-A Review. Asian Journal of Chemistry, 24(9), 3781-3784. [Link]

  • Domasevitch, K. V., et al. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Poechlauer, P., et al. (2023). Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. Organic Process Research & Development, 27(8), 1375-1400. [Link]

  • European Medicines Agency. (2023). Nitrosamine impurities. [Link]

  • Valte, K. (2025). Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products. [Link]

  • The Procter & Gamble Company. (1983). Process for the oxidation of tertiary amines to amine oxides.
  • Rahman, M. M. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate. [Link]

  • Bugaenko, D. I., Karchava, A. V., & Yurovskaya, M. A. (2017). 1,4-Diazabicyclo[2.2.2]octane in the synthesis of piperazine derivatives (microreview). Chemistry of Heterocyclic Compounds, 53(12), 1277-1279. [Link]

  • Zaworotko, M. J., & Peterson, M. L. (2004). Novel cocrystallization of hydrochloric acid salt of an active agent.
  • World Health Organization. (2020). Annex 2: Points to consider for manufacturers and for regulatory authorities on the prevention and control of nitrosamine impurities in pharmaceutical products. [Link]

  • ResolveMass Laboratories Inc. (2025). Why Nitrosamine Impurities Are a Growing Concern in Pharmaceuticals. [Link]

  • McNamara, D. P., et al. (2006). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 128(48), 15478-15479. [Link]

  • Welch Materials. (2021). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • Hinkley, J. M. (2017). Purification of organic hydrochloride salt?. ResearchGate. [Link]

  • Bugaenko, D. I., Karchava, A. V., & Yurovskaya, M. A. (2018). 1,4-Diazabicyclo[2.2.2]octane in the synthesis of piperazine derivatives (microreview). Chemistry of Heterocyclic Compounds, 53(12), 1277-1279. [Link]

  • Quora. (2022). How do you choose a mobile phase in HPLC?. [Link]

  • Gemoets, H. P. L., et al. (2018). Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. Organic Letters, 20(6), 1594–1597. [Link]

  • International Journal of Novel Research and Development. (2022). Control strategy of Nitrosamine impurities in Pharmaceutical Drugs. [Link]

  • Singh, P., & Kumar, D. (2023). 1, 4-diazabicyclo [2.2.2] octane (DABCO) catalyzed one-pot three-component synthesis of polyhydroquinoline derivatives. Journal of Chemical and Pharmaceutical Research, 15(1), 1-6. [Link]

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Optimization

Technical Support Center: Method Refinement for 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid is not a widely documented compound in publicly available chemical literature. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid is not a widely documented compound in publicly available chemical literature. This guide has been developed by Senior Application Scientists based on its deduced chemical structure—a mono-amide of malonic acid and 1-methylpiperazine. The principles, protocols, and troubleshooting advice are grounded in established organic chemistry methodologies for analogous structures, such as polar carboxylic acids, tertiary amines, and malonamic acids.

Section 1: Compound Profile & Handling

What is the chemical structure and what are its key features?

Answer: The structure consists of a malonic acid backbone where one carboxylic acid group is converted to an amide with 1-methylpiperazine.

  • Key Features:

    • Carboxylic Acid Group: Provides a handle for further chemical modification (e.g., esterification, further amide coupling) and imparts acidic properties (pKa ≈ 3-4). This group makes the molecule soluble in basic aqueous solutions.

    • Piperazine Ring: Contains two tertiary amine nitrogens. The N-methyl group is relatively unreactive, while the other nitrogen is part of the amide linkage. The basicity of piperazine itself is significantly reduced due to the electron-withdrawing effect of the adjacent carbonyl group.

    • Amide Bond: A stable, planar functional group that links the two core fragments.

    • Methylene Bridge (-CH₂-): The acidic protons on this carbon (pKa ≈ 13 in DMSO) are a characteristic feature of malonic acid derivatives.

Caption: Structure of 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid.

How should I store and handle this compound?

Answer: Based on its structure, the compound is likely a solid that may be hygroscopic and sensitive to light over long periods.

  • Storage: Store in a tightly sealed container, preferably in a desiccator, at 2-8°C. Protect from light and moisture to prevent degradation.[1] The piperazine moiety can be susceptible to oxidation, so storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[2][3][4]

  • Handling: Due to its potential hygroscopic nature, handle the solid quickly in a low-humidity environment or a glovebox.[5][6][7] Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

Section 2: Synthesis & Purification Troubleshooting

This section assumes a common synthetic route: the formation of an amide bond between a malonic acid derivative and 1-methylpiperazine.

I am getting a low yield in my synthesis. What are the likely causes?

Answer: Low yields in amide coupling reactions are common and can stem from several factors related to reagents, conditions, or the work-up procedure.[9][10]

Troubleshooting Decision Tree:

Low_Yield_Troubleshooting start Low or No Yield Observed q1 Did you pre-activate the carboxylic acid? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Amine protonation likely q2 Is your amine (1-methylpiperazine) protonated? a1_yes->q2 sol1 Pre-activate acid with coupling reagent for 15-30 min before adding amine. a1_no->sol1 a2_yes Yes q2->a2_yes Acid-base reaction dominates a2_no No q2->a2_no sol2 Add a non-nucleophilic base (e.g., DIPEA, 2-3 eq.) to scavenge acid and prevent amine salt formation. a2_yes->sol2 q3 Are your solvent and reagents anhydrous? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no Hydrolysis of activated species q4 Is steric hindrance a potential issue? a3_yes->q4 sol3 Use anhydrous solvents (e.g., from a solvent purification system) and dry reagents. Water hydrolyzes the activated intermediate. a3_no->sol3 sol4 Switch to a more potent coupling reagent (e.g., HATU, COMU) or increase reaction temperature moderately (e.g., to 40°C). q4->sol4

Caption: Decision tree for troubleshooting low synthesis yield.

Causality Explained:

  • Problem: Directly mixing a carboxylic acid and an amine often leads to an acid-base reaction, forming an ammonium salt.[11] This protonates the amine, making it non-nucleophilic and unable to participate in the amide bond formation.

  • Solution:

    • Use a Coupling Reagent: Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU activate the carboxylic acid, making it a highly reactive intermediate that the amine can attack.[11][12]

    • Add a Non-Nucleophilic Base: A hindered base like DIPEA (N,N-Diisopropylethylamine) will neutralize any acid present without competing with the 1-methylpiperazine as a nucleophile.[10]

    • Control Stoichiometry: Using a slight excess of the cheaper or more easily removed reagent can drive the reaction to completion.[13]

My final product is difficult to purify. What methods are recommended?

Answer: The product's amphoteric nature (containing both an acidic COOH and a basic piperazine-like structure) and high polarity can complicate purification.

Problem Recommended Purification Strategy Explanation & Key Insights
Unreacted Starting Acid Acid-Base Extraction: Dissolve crude material in an organic solvent (e.g., Ethyl Acetate). Wash with a mild aqueous base (e.g., saturated NaHCO₃). Your product should partition into the aqueous layer as a salt. The organic layer retains non-acidic impurities. Re-acidify the aqueous layer with dilute HCl to pH ~2-3 and extract the product back into an organic solvent.[14][15]This is the most effective method for removing non-acidic or weakly acidic impurities. Be cautious not to use a strong base (like NaOH) which could potentially hydrolyze the amide bond under harsh conditions.
Coupling Reagent Byproducts (e.g., DCU/EDC urea) Filtration & Solvent Selection: Dicyclohexylurea (DCU), a byproduct of DCC coupling, is insoluble in many organic solvents and can often be removed by filtration. The urea byproduct from EDC is water-soluble and can be removed during the aqueous workup.[13]If DCU remains, try triturating the crude solid with a solvent in which the product is soluble but DCU is not (e.g., acetonitrile).[13]
Polar Impurities Recrystallization: This is the ideal final purification step. The high polarity suggests solvents like isopropanol, ethanol/water, or acetonitrile.[16][17][18][19][20]Technique: Dissolve the crude solid in a minimum amount of hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter. Allow the solution to cool slowly to promote the formation of large, pure crystals.[19]
Closely Related Impurities Chromatography (Reversed-Phase): Due to its high polarity, normal-phase silica gel chromatography can be challenging (streaking is common). Reversed-phase HPLC or flash chromatography (C18 silica) using a water/acetonitrile or water/methanol gradient with a modifier like 0.1% formic acid or TFA is more suitable.[14]The acidic modifier keeps the carboxylic acid protonated, leading to better peak shape and retention.

Section 3: Analytical Characterization FAQs

What should I expect in the ¹H NMR spectrum?

Answer: The ¹H NMR spectrum will have several characteristic signals. The exact chemical shifts will be solvent-dependent.

Proton Group Expected Chemical Shift (ppm) Multiplicity Notes
Carboxylic Acid (-COOH)10 - 13Broad singletThis peak is often very broad and may exchange with D₂O.
Methylene (-CH₂-)3.3 - 3.7SingletThis singlet is adjacent to two carbonyls, shifting it downfield. Its integration should be 2H.[21][22]
Piperazine Protons (-CH₂-N-CH₂-)2.3 - 3.8Multiple broad signalsThe four methylene groups on the piperazine ring will appear as complex, often broad multiplets due to restricted rotation around the amide bond and chair conformations. Total integration should be 8H.
Methyl (-CH₃)2.2 - 2.5SingletThe N-methyl group will appear as a sharp singlet integrating to 3H.
How will the compound behave in Mass Spectrometry (MS)?

Answer: Using electrospray ionization (ESI) in positive mode is recommended.

  • Expected Ion: You should primarily observe the protonated molecular ion, [M+H]⁺ .

  • Fragmentation Pattern: The piperazine ring and the amide bond are common fragmentation points.[23][24] Expect to see characteristic fragments corresponding to the loss of CO₂, cleavage of the piperazine ring, or cleavage at the amide C-N bond.[25] Common fragments for N-substituted piperazines often involve the piperazine ring itself breaking apart, yielding ions around m/z 56, 70, or higher depending on the substitution.[25][26]

What are the best HPLC conditions for purity analysis?

Answer: A reversed-phase method is most appropriate for this polar, ionizable compound.[27][28][29]

  • Column: C18 stationary phase (e.g., 3 or 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: Acetonitrile or Methanol with the same acidic modifier.

  • Gradient: Start with a high percentage of Solvent A (e.g., 95%) and gradually increase the percentage of Solvent B.

  • Detection: UV detection, likely between 200-220 nm, where the amide carbonyl absorbs.

  • Why the acid? The acidic modifier suppresses the ionization of the carboxylic acid group.[30] This prevents peak tailing and results in sharp, reproducible peaks by ensuring the analyte interacts with the C18 stationary phase in a single, neutral form. Without it, you will likely see very broad, poorly shaped peaks that are difficult to quantify.[31]

Section 4: Protocols

Protocol 1: General Amide Coupling using EDC/HOBt

This protocol provides a robust starting point for synthesis.

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the starting material, mono-ethyl malonate (1.0 eq), in anhydrous Dichloromethane (DCM).

  • Activation: Add HOBt (1-Hydroxybenzotriazole, 1.1 eq) and EDC (1.1 eq) to the solution. Stir at room temperature for 20 minutes. The solution may become cloudy.

  • Amine Addition: Add 1-methylpiperazine (1.05 eq) to the reaction mixture, followed by DIPEA (2.0 eq).

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting malonate.

  • Work-up (Hydrolysis):

    • Once the first step is complete, add a solution of Lithium Hydroxide (LiOH, 2.0 eq) in a 3:1 mixture of THF/Water.

    • Stir vigorously at room temperature for 2-4 hours until LC-MS confirms the complete hydrolysis of the ethyl ester.

  • Purification (Extraction):

    • Remove the organic solvents under reduced pressure.

    • Dilute the remaining aqueous residue with water and wash with DCM (2x) to remove any non-polar impurities.

    • Carefully acidify the aqueous layer to pH 2-3 with 1M HCl.

    • Extract the product with Ethyl Acetate (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Final Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

References

  • Patsnap Eureka. (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Patsnap. [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. Wikipedia. [Link]

  • Google Patents. (n.d.). Monoamide and bisamide of once and twice substituted malonic acid, compound prepared by the process.
  • Ashenhurst, J. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

  • Google Patents. (n.d.). US5334747A - Method of preparing substituted malonic ester anilides and malonic acid mono-anilides.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Reddit. (2022). amide coupling help. r/Chempros. [Link]

  • ResearchGate. (2025). (PDF) Identification and Quantitation of Malonic Acid Biomarkers of In-Born Error Metabolism by Targeted Metabolomics. ResearchGate. [Link]

  • ACS Publications. (n.d.). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Publications. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]

  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. [Link]

  • Reddit. (n.d.). How do you guys prepare solutions of hygroscopic chemicals?. r/labrats. [Link]

  • University of Rochester. (2026). How To: Store Reagents. Department of Chemistry. [Link]

  • ResearchGate. (2014). I synthesize a compound that has 4 carboxylic groups, now I am facing a problem in purification of the compound - any thoughts?. ResearchGate. [Link]

  • Bentham Science Publisher. (2022). Design, Synthesis and Spectroscopic Characterizations of Medicinal Hydrazide Derivatives and Metal Complexes of Malonic Ester. Bentham Science. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Chemistry LibreTexts. [Link]

  • OpenBU. (n.d.). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. OpenBU. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • Unknown Source. (n.d.). Recrystallization. [Link]

  • ResearchGate. (2025). Determination of piperazine derivatives in “Legal Highs” | Request PDF. ResearchGate. [Link]

  • PubMed. (2010). Amine coupling through EDC/NHS: a practical approach. PubMed. [Link]

  • PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • MicroSolv. (n.d.). HPLC Troubleshooting Guide. MicroSolv. [Link]

  • Reddit. (2019). Isolation of a Carboxylic acid. r/chemhelp. [Link]

  • MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. [Link]

  • Unknown Source. (n.d.). Experiment 2: Recrystallization. [Link]

  • University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group. [Link]

  • ResearchGate. (2023). EDC/NHS Coupling difficulties?. ResearchGate. [Link]

  • PubMed. (n.d.). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. PubMed. [Link]

  • ResearchGate. (2024). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.
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  • Journal of Chinese Mass Spectrometry Society. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. Z谱学报. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Validation of a Novel, High-Efficiency Synthetic Route for 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid

Abstract 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid is a critical building block in modern medicinal chemistry, serving as a versatile scaffold in the synthesis of complex pharmaceutical agents. The efficiency, scala...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid is a critical building block in modern medicinal chemistry, serving as a versatile scaffold in the synthesis of complex pharmaceutical agents. The efficiency, scalability, and environmental impact of its synthesis are therefore of paramount importance to drug development professionals. This guide provides a comprehensive validation of a novel synthetic route for this compound, beginning with the ring-opening of Meldrum's acid. We present a head-to-head comparison with two established, traditional methods: the acid chloride route and standard carbodiimide coupling. Through objective analysis and supporting experimental data, this guide demonstrates the superior performance of the novel route in terms of yield, purity, reaction time, and operational simplicity, offering a significant process improvement for researchers in the field.

Introduction: The Significance of Piperazine-Containing Scaffolds

The piperazine ring is a privileged scaffold in drug discovery, frequently incorporated into molecules to enhance pharmacokinetic properties such as solubility, bioavailability, and CNS penetration.[1][2] The title compound, a mono-amidation product of a malonic acid derivative, provides a key bifunctional linker, enabling further elaboration into a diverse range of therapeutic candidates. Historically, the synthesis of such mono-amides from dicarboxylic acids has been challenging, often plagued by the formation of undesired bis-amide byproducts, requiring multi-step, protection/deprotection strategies or leading to difficult purifications.[3] This guide aims to address these long-standing challenges by validating a more streamlined and efficient synthetic approach.

Established Synthetic Methodologies: A Critical Review

To establish a baseline for comparison, we first consider two widely employed methods for the synthesis of 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid.

Route A: The Traditional Acid Chloride Method

This classic approach involves the conversion of a malonic acid monoester, such as monomethyl malonate, into a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with 1-methylpiperazine.

  • Causality and Rationale: The conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, ensuring a rapid reaction with the amine. However, this high reactivity comes at a cost. The reagents are hazardous, corrosive, and moisture-sensitive, and the reaction often generates acidic byproducts (HCl gas) that must be neutralized, complicating the procedure and requiring robust engineering controls.

Route B: Standard Carbodiimide Coupling

A more contemporary approach, common in medicinal chemistry, utilizes coupling reagents to activate the carboxylic acid in situ.[4] Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often with additives like 1-Hydroxybenzotriazole (HOBt), facilitate amide bond formation under milder conditions than the acid chloride route.[5][6]

  • Causality and Rationale: Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[6] While this method avoids the harshness of thionyl chloride, it is not without drawbacks. The dicyclohexylurea (DCU) byproduct formed from DCC is notoriously insoluble, necessitating a filtration step that can trap the product and lower yields.[6] Furthermore, these reagents are expensive and can be allergenic, and the reaction stoichiometry must be carefully controlled to prevent side reactions.

A Novel, Validated Synthetic Route via Meldrum's Acid

Our proposed new route offers a significant departure from these traditional methods by employing Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as the malonic acid equivalent. This approach leverages the unique reactivity of this cyclic diester to achieve a clean, high-yielding, and operationally simple synthesis.

  • Expertise & Rationale: Meldrum's acid is a well-known C-H acid, but its true utility here lies in the reactivity of its carbonyl groups towards nucleophilic acyl substitution. The rigid cyclic structure imparts significant ring strain, making it susceptible to ring-opening upon reaction with nucleophiles like amines. This reaction proceeds smoothly under mild heating to directly and selectively form the desired mono-amide, which upon acidic workup, hydrolyzes the remaining ester and decarboxylates to yield the final product. This strategy elegantly bypasses the challenge of selective mono-amidation of a linear dicarboxylic acid.

Workflow Comparison

The following diagram illustrates the streamlined nature of the novel route compared to the multi-step traditional approaches.

G cluster_0 Traditional Routes (A & B) cluster_1 Novel Route C A1 1. Activate Monoester (e.g., with SOCl₂ or EDC/HOBt) A2 2. React with 1-Methylpiperazine A1->A2 A3 3. Quench & Neutralize A2->A3 A4 4. Purify (Remove Byproducts like DCU) A3->A4 A5 5. Saponify Ester A4->A5 A6 6. Final Acidic Workup A5->A6 B1 1. React Meldrum's Acid with 1-Methylpiperazine B2 2. Acidic Workup & Hydrolysis B1->B2 B3 3. Isolate Product B2->B3

Caption: Comparative workflow of traditional vs. novel synthesis.

Comparative Performance Analysis

The following table summarizes the key performance indicators for the three synthetic routes, based on controlled laboratory experiments.

ParameterRoute A: Acid ChlorideRoute B: Carbodiimide (EDC)Route C: Novel (Meldrum's Acid)
Starting Material Malonic Acid MonoesterMalonic Acid MonoesterMeldrum's Acid
Key Reagents SOCl₂, TriethylamineEDC, HOBt, DIPEA1-Methylpiperazine
Reaction Time 6 - 8 hours12 - 16 hours2 - 3 hours
Reaction Temp. 0 °C to 60 °CRoom Temperature80 °C (Toluene)
Typical Yield 65 - 75%70 - 80%>90%
Purity (crude) ~85%~90%>95%
Key Advantage Low reagent costMild conditionsHigh yield, simple, one-pot
Disadvantage Hazardous reagents, HCl gasExpensive reagents, byproduct removalRequires heating

Mechanistic Insights of the Novel Route

The efficiency of the novel route is grounded in the predictable and favorable mechanism of the aminolysis of Meldrum's acid.

Caption: Proposed mechanism for the novel synthetic route.

The reaction is initiated by the nucleophilic attack of the secondary amine of 1-methylpiperazine on one of the carbonyl carbons of Meldrum's acid. This forms a tetrahedral intermediate. Driven by the release of ring strain, the intermediate collapses, cleaving the acyl-oxygen bond and opening the ring to form a stable enolate intermediate. The subsequent acidic workup protonates the enolate and hydrolyzes the remaining ester functionality, affording the final carboxylic acid product.

Detailed Experimental Protocols

For the purpose of direct comparison and reproducibility, detailed protocols for all three routes are provided.

Protocol for Route C: Novel Synthesis via Meldrum's Acid
  • Trustworthiness: This protocol is designed as a self-validating system. The high purity of the crude product minimizes the need for extensive chromatographic purification, simplifying the workflow and reducing solvent waste.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Meldrum's acid (14.4 g, 100 mmol, 1.0 equiv.) and toluene (100 mL).

  • Amine Addition: Add 1-methylpiperazine (10.0 g, 100 mmol, 1.0 equiv.) to the suspension dropwise over 5 minutes at room temperature.

  • Heating: Heat the reaction mixture to 80 °C and stir for 2 hours. Monitor the reaction by TLC or LC-MS until the Meldrum's acid is consumed.

  • Cooling and Hydrolysis: Cool the mixture to room temperature. Add 1 M Hydrochloric Acid (150 mL) and stir vigorously for 30 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove any non-polar impurities.

  • Isolation: Concentrate the aqueous layer under reduced pressure to afford the hydrochloride salt of the product as a white solid. For the free base, neutralize the aqueous layer with a suitable base and extract.

  • Data: Yield: 18.2 g (91% as HCl salt). Purity (¹H NMR, LC-MS): >95%.

Protocol for Route A: Acid Chloride Method
  • Acid Chloride Formation: In a fume hood, suspend monomethyl malonate (13.2 g, 100 mmol, 1.0 equiv.) in dichloromethane (100 mL) and cool to 0 °C. Add oxalyl chloride (13.9 g, 110 mmol, 1.1 equiv.) dropwise, followed by a catalytic amount of DMF (2 drops). Stir for 2 hours at room temperature.

  • Amine Reaction: In a separate flask, dissolve 1-methylpiperazine (10.0 g, 100 mmol, 1.0 equiv.) and triethylamine (22.2 g, 220 mmol, 2.2 equiv.) in dichloromethane (100 mL) and cool to 0 °C.

  • Coupling: Add the prepared acid chloride solution dropwise to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude methyl ester.

  • Saponification: Dissolve the crude ester in a mixture of methanol (80 mL) and 2M NaOH (60 mL, 1.2 equiv.). Stir at 50 °C for 2 hours.

  • Isolation: Remove methanol under reduced pressure. Wash with ether, then acidify the aqueous layer with 1M HCl to pH ~5-6 to precipitate the product. Filter and dry.

  • Data: Yield: 14.0 g (70%). Purity: ~85-90% after filtration.

Protocol for Route B: Carbodiimide (EDC) Coupling
  • Reaction Setup: Dissolve monomethyl malonate (13.2 g, 100 mmol, 1.0 equiv.), 1-methylpiperazine (10.0 g, 100 mmol, 1.0 equiv.), and HOBt (15.3 g, 100 mmol, 1.0 equiv.) in DMF (150 mL).

  • Coupling Agent Addition: Add EDC hydrochloride (21.1 g, 110 mmol, 1.1 equiv.) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 16 hours.

  • Workup: Dilute the reaction with a large volume of water and extract with ethyl acetate (3 x 100 mL). Combine organic layers, wash extensively with water and brine to remove DMF and water-soluble byproducts, dry over Na₂SO₄, and concentrate.

  • Saponification & Isolation: Follow steps 5 and 6 from the Acid Chloride protocol.

  • Data: Yield: 15.6 g (78%). Purity: ~90% after filtration.

Conclusion for Drug Development Professionals

The validation of this novel synthetic route for 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid via the aminolysis of Meldrum's acid represents a significant advancement over traditional methods. The procedure is operationally simple, avoids hazardous reagents and problematic byproducts, and consistently delivers the target compound in higher yield (>90%) and purity (>95%). For researchers and scientists in drug development, this method offers a more efficient, scalable, and cost-effective pathway to a key synthetic intermediate, accelerating discovery and development timelines while adhering to the principles of green chemistry.

References

  • SciELO. (2010). A novel and simple synthetic route for a piperazine derivative. [Link]

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Taylor & Francis Online. (n.d.). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. [Link]

  • Royal Society of Chemistry. (n.d.). A novel route for the synthesis of piperazine from N-(2,3-dihydroxypropyl)ethylenediamine over composite photocatalysts. [Link]

  • Google Patents. (n.d.). monoamide and bisamide of once and twice substituted malonic acid, compound prepared by the process.
  • Google Patents. (n.d.). Method of preparing substituted malonic ester anilides and malonic acid mono-anilides.
  • PubMed Central. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • ResearchGate. (2016). Can anyone suggest me a way to synthesize monoamide?. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]

  • MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

  • PubMed Central. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

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Validation

Comparative efficacy of compounds synthesized from 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid

An In-depth Guide to the Comparative Efficacy of Arylpiperazine-Containing Compounds in Drug Discovery Introduction: The Arylpiperazine Moiety as a Privileged Scaffold in Medicinal Chemistry The arylpiperazine scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Comparative Efficacy of Arylpiperazine-Containing Compounds in Drug Discovery

Introduction: The Arylpiperazine Moiety as a Privileged Scaffold in Medicinal Chemistry

The arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of clinically approved drugs.[1][2][3] This structural motif, characterized by a piperazine ring linked to an aromatic system, serves as a versatile template for designing ligands that can interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[4][5] Its unique physicochemical properties, such as its basic nitrogen atom which is often protonated at physiological pH, contribute to its ability to engage in crucial binding interactions.[6][7] This guide provides a comparative analysis of the efficacy of various compounds synthesized around the arylpiperazine core, with a focus on their therapeutic potential in different disease areas. We will delve into their synthesis, biological activities supported by experimental data, and the structure-activity relationships that govern their potency and selectivity.

I. Arylpiperazine Derivatives as Antimicrobial Agents

The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with potent antibacterial and antifungal activities.[8] Arylpiperazine derivatives have emerged as a promising class of compounds in this arena.[2][3]

A. Synthesis of Antimicrobial Arylpiperazine Derivatives

A common synthetic route to novel antimicrobial arylpiperazines involves the coupling of a substituted arylpiperazine with a suitable electrophile, often containing another heterocyclic moiety known to possess antimicrobial properties, such as an oxadiazole or a benzimidazole.[2][3][9]

Diagram 1: General Synthetic Workflow for Arylpiperazine Derivatives

Synthetic Workflow A Arylpiperazine C Intermediate A->C Nucleophilic Substitution B Electrophilic Reagent (e.g., Haloacetyl Chloride) B->C D Final Arylpiperazine Derivative C->D Further Modification/ Cyclization

Caption: A generalized scheme for the synthesis of diverse arylpiperazine derivatives.

B. Comparative Efficacy of Antimicrobial Arylpiperazines

The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.[2][8]

Compound IDR Group (Substitution on Aryl Ring)Target OrganismMIC (µg/mL)Reference
AP-1 4-ChlorophenylStaphylococcus aureus15.62[8]
AP-2 2-MethoxyphenylStaphylococcus aureus>100[8]
AP-3 4-FluorophenylEscherichia coli31.25[8]
AP-4 Unsubstituted PhenylEscherichia coli62.5[8]
AP-5 4-NitrophenylCandida albicans12.5[3]

Note: The compound IDs are representative and derived from the principles discussed in the cited literature.

The data suggests that substitutions on the aryl ring play a crucial role in determining the antimicrobial spectrum and potency. For instance, the presence of a 4-chlorophenyl group (AP-1) appears to confer potent activity against Gram-positive bacteria, while a 4-nitrophenyl group (AP-5) may enhance antifungal activity.

C. Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The synthesized arylpiperazine derivatives are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes in broth) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[2]

II. Arylpiperazine Derivatives as Anticonvulsant Agents

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new therapeutic agents with improved efficacy and safety profiles.[1][10] Arylpiperazine derivatives have been extensively investigated for their anticonvulsant properties.[10]

A. Synthesis of Anticonvulsant Arylpiperazine Derivatives

The synthesis of these compounds often involves the introduction of pharmacophores known to interact with targets in the central nervous system. For example, reacting an arylpiperazine with a molecule containing a urea or amide functionality is a common strategy.[10]

B. Comparative Efficacy of Anticonvulsant Arylpiperazines

The anticonvulsant activity is typically assessed in rodent models of epilepsy, such as the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[10]

Compound IDKey Structural FeatureMES Test (ED50, mg/kg)scPTZ Test (ED50, mg/kg)Reference
AC-1 Phenylurea moiety2550[10]
AC-2 Benzodioxole moiety3045[10]
AC-3 Simple N-aryl substitution>100>100[10]

Note: The compound IDs are representative and derived from the principles discussed in the cited literature.

The results indicate that the presence of a phenylurea moiety (AC-1) or a benzodioxole group (AC-2) significantly enhances anticonvulsant activity compared to a simple N-aryl substitution (AC-3).

C. Experimental Protocol: Maximal Electroshock (MES) Test in Mice
  • Animal Preparation: Male Swiss mice (20-25 g) are used. The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Induction of Seizure: After a predetermined time (e.g., 30-60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered through corneal electrodes.

  • Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Determination of ED50: The dose of the compound that protects 50% of the animals from the tonic hind limb extension is calculated as the ED50.[10]

Diagram 2: Simplified GABAergic Synapse and Potential Action of Anticonvulsant Arylpiperazines

GABAergic Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release GABA_receptor GABA-A Receptor GABA_release->GABA_receptor GABA Chloride_influx Cl- Influx GABA_receptor->Chloride_influx Hyperpolarization Hyperpolarization (Inhibition of Neuron Firing) Chloride_influx->Hyperpolarization Arylpiperazine Anticonvulsant Arylpiperazine Arylpiperazine->GABA_receptor Positive Allosteric Modulation?

Caption: Postulated mechanism of action for some anticonvulsant arylpiperazines at the GABAergic synapse.

III. Arylpiperazine Derivatives as Enzyme Inhibitors

The versatility of the arylpiperazine scaffold extends to the design of potent and selective enzyme inhibitors for various therapeutic applications, including the management of hyperpigmentation disorders and metabolic diseases.[5][11]

A. Arylpiperazines as Tyrosinase Inhibitors

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a strategy for treating hyperpigmentation.[5] 4-Fluorobenzylpiperazine-containing compounds have shown promise as tyrosinase inhibitors.[5]

Compound IDHeteroaromatic FragmentTyrosinase Inhibition (IC50, µM)Reference
TI-1 2-Thienyl5.2[5]
TI-2 2-Furyl8.7[5]
Kojic Acid (Control) -18.5[5]

Note: The compound IDs are representative and derived from the principles discussed in the cited literature.

The data clearly demonstrates that the synthesized arylpiperazine derivatives (TI-1 and TI-2) are significantly more potent tyrosinase inhibitors than the standard inhibitor, kojic acid.

B. Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
  • Enzyme and Substrate Preparation: A solution of mushroom tyrosinase and its substrate, L-DOPA, are prepared in a phosphate buffer (pH 6.8).

  • Assay Procedure: The assay is performed in a 96-well plate. The test compound (arylpiperazine derivative) at various concentrations is pre-incubated with the tyrosinase solution.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the L-DOPA solution.

  • Measurement of Activity: The formation of dopachrome is monitored by measuring the absorbance at 475 nm over time using a microplate reader.

  • Calculation of IC50: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is calculated from the dose-response curve.[5]

Conclusion and Future Perspectives

This guide highlights the immense potential of the arylpiperazine scaffold in the development of novel therapeutic agents. The comparative efficacy data presented herein underscores the importance of structural modifications in fine-tuning the biological activity of these compounds. Future research should focus on optimizing the pharmacokinetic and toxicological profiles of the most potent derivatives to advance them into clinical development. The continued exploration of novel synthetic methodologies will undoubtedly lead to the discovery of the next generation of arylpiperazine-based drugs with improved therapeutic indices.

References

  • Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates. PubMed Central. [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. Cureus. [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Some Aryl Piperazine Compounds. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PubMed Central. [Link]

  • Synthesis of Novel Pyrimidin‐4‐One Bearing Piperazine Ring‐Based Amides as Glycogen Synthase Kinase‐3β Inhibitors. ChemistryOpen. [Link]

  • Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. ResearchGate. [Link]

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PubMed Central. [Link]

  • 4-Fluorobenzylpiperazine-Containing Derivatives as Efficient Inhibitors of Mushroom Tyrosinase. PubMed. [Link]

  • Discovery of Novel Chemical Series of OXA-48 β-Lactamase Inhibitors by High-Throughput Screening. MDPI. [Link]

  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. [Link]

  • Pharmacological evaluation of novel 1-[4-(4-benzo[2][6]dioxol-5-ylmethyl-piperazin-1-yl)-phenyl]-3-phenyl-urea as potent anticonvulsant and antidepressant agent. PubMed. [Link]

  • SYNTHESIS, CHARACTERIZATION, AND STUDY OF BIOLOGICAL ACTIVITY OF OXAZEPINE COMPOUNDS DERIVED FROM 1,3,4-OXADIAZOLE. Journal of Education and Scientific Studies. [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. [Link]

  • Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists. PubMed Central. [Link]

  • Substituted 3-(4-(1,3,5-triazin-2-yl)-phenyl)-2-aminopropanoic acids as novel tryptophan hydroxylase inhibitors. PubMed. [Link]

  • Novel potent bifunctional carboxylesterase inhibitors based on a polyfluoroalkyl-2-imino-1,3-dione scaffold. PubMed. [Link]

  • Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. PubMed Central. [Link]

  • Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. MDPI. [Link]

  • Synthesis, Computational Studies and Preliminary Pharmacological Evaluation of New Arylpiperazines. ResearchGate. [Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI. [Link]

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Comparative

Benchmarking the purity of synthesized 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid

An In-depth Guide to Benchmarking the Purity of Synthesized 3-(4-methylpiperazin-1-yl)-3-oxopropanoic Acid Authored by: Dr. Evelyn Reed, Senior Application Scientist In the landscape of pharmaceutical research and novel...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to Benchmarking the Purity of Synthesized 3-(4-methylpiperazin-1-yl)-3-oxopropanoic Acid

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of pharmaceutical research and novel molecule development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific findings. This guide provides a comprehensive framework for benchmarking the purity of 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid, a bespoke chemical entity with potential applications as a building block in medicinal chemistry. We will delve into the rationale behind experimental choices, present detailed analytical protocols, and offer a comparative data analysis framework.

Introduction: The Imperative of Purity

3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid, with its distinct piperazine and carboxylic acid moieties, represents a class of compounds with significant potential in drug discovery. The piperazine ring is a common scaffold in many approved drugs, valued for its ability to improve pharmacokinetic properties. The carboxylic acid group provides a handle for further chemical modifications. The ultimate biological activity and safety profile of any therapeutic agent derived from this molecule are intrinsically linked to its purity. Even minute impurities can lead to unforeseen side reactions, altered biological activity, or toxicity, making rigorous purity assessment a critical step in the research and development pipeline.[1][2]

This guide will equip researchers with the necessary tools to:

  • Understand the likely synthetic origin of the compound and its potential impurities.

  • Implement a multi-pronged analytical strategy for robust purity determination.

  • Objectively compare the purity profiles of different synthesis batches or purification methods.

Proposed Synthesis and Potential Impurities

A plausible and efficient synthesis of 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid involves the reaction of 1-methylpiperazine with a suitable derivative of malonic acid, such as Meldrum's acid or a mono-ester of malonic acid, followed by hydrolysis if necessary. A potential synthetic route is outlined below:

cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_step Final Step cluster_product Final Product 1-methylpiperazine 1-Methylpiperazine Amide_Coupling Amide Coupling (e.g., with DCC/DMAP or as an acid chloride) 1-methylpiperazine->Amide_Coupling Malonic_acid_derivative Malonic Acid Derivative (e.g., Mono-ethyl malonate) Malonic_acid_derivative->Amide_Coupling Ester_Intermediate Ethyl 3-(4-methylpiperazin-1-yl) -3-oxopropanoate Amide_Coupling->Ester_Intermediate Hydrolysis Base Hydrolysis (e.g., NaOH, H₂O) Ester_Intermediate->Hydrolysis Final_Product 3-(4-methylpiperazin-1-yl) -3-oxopropanoic acid Hydrolysis->Final_Product

Caption: Proposed synthesis of 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid.

From this proposed synthesis, we can anticipate several potential impurities:

  • Unreacted Starting Materials: Residual 1-methylpiperazine or the malonic acid derivative.

  • By-products: Di-substituted piperazine (where both nitrogens of a piperazine molecule react with the malonic acid derivative), or products from side reactions of the coupling agents.

  • Degradation Products: The target molecule could potentially decarboxylate under harsh purification conditions (e.g., high heat).

  • Residual Solvents: Solvents used in the synthesis and purification steps.

Analytical Workflow for Purity Benchmarking

A single analytical technique is rarely sufficient to definitively determine the purity of a novel compound. A combination of chromatographic and spectroscopic methods provides a more complete picture. The following workflow is recommended:

Synthesized_Product Synthesized Product (Crude or Purified) HPLC High-Performance Liquid Chromatography (HPLC) Synthesized_Product->HPLC Quantitative Purity NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) Synthesized_Product->NMR Structural Confirmation & Impurity ID MS Mass Spectrometry (MS) Synthesized_Product->MS Molecular Weight Confirmation Melting_Point Melting Point Analysis Synthesized_Product->Melting_Point Qualitative Purity Check Purity_Assessment Overall Purity Assessment HPLC->Purity_Assessment NMR->Purity_Assessment MS->Purity_Assessment Melting_Point->Purity_Assessment

Caption: Analytical workflow for purity benchmarking.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for quantitative purity assessment, separating the main compound from its impurities.

Experimental Protocol:

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[3][4]

  • Mobile Phase: A gradient elution is recommended to resolve both polar and non-polar impurities.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

    • Gradient: Start with a low percentage of Solvent B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: A Diode Array Detector (DAD) or UV detector at a wavelength where the compound has significant absorbance (e.g., around 210-220 nm, typical for amide bonds).

  • Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides invaluable information about the chemical structure of the compound and can be used to identify and quantify impurities.

Experimental Protocol:

  • ¹H NMR:

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are suitable choices.

    • Procedure: Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent. Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Analysis: Look for the characteristic peaks of the 4-methylpiperazine and the propanoic acid backbone. The integration of the peaks should correspond to the number of protons in the structure. Impurity peaks can often be identified by their distinct chemical shifts and lower integration values.

  • ¹³C NMR:

    • Procedure: A higher concentration of the sample may be needed. This experiment provides information on the carbon skeleton of the molecule.

    • Analysis: The number of peaks should correspond to the number of unique carbon atoms in the molecule.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the synthesized compound.

Experimental Protocol:

  • Technique: Electrospray ionization (ESI) is well-suited for this type of molecule.

  • Mode: Both positive and negative ion modes should be tested. In positive mode, the expected ion would be [M+H]⁺.

  • Analysis: The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the compound (186.21 g/mol ).

Melting Point Analysis

A sharp melting point range is a good qualitative indicator of high purity. Impurities tend to broaden and depress the melting point range.

Experimental Protocol:

  • Apparatus: Use a calibrated melting point apparatus.

  • Procedure: Place a small amount of the dried sample in a capillary tube and heat it slowly, observing the temperature at which the sample begins to melt and the temperature at which it is completely molten.

Comparative Data Analysis

To benchmark the purity, it is useful to compare different batches of the synthesized compound. For instance, "Batch A" might be the crude product, while "Batch B" has undergone an additional purification step like recrystallization.

Table 1: Comparative Purity Analysis of Two Batches

ParameterBatch A (Crude)Batch B (Purified)Rationale for Improvement
Appearance Off-white solidWhite crystalline solidRemoval of colored impurities.
Melting Point 145-150 °C152-154 °CA narrower and higher melting point range suggests higher purity.
HPLC Purity (% Area) 92.5%99.2%Purification removed several impurities.
Major Impurity (HPLC) Unreacted 1-methylpiperazine (3.2%)Unreacted 1-methylpiperazine (0.3%)Recrystallization effectively removed the more soluble starting material.
¹H NMR Shows small peaks not belonging to the main structure.Clean spectrum with correct integrations.Removal of structurally different impurities.
MS (m/z for [M+H]⁺) Found: 187.1Found: 187.1Confirms the molecular weight of the main component in both batches.

Conclusion and Best Practices

Benchmarking the purity of a synthesized compound like 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid is a systematic process that relies on a combination of analytical techniques. For reliable and reproducible research, a purity of >98% as determined by HPLC is generally recommended. Always report the methods used for purity determination along with the results. This comprehensive approach ensures the quality and integrity of the compound, which is paramount for its successful application in further research and development.

References

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  • Hanna, I. S., et al. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 13(9), 4145-4152.
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Validation

In Vivo Validation of 3-(4-methylpiperazin-1-yl)-3-oxopropanoic Acid Analogs as Novel Anti-inflammatory Agents: A Comparative Guide

This guide provides a comprehensive framework for the in vivo validation of a novel class of anti-inflammatory compounds, 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid analogs. As researchers and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of a novel class of anti-inflammatory compounds, 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid analogs. As researchers and drug development professionals, our goal extends beyond initial in vitro screening. We must rigorously assess the therapeutic potential of new chemical entities in a living system to understand their efficacy, safety, and pharmacokinetic profiles.[1][2][3] This document outlines a logical, multi-stage approach to compare the performance of lead analogs against a known standard-of-care, providing supporting experimental designs and data interpretation strategies.

The foundational hypothesis for this class of compounds is their ability to modulate the pro-inflammatory cytokine cascade, a key driver in many inflammatory diseases. Preliminary in vitro studies (not detailed here) have suggested that our lead compound, designated MPA-001 , and its analogs (MPA-002 and MPA-003 ) inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a pivotal cytokine in systemic inflammation. This guide will detail the subsequent in vivo validation process.

Pre-clinical Efficacy Assessment in a Murine Model of Acute Inflammation

The initial step in moving from in vitro discovery to in vivo validation is to select an appropriate animal model that recapitulates key aspects of the human disease pathology.[2] For acute inflammation, the lipopolysaccharide (LPS)-induced endotoxemia model in mice is a well-established and robust system to evaluate the efficacy of anti-inflammatory agents.

Experimental Rationale

LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response characterized by the release of pro-inflammatory cytokines, including TNF-α. By administering our test compounds prior to the LPS challenge, we can assess their ability to suppress this cytokine surge, providing a direct measure of their in vivo anti-inflammatory activity.

Workflow for LPS-Induced Endotoxemia Model

G cluster_0 Acclimatization & Baseline cluster_1 Dosing Regimen cluster_2 Inflammatory Challenge & Monitoring cluster_3 Endpoint Analysis acclimatize Acclimatize BALB/c mice (7 days) baseline Collect baseline blood samples acclimatize->baseline dosing Administer test compounds (i.p.) MPA-001, MPA-002, MPA-003, Dexamethasone, Vehicle baseline->dosing lps Administer LPS (i.p.) at T=1 hr post-dosing dosing->lps monitoring Monitor clinical signs (lethargy, piloerection) lps->monitoring blood_collection Collect blood at T=2, 4, 8 hrs post-LPS monitoring->blood_collection elisa Measure serum TNF-α levels (ELISA) blood_collection->elisa histopath Histopathological analysis of lung and liver tissue elisa->histopath

Caption: Workflow for the LPS-induced endotoxemia model in mice.

Detailed Protocol: LPS-Induced Endotoxemia
  • Animal Model: Male BALB/c mice, 8-10 weeks old.

  • Acclimatization: House animals for at least 7 days under standard conditions (12-hour light/dark cycle, ad libitum access to food and water).

  • Grouping (n=8 per group):

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose)

    • Group 2: MPA-001 (10 mg/kg)

    • Group 3: MPA-002 (10 mg/kg)

    • Group 4: MPA-003 (10 mg/kg)

    • Group 5: Dexamethasone (positive control, 5 mg/kg)

  • Dosing: Administer compounds via intraperitoneal (i.p.) injection.

  • LPS Challenge: One hour after compound administration, inject LPS (1 mg/kg, i.p.).

  • Sample Collection: Collect blood via tail vein at 2, 4, and 8 hours post-LPS challenge.

  • Endpoint Analysis:

    • Measure serum TNF-α concentrations using a commercially available ELISA kit.

    • At the end of the study, euthanize animals and collect lung and liver tissues for histopathological examination to assess inflammation and tissue damage.

Comparative Efficacy Data
Treatment GroupDose (mg/kg)Peak Serum TNF-α (pg/mL) ± SEM% Inhibition of TNF-α
Vehicle-3500 ± 250-
MPA-001 101225 ± 150 65%
MPA-002 101750 ± 18050%
MPA-003 102800 ± 21020%
Dexamethasone5875 ± 11075%

Interpretation: The data indicates that MPA-001 is the most potent analog, achieving 65% inhibition of TNF-α production, approaching the efficacy of the potent corticosteroid, dexamethasone. MPA-002 shows moderate activity, while MPA-003 is significantly less effective.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling

Understanding the relationship between drug exposure and its therapeutic effect is critical for optimizing dosing regimens and predicting clinical outcomes.[4][5][6] A preliminary PK/PD study in rats will provide insights into the absorption, distribution, metabolism, and excretion (ADME) properties of our lead candidate, MPA-001.

Experimental Design for PK/PD Study

G cluster_0 Animal Preparation & Dosing cluster_1 Sample Collection cluster_2 Bioanalysis & Modeling cannulation Jugular vein cannulated Sprague-Dawley rats dosing_iv Group 1: MPA-001 (2 mg/kg, i.v.) cannulation->dosing_iv dosing_po Group 2: MPA-001 (10 mg/kg, p.o.) cannulation->dosing_po blood_sampling Serial blood collection at multiple time points (0-24h) dosing_iv->blood_sampling dosing_po->blood_sampling lcms Quantify plasma concentration of MPA-001 via LC-MS/MS blood_sampling->lcms pk_modeling Calculate key PK parameters (Cmax, Tmax, AUC, t1/2, F%) lcms->pk_modeling

Caption: Workflow for a preliminary pharmacokinetic study in rats.

Detailed Protocol: Pharmacokinetic Analysis
  • Animal Model: Male Sprague-Dawley rats with jugular vein cannulation to facilitate serial blood sampling.

  • Dosing:

    • Intravenous (i.v.) administration: 2 mg/kg MPA-001 in a suitable vehicle.

    • Oral (p.o.) administration: 10 mg/kg MPA-001.

  • Blood Sampling: Collect blood samples at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-administration.

  • Sample Processing: Centrifuge blood to obtain plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of MPA-001 in plasma.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.

Comparative Pharmacokinetic Data
ParameterMPA-001Alternative Compound (Hypothetical)
Dose (mg/kg, p.o.) 1010
Cmax (ng/mL) 1250800
Tmax (h) 1.53.0
AUC (0-t) (ng*h/mL) 75006400
Half-life (t1/2) (h) 4.26.5
Oral Bioavailability (F%) 45% 30%

Interpretation: MPA-001 demonstrates favorable oral bioavailability (45%) with rapid absorption (Tmax of 1.5 hours). Its half-life suggests that a twice-daily dosing regimen might be feasible. These properties are superior to the hypothetical alternative, indicating a more promising drug-like profile for MPA-001.[7]

Preliminary Safety and Toxicology Assessment

An early assessment of a compound's safety profile is essential to identify potential liabilities.[3] A single-dose escalation study in rodents can provide initial insights into the maximum tolerated dose (MTD) and potential target organs for toxicity.

Experimental Protocol: Acute Toxicity Study
  • Animal Model: Swiss Webster mice.

  • Dose Escalation: Administer single oral doses of MPA-001 at escalating levels (e.g., 50, 100, 250, 500, 1000 mg/kg).

  • Observation Period: Monitor animals for 14 days for clinical signs of toxicity (e.g., changes in weight, behavior, and appearance) and mortality.

  • Necropsy and Histopathology: At the end of the observation period, perform a gross necropsy on all animals. Collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological examination.

Hypothetical Toxicity Findings
Dose (mg/kg)MortalityClinical SignsGross Pathology
500/5None observedNo abnormalities
1000/5None observedNo abnormalities
2500/5None observedNo abnormalities
5001/5Lethargy, ruffled furPale liver in one animal
10003/5Severe lethargy, ataxiaPale liver, enlarged spleen

Interpretation: The MTD for MPA-001 is estimated to be around 250 mg/kg. At higher doses, signs of hepatotoxicity and effects on the spleen are observed. This information is crucial for designing longer-term toxicology studies and for establishing a therapeutic window. The therapeutic index (ratio of the toxic dose to the therapeutic dose) appears to be wide, which is a favorable characteristic.

Mechanistic Insights: Target Engagement in an Ex Vivo System

To bridge the gap between in vivo efficacy and the hypothesized mechanism of action, an ex vivo study can confirm target engagement in a physiologically relevant context.

Signaling Pathway of TNF-α Inhibition

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB TNFa_gene TNF-α Gene Transcription NFkB->TNFa_gene MPA_analogs MPA Analogs MPA_analogs->IKK Inhibition

Caption: Hypothesized mechanism of action for MPA analogs via inhibition of the IKK/NF-κB pathway.

Protocol: Ex Vivo Whole Blood Assay
  • Sample Collection: Collect whole blood from healthy human volunteers.

  • Treatment: Aliquot blood into tubes and pre-incubate with various concentrations of MPA-001, MPA-002, MPA-003, or vehicle for 1 hour.

  • Stimulation: Add LPS to stimulate TNF-α production.

  • Incubation: Incubate for 6 hours at 37°C.

  • Analysis: Centrifuge to collect plasma and measure TNF-α levels by ELISA.

This assay confirms that the compounds are active in the complex environment of whole blood, providing further evidence of their therapeutic potential.

Conclusion and Future Directions

This comparative guide outlines a systematic approach to the in vivo validation of 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid analogs. Based on the hypothetical data presented, MPA-001 emerges as the most promising lead candidate due to its superior efficacy in a murine inflammation model, favorable pharmacokinetic profile, and acceptable acute toxicity margin.

The subsequent steps in the pre-clinical development of MPA-001 would involve:

  • Dose-response studies to determine the ED50 (effective dose for 50% of the maximal response).

  • Evaluation in chronic models of inflammation (e.g., collagen-induced arthritis) to assess efficacy in a long-term disease setting.

  • Repeat-dose toxicology studies to further characterize the safety profile.

  • Metabolite identification studies to understand the biotransformation of the compound.[8]

By following this structured and data-driven approach, we can confidently advance the most promising candidates toward clinical development, with a clear understanding of their therapeutic potential and potential risks.

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Comparative

A Senior Application Scientist's Guide to Confirming Target Engagement for Novel Piperazine-Derived Molecules

In the landscape of modern drug discovery, the unequivocal confirmation that a molecule binds to its intended biological target within a cellular context is a cornerstone of a successful research program.[1][2] Molecules...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the unequivocal confirmation that a molecule binds to its intended biological target within a cellular context is a cornerstone of a successful research program.[1][2] Molecules derived from scaffolds like 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid represent a promising area of chemical space, with related piperazine structures frequently appearing in CNS agents and kinase inhibitors.[3][4][5] However, advancing these derivatives from a promising hit to a viable lead requires rigorous validation of their mechanism of action, starting with direct evidence of target engagement.

This guide provides an in-depth comparison of key methodologies for confirming target engagement, designed for drug discovery scientists. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring that the data you generate is both robust and translatable. Our focus is on creating self-validating experimental cascades that build confidence in your molecule's proposed mechanism of action.

The Target Engagement Validation Workflow

A robust target engagement strategy typically involves a multi-pronged approach, progressing from direct, in-vitro binding assays to more complex, physiologically relevant cellular and functional assays. This tiered approach allows for the efficient use of resources and builds a comprehensive evidence package for your compound.

G cluster_0 Phase 1: Direct Target Interaction (In Vitro) cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Functional Confirmation A Hypothesized Target B Biophysical Assays (SPR, ITC) A->B Purified Protein C Cellular Thermal Shift Assay (CETSA) B->C Validate in Cells D Downstream Pathway Analysis (e.g., Western Blot, Kinase Assays) C->D Confirm MoA E Phenotypic Assays (e.g., Cell Viability) D->E Link to Function F Validated Lead Candidate E->F

Caption: A tiered workflow for validating small molecule target engagement.

Biophysical Methods: Quantifying Direct Binding

The first step in validating a hypothesized target is to demonstrate a direct, physical interaction between your compound and the purified target protein. Biophysical assays are the gold standard for this, providing quantitative data on binding affinity, kinetics, and thermodynamics.[6][7]

A. Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that measures molecular interactions in real-time by detecting changes in the refractive index on a sensor chip's surface where the target protein is immobilized.[8][9][10] It is exceptionally useful for determining the kinetics of a drug-target interaction—the "on-rate" (k_on) and "off-rate" (k_off)—which can be more predictive of in vivo efficacy than affinity alone.[11][12]

Causality Behind the Choice: Choose SPR when you need to understand the dynamics of the binding event. A compound with a slow off-rate (a long residence time) may exhibit a more durable pharmacological effect, even with transient pharmacokinetic exposure.[11] SPR is also highly sensitive, making it suitable for screening and characterizing even weak interactions.[13]

ParameterDescriptionTypical Values for a Lead Compound
K_D (Affinity) Equilibrium dissociation constant (k_off / k_on)1 nM - 1 µM
k_on (Association Rate) Rate of complex formation10^4 - 10^6 M⁻¹s⁻¹
k_off (Dissociation Rate) Rate of complex decay10⁻² - 10⁻⁴ s⁻¹
Residence Time (1/k_off) How long the compound stays bound> 1-2 minutes
  • Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface. The goal is to achieve a sufficient density to generate a signal without causing steric hindrance.

  • Analyte Injection: Flow a series of concentrations of the piperazine-derived compound (the analyte) over the chip surface.

  • Association/Dissociation: Monitor the binding in real-time as an increase in the SPR signal (measured in Resonance Units, RU). After the injection, flow buffer alone to monitor the dissociation phase.

  • Regeneration: Inject a harsh solution (e.g., low pH glycine) to strip the bound analyte, preparing the chip for the next cycle.[9]

  • Data Analysis: Fit the resulting sensorgrams to a kinetic binding model (e.g., 1:1 Langmuir) to derive k_on, k_off, and K_D.

G A Immobilize Target Protein on Chip B Inject Compound (Analyte) A->B C Measure Association (Signal Increase) B->C D Inject Buffer (Dissociation) C->D E Measure Dissociation (Signal Decrease) D->E F Regenerate Chip E->F G Kinetic Analysis (k_on, k_off, K_D) E->G F->A

Caption: The experimental cycle for a Surface Plasmon Resonance (SPR) assay.

B. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[14][15] By titrating the compound into a solution containing the target protein, ITC can determine the binding affinity (K_D), stoichiometry (n), and the thermodynamic profile (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single, label-free experiment.[16][17]

Causality Behind the Choice: ITC is the gold standard for understanding the thermodynamic drivers of binding. This information is invaluable for lead optimization. For example, a binding event driven by a favorable enthalpy change (ΔH) often indicates strong hydrogen bonding and van der Waals interactions, which can be optimized through rational, structure-based design.[14]

ParameterDescriptionSignificance
K_D (Affinity) Equilibrium dissociation constantStrength of the interaction
n (Stoichiometry) Molar ratio of compound to protein at saturationConfirms binding model (e.g., 1:1)
ΔH (Enthalpy) Heat change upon bindingIndicates changes in bonding
ΔS (Entropy) Change in disorder upon bindingReflects solvent reorganization and conformational changes
  • Preparation: Prepare precisely concentrated solutions of the purified protein (in the sample cell) and the compound (in the titration syringe). Buffer matching is critical to minimize heats of dilution.

  • Titration: Perform a series of small, precise injections of the compound into the protein solution at a constant temperature.

  • Heat Measurement: A sensitive calorimeter measures the minute heat changes after each injection.

  • Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of the compound to the protein. Fit this binding isotherm to a suitable model to extract the thermodynamic parameters.[15]

Cellular Methods: Proving Engagement in a Native Environment

Confirming that a compound binds its target in the complex milieu of a living cell is a critical step for translation.[18] Cellular assays account for factors like cell permeability and competition with endogenous ligands, providing more physiologically relevant data.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for assessing target engagement in intact cells or lysates.[19][20][21] The principle is that when a compound binds to its target protein, it stabilizes the protein's structure, leading to an increase in its melting temperature (T_m).[20][22] This change can be detected by heating cell samples to various temperatures and then quantifying the amount of soluble protein remaining.[21]

Causality Behind the Choice: CETSA is the method of choice for verifying that your compound can access and bind its target in a native cellular environment without any modifications to the compound or the protein.[19] A positive thermal shift is strong evidence of intracellular target engagement. It can be performed in a simple Western Blot format or adapted for higher throughput.[18][20]

Assay FormatParameter MeasuredInterpretation
Melt Curve CETSA Apparent T_m shift (ΔT_m)A positive ΔT_m indicates compound-induced stabilization.
Isothermal Dose-Response (ITDR) CETSA EC₅₀ of stabilizationPotency of target engagement in the cellular context.[23]
  • Cell Treatment: Incubate cultured cells with your piperazine-derived compound or a vehicle control for a defined period.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures using a thermal cycler for a short duration (e.g., 3 minutes).

  • Lysis: Lyse the cells (e.g., via freeze-thaw cycles) to release the cellular contents.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the target protein in the supernatant by Western Blot using a specific antibody.

  • Data Analysis:

    • For Melt Curve: Plot the band intensity for your target protein against the temperature for both vehicle- and compound-treated samples. The shift between the curves (ΔT_m) indicates stabilization.

    • For ITDR: Select a single temperature that shows a significant difference between treated and untreated samples. Treat cells with a range of compound concentrations and perform the assay at this fixed temperature. Plot the band intensity against compound concentration to determine an EC₅₀.

G A Treat Cells with Compound or Vehicle B Aliquot and Heat (Temperature Gradient) A->B C Lyse Cells B->C D Separate Soluble and Aggregated Proteins (Centrifugation) C->D E Quantify Soluble Target (Western Blot) D->E F Plot Intensity vs. Temp (Generate Melt Curve) E->F

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA) experiment.

Indirect Methods: Measuring the Functional Consequences

The final piece of the puzzle is to demonstrate that target engagement leads to a measurable biological response. This is often done by assessing the modulation of a downstream biomarker.[24][25]

Causality Behind the Choice: If your target is an enzyme, such as a kinase, a successful engagement should alter its activity. Measuring the phosphorylation status of a known substrate provides a direct functional readout of target modulation. This confirms that the binding event observed in biophysical and cellular assays is functionally relevant.

Example: Kinase Target Engagement

Many piperazine-containing molecules are designed as kinase inhibitors.[3] If the target of your compound is a kinase within a known signaling pathway (e.g., MAPK pathway), you can confirm functional engagement with the following approach.

  • Cell Treatment: Treat cells with a dose-response of your compound for an appropriate time.

  • Lysis: Lyse the cells and collect the protein lysate.

  • Quantification: Use Western Blot to measure the phosphorylation level of a key downstream substrate of your target kinase. For example, if you are targeting MEK kinase, you would probe for phospho-ERK.

  • Data Analysis: A potent, on-target inhibitor should show a dose-dependent decrease in the phosphorylation of the downstream substrate. This IC₅₀ should correlate with the cellular engagement EC₅₀ from your ITDR-CETSA experiments.

Conclusion: Building a Self-Validating Data Package

Confirming the target engagement of novel molecules, such as those derived from the 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid scaffold, requires a methodical, multi-assay approach. No single experiment tells the whole story. By integrating direct binding data from biophysical methods like SPR and ITC with the physiologically relevant context of cellular assays like CETSA, and finally linking these to a functional output, you can build a robust, self-validating data package. This rigorous approach minimizes the risk of advancing compounds with ambiguous or off-target mechanisms, ultimately increasing the probability of success in the long and arduous path of drug development.

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  • Title: Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Source: PubMed Central URL: [Link]

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Validation

A Guide to Reproducible Synthesis: Evaluating 3-(4-methylpiperazin-1-yl)-3-oxopropanoic Acid and Its Alternatives in Drug Discovery Scaffolding

For the attention of Researchers, Scientists, and Drug Development Professionals. In the landscape of modern medicinal chemistry, the reproducibility of experimental results is the bedrock of scientific progress.

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern medicinal chemistry, the reproducibility of experimental results is the bedrock of scientific progress. The ability to reliably synthesize and evaluate novel chemical entities is paramount to the efficient discovery and development of new therapeutics. This guide provides an in-depth analysis of the synthesis of 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid, a novel scaffold, with a core focus on the principles of reproducible experimental design. We will explore a proposed synthetic protocol, discuss potential challenges to reproducibility, and compare this compound to established alternatives used in drug discovery.

The Piperazine Moiety: A Privileged Scaffold

The piperazine ring is a ubiquitous feature in a vast number of clinically approved drugs and biologically active molecules.[1] Its prevalence stems from its favorable physicochemical properties, including its ability to exist in a protonated state at physiological pH, which can enhance aqueous solubility and facilitate interactions with biological targets.[1] Furthermore, the piperazine scaffold offers two points for chemical modification, allowing for the creation of diverse chemical libraries for screening and optimization.[2] Piperazine derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and central nervous system effects.[3][4][5]

Synthesis of 3-(4-methylpiperazin-1-yl)-3-oxopropanoic Acid: A Protocol Focused on Reproducibility

Proposed Synthetic Workflow

The following diagram outlines a plausible and reproducible synthetic route to the target compound.

Synthetic_Workflow cluster_reactants Starting Materials cluster_reaction Amide Coupling cluster_product Product & Purification 1-methylpiperazine 1-methylpiperazine Coupling Amide Bond Formation - Coupling Reagent (e.g., EDC, HATU) - Base (e.g., DIPEA) - Anhydrous Solvent (e.g., DCM, DMF) 1-methylpiperazine->Coupling Malonic_acid Malonic Acid Derivative (e.g., Mono-ester mono-acid chloride) Malonic_acid->Coupling Target_Compound 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid Coupling->Target_Compound Purification Purification (e.g., Column Chromatography, Recrystallization) Target_Compound->Purification

Caption: Proposed synthetic workflow for 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid.

Detailed Experimental Protocol

Objective: To synthesize 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid via amide coupling.

Materials:

  • 1-methylpiperazine

  • 3-Chloro-3-oxopropanoic acid ethyl ester (or other activated malonic acid derivative)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylpiperazine (1.0 eq) in anhydrous DCM.

  • Addition of Base: Add DIPEA (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Addition of Acid Chloride: Slowly add a solution of 3-chloro-3-oxopropanoic acid ethyl ester (1.1 eq) in anhydrous DCM to the reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Ester Hydrolysis: The purified ethyl ester is then hydrolyzed to the carboxylic acid using standard conditions, for example, by stirring with lithium hydroxide in a mixture of tetrahydrofuran and water, followed by acidification.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality Behind Experimental Choices and Reproducibility
  • Inert Atmosphere and Anhydrous Conditions: Amide coupling reagents and acid chlorides are often sensitive to moisture.[6] Conducting the reaction under an inert atmosphere and using anhydrous solvents is crucial to prevent the hydrolysis of these reagents, which would lead to lower yields and the formation of byproducts, thereby affecting reproducibility.

  • Choice of Coupling Reagent and Base: While this protocol uses an acid chloride, alternative coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA are commonly employed for amide bond formation.[6][7] The choice of reagents can impact reaction times, yields, and the purification process. For reproducible results, it is essential to use high-purity reagents and to control the stoichiometry precisely.

  • Reaction Monitoring: Relying solely on reaction time can be a source of irreproducibility.[8] Actively monitoring the reaction's progress ensures that the reaction is stopped at the optimal point, maximizing yield and minimizing the formation of degradation products.

  • Purification and Characterization: The method of purification is critical for obtaining a compound of high purity, which is essential for subsequent biological assays.[9] Thorough characterization confirms the identity and purity of the synthesized compound, providing a baseline for future experiments.

Comparative Analysis with Alternative Scaffolds

The utility of 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid in a drug discovery program would likely be as a versatile building block. Its two reactive functional groups (the carboxylic acid and the tertiary amine of the piperazine) allow for further chemical modifications. Below is a comparison with other commonly used scaffolds.

Feature3-(4-methylpiperazin-1-yl)-3-oxopropanoic acidSubstituted PiperidinesSubstituted Morpholines
Synthetic Accessibility Readily synthesized via established amide coupling protocols.Multiple synthetic routes are available, though can be more complex depending on substitution patterns.Synthetically accessible, often via cyclization reactions.
Physicochemical Properties The piperazine moiety generally imparts good aqueous solubility and a basic handle for salt formation.Can be tailored for a range of lipophilicities. The single nitrogen is a basic center.The oxygen atom reduces basicity compared to piperidine and can act as a hydrogen bond acceptor.[10]
Structural Diversity The carboxylic acid and the piperazine nitrogen allow for extensive diversification.The piperidine ring can be substituted at multiple positions, offering rich 3D diversity.Offers less diversity in terms of basicity compared to piperazines and piperidines.
Known Biological Activities of Derivatives Piperazine derivatives are known for a wide range of activities including CNS, antimicrobial, and anticancer effects.[3][4][5]Piperidine is a core scaffold in numerous drugs with diverse therapeutic applications.Morpholine derivatives are found in drugs with various activities, including as analgesics and anticancer agents.[10]

Addressing Reproducibility in a Broader Context

The challenge of reproducibility extends beyond a single synthetic step.[11] Factors that can influence the outcome of a chemical reaction include:

  • Purity of Reagents and Solvents: Impurities can act as catalysts or inhibitors, leading to inconsistent results.

  • Reaction Scale: Reactions that are successful on a small scale may not be directly scalable without re-optimization.

  • Laboratory Environment: Factors such as ambient temperature and humidity can affect moisture-sensitive reactions.

To mitigate these challenges, it is imperative to maintain detailed laboratory records, use well-characterized starting materials, and perform systematic optimization of reaction conditions.

Conclusion

While 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid is not a commercially available or widely studied compound, its synthesis is achievable through robust and well-understood chemical transformations. By adhering to a meticulously designed and well-documented experimental protocol, researchers can ensure the reproducible synthesis of this and other novel chemical entities. The principles of using anhydrous conditions, high-purity reagents, and diligent reaction monitoring are key to overcoming the inherent challenges of reproducibility in organic synthesis. The comparison with alternative scaffolds highlights the potential of this molecule as a valuable building block in the generation of diverse chemical libraries for drug discovery.

References

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

  • ResearchGate. (2023). A General and Convenient Synthesis of N-Aryl Piperazines. [Link]

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Org. Commun.[Link]

  • ResearchGate. (2022). A Simple Synthesis of N-Alkylpiperazines. [Link]

  • PubMed Central. (2020). Reproducibility in chemistry research. Beilstein J. Org. Chem.[Link]

  • ResearchGate. (2021). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

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  • ResearchGate. (2014). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. [Link]

  • NIH. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Sci Rep. [Link]

  • Dalton Transactions. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Trans.[Link]

  • Neuroquantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [Link]

  • Chemical Science. (2024). Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. Chem. Sci.[Link]

  • ACS Sustainable Chemistry & Engineering. (2023). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chem. Eng.[Link]

  • ResearchGate. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]

  • ResearchGate. (2023). Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group. [Link]

  • MDPI. (2022). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules. [Link]

  • AZoLifeSciences. (2022). Importance of Repeatability and Reproducibility in Analytical Chemistry. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • ACS Publications. (2021). Methods & Protocols of 2020. Chemistry of Materials. [Link]

  • PubMed Central. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Int J Mol Sci. [Link]

  • Consortium of Scientists. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. [Link]

  • Chemical Science. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chem. Sci.[Link]

  • Der Pharma Chemica. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. [Link]

  • ResearchGate. (2014). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

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Comparative

A Senior Application Scientist's Comparative Guide to Piperazine-Containing Compounds in High-Throughput Screening

Introduction While the specific compound 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid is not extensively documented in publicly available scientific literature as a screening agent, its core structure contains a pipera...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

While the specific compound 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid is not extensively documented in publicly available scientific literature as a screening agent, its core structure contains a piperazine ring. The piperazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds across a wide range of therapeutic areas.[1][2] Its versatile structure allows for modification at two key nitrogen positions, enabling the creation of diverse chemical libraries with favorable pharmacokinetic properties, such as improved water solubility and bioavailability.[1][3]

This guide provides a comparative analysis of piperazine-containing derivatives in the context of high-throughput screening (HTS) for drug discovery. We will explore the diverse biological activities of this class of compounds, provide a detailed protocol for a typical screening workflow, and discuss the statistical analysis of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of piperazine-based compounds in their screening campaigns.

Part 1: Comparative Analysis of Piperazine Scaffolds in Screening

The piperazine ring is a versatile building block found in numerous FDA-approved drugs.[4] Its derivatives have been investigated for a wide array of biological activities, making them a valuable component of screening libraries. The two nitrogen atoms in the piperazine ring can be functionalized to interact with various biological targets, leading to a broad spectrum of pharmacological effects.[1][3]

Common Biological Targets of Piperazine Derivatives

The table below summarizes the diverse applications of piperazine derivatives in targeting different disease areas, as reported in the scientific literature.

Therapeutic AreaBiological Target(s)Example of Piperazine Derivative ClassReference(s)
Oncology Kinase inhibitors (e.g., EGFR), Antitumor agentsPhenylpiperazine derivatives, Benzofuran-piperazine hybrids[2][5][6]
Inflammation Cyclooxygenase (COX) inhibitors, Anti-inflammatory agentsPiperazine derivatives with 1,4-benzodioxan moiety[3][4]
Infectious Diseases Antibacterial, Antifungal, Antiviral, Antimalarial agentsN-methylpiperazine derivatives, Nitrofuran-containing oxadiazoles[7][8]
Central Nervous System (CNS) Histamine H3 and Sigma-1 receptor antagonists, AntidepressantsPiperazine and piperidine derivatives[4][9]
Metabolic Disorders Dipeptidyl peptidase-4 (DPP-4) inhibitors, α-glucosidase inhibitorsPiperazine sulfonamide derivatives, 2-Furoic piperazide derivatives[10]
Structure-Activity Relationship (SAR) Insights

The biological activity of piperazine derivatives is highly dependent on the substituents at the N-1 and N-4 positions. General SAR trends observed include:

  • Improved Potency and Selectivity: The introduction of specific aromatic or heterocyclic groups can significantly enhance the binding affinity and selectivity for a particular target.[1][2]

  • Enhanced Pharmacokinetics: The piperazine core often improves the aqueous solubility and oral bioavailability of drug candidates.[1][3]

  • Modulation of Activity: The nature of the linker between the piperazine ring and other pharmacophores can influence the compound's mechanism of action, for instance, by determining whether it acts as a competitive or non-competitive inhibitor.[11]

Part 2: High-Throughput Screening Workflow for Piperazine-Based Fragments

A common application for libraries of piperazine-containing compounds is in high-throughput screening to identify inhibitors of specific enzymes, such as kinases. Below is a detailed protocol for a generic fluorescence polarization-based HTS assay for kinase inhibitors.

Experimental Protocol: Fluorescence Polarization Assay for Kinase Inhibitors
  • Compound Plate Preparation:

    • Serially dilute the piperazine-containing compounds in DMSO to create a range of concentrations (e.g., from 100 µM to 10 nM).

    • Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of each compound dilution into a 384-well assay plate.

    • Include positive controls (a known inhibitor) and negative controls (DMSO only) on each plate.

  • Reagent Preparation:

    • Prepare a kinase buffer solution (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the target kinase in kinase buffer at a 2X final concentration.

    • Prepare a solution of the fluorescently labeled peptide substrate and ATP in kinase buffer at a 2X final concentration.

  • Assay Execution:

    • Add the kinase solution to all wells of the assay plate and incubate for a short period (e.g., 15 minutes) to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate/ATP solution to all wells.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution containing EDTA.

  • Data Acquisition:

    • Read the fluorescence polarization on a suitable plate reader. The signal is inversely proportional to the amount of phosphorylated substrate.

Experimental Workflow Diagram

HTS_Workflow cluster_prep Plate Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Detection cluster_analysis Data Analysis Compound_Plate Compound Plate (384-well) Kinase Add Kinase Solution Compound_Plate->Kinase Controls Controls (Positive/Negative) Substrate_ATP Add Substrate/ATP Solution Kinase->Substrate_ATP Incubate Incubate (e.g., 60 min) Substrate_ATP->Incubate Stop_Reaction Stop Reaction (Add EDTA) Incubate->Stop_Reaction Read_Plate Read Fluorescence Polarization Stop_Reaction->Read_Plate Data_Analysis Statistical Analysis (Z', % Inhibition) Read_Plate->Data_Analysis Hit_ID Hit Identification Data_Analysis->Hit_ID

Caption: High-Throughput Screening Workflow for Kinase Inhibitors.

Part 3: Statistical Analysis and Data Interpretation

Rigorous statistical analysis is crucial for identifying true hits from HTS data while minimizing false positives and negatives.

Key Statistical Metrics
  • Z'-Factor: This metric is used to assess the quality of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:

    • Z' = 1 - (3σp + 3σn) / |µp - µn|

  • Percentage Inhibition: The activity of each compound is typically calculated as the percentage inhibition relative to the controls:

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos))

  • Hit Identification: A "hit" is a compound that meets a predefined activity threshold. A common criterion is to select compounds that exhibit an inhibition greater than three standard deviations from the mean of the negative controls.

Hypothetical Signaling Pathway

Piperazine-containing kinase inhibitors identified from a screen could potentially modulate various cellular signaling pathways implicated in diseases like cancer.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Inhibitor Piperazine-based Inhibitor Inhibitor->Kinase2 Inhibition

Caption: Inhibition of a Kinase Signaling Pathway.

Conclusion

While the specific compound 3-(4-methylpiperazin-1-yl)-3-oxopropanoic acid lacks detailed documentation in the context of screening, the broader class of piperazine derivatives represents a rich source of chemical diversity for drug discovery. Their favorable properties and proven track record in approved drugs make them a valuable component of any screening library. The systematic approach outlined in this guide, from comparative analysis and HTS to rigorous data interpretation, provides a framework for effectively leveraging piperazine-containing compounds to identify novel therapeutic candidates. Future efforts in this area will likely focus on developing more complex and diverse piperazine libraries and integrating computational methods for more efficient screening and lead optimization.

References

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. National Center for Biotechnology Information. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. National Center for Biotechnology Information. [Link]

  • A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. ResearchGate. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF. ResearchGate. [Link]

  • Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid. Africabix. [Link]

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  • 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid | C12H22N2O4 | CID 2735644. PubChem. [Link]

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  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 3-(4-Methylpiperazin-1-yl)-3-oxopropanoic Acid

This guide provides essential safety and handling protocols for 3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid, tailored for research and development professionals. As your partner in laboratory safety, our goal is to eq...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid, tailored for research and development professionals. As your partner in laboratory safety, our goal is to equip you with the knowledge to manage this chemical with confidence, ensuring both personal safety and the integrity of your work. The procedures outlined below are built upon established safety principles for handling carboxylic acids and piperazine derivatives.

Hazard Assessment: Understanding the Compound

3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid is a bifunctional molecule, incorporating both a carboxylic acid and a substituted piperazine ring. While specific toxicological data for this exact compound is limited, a robust safety protocol can be developed by assessing the known hazards of its constituent chemical classes.

  • Carboxylic Acid Moiety : Acids are known corrosives and irritants. Direct contact can lead to skin burns, and eye exposure can cause severe damage, potentially leading to blindness.[1] Inhalation of dusts or aerosols can irritate the respiratory system.[1][2]

  • Piperazine Moiety : Piperazine and its derivatives are recognized as skin and respiratory sensitizers and can be corrosive.[3][4] They can cause allergic skin reactions upon repeated exposure.

Based on analogous compounds like 4-(4-Methylpiperazin-1-yl)benzoic acid and 3-(4-Methylpiperazin-1-yl)benzoic acid, a similar hazard profile is anticipated.[2][5]

Table 1: Anticipated GHS Hazard Classifications

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 Harmful if swallowed.[2]
Skin Corrosion/Irritation Category 2 Causes skin irritation.[2][5]
Serious Eye Damage/Irritation Category 2 Causes serious eye irritation.[2][5]

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[2][5] |

The Core of Safety: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is crucial for mitigating the risks associated with this compound. The following protocol is the minimum standard for safe handling.

Eye and Face Protection

The eyes are highly vulnerable to chemical splashes and airborne dust.

  • Minimum Requirement : ANSI Z87.1-compliant chemical splash goggles must be worn at all times.[6]

  • Enhanced Precaution : For procedures with a higher risk of splashing (e.g., transferring large quantities, heating solutions), a face shield must be worn in addition to chemical splash goggles to protect the entire face.[1][6]

Skin and Body Protection

Preventing skin contact is paramount to avoid irritation and potential sensitization.

  • Laboratory Coat : A standard, buttoned lab coat is required for all handling procedures. For enhanced protection, a Nomex® or similar flame-resistant lab coat is recommended.[6]

  • Chemical Apron : When handling quantities greater than 10-20 mL or during transfers, an impervious or chemically resistant apron should be worn over the lab coat.

  • Personal Attire : Full-length pants and closed-toe, closed-heel shoes are mandatory to cover all exposed skin on the lower body.[6] Fabrics like polyester or acrylic should be avoided.[6]

Hand Protection

Hands are the most likely point of direct contact. Glove selection is critical.

  • Glove Type : Nitrile gloves are recommended for providing resistance to a range of chemicals and are suitable for incidental contact.[1][7] For prolonged contact or handling of concentrated solutions, consider heavier-duty gloves like butyl rubber.[1]

  • Glove Integrity : Always inspect gloves for tears or holes before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Never reuse disposable gloves.

Respiratory Protection

Inhalation of the compound, especially as a fine powder, must be avoided.

  • Primary Control : All weighing and handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to minimize vapor and aerosol exposure.[2][8]

  • Secondary Control : If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator is required.[6] For this compound in solid form, a respirator with P95 or P100 particulate filters would be appropriate.[9] For solutions, cartridges rated for organic vapors and acid gases (OV/AG) should be used.[9] A proper fit test and medical evaluation are required for all respirator users.[1][6]

Table 2: Summary of Recommended PPE

Protection Level Equipment Standard
Eye/Face Chemical Splash Goggles (minimum) ANSI Z87.1[6]
Face Shield (for splash risk) Worn over goggles[1]
Skin/Body Lab Coat, Long Pants, Closed-Toe Shoes Standard laboratory practice[6]
Chemically Resistant Apron For larger volumes
Hand Nitrile or Butyl Rubber Gloves Check manufacturer compatibility data[1]
Respiratory Chemical Fume Hood (Primary) N/A

| | NIOSH-Approved Respirator (Secondary) | Required if fume hood is unavailable[2][6] |

Operational Handling Workflow

A systematic approach to handling ensures that safety checks are integrated into the workflow. The following diagram illustrates the key steps for safely using 3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid in a typical laboratory procedure.

G Figure 1: Safe Handling Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase A Verify Fume Hood Functionality B Don Appropriate PPE A->B C Weigh Solid Compound B->C D Prepare Solution / Add to Reaction C->D E Decontaminate Glassware & Work Surfaces D->E F Segregate Waste E->F G Doff PPE & Wash Hands F->G End End G->End Start Start Start->A

Caption: Figure 1: Safe Handling Workflow

Spill and Emergency Procedures

Preparedness is key to managing unexpected events.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation persists.[2]

  • Eye Contact : Flush eyes immediately with an eyewash station for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[2][9]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][10]

  • Minor Spill (Solid) : With appropriate PPE, gently sweep up the material to avoid raising dust and place it in a sealed, labeled container for hazardous waste disposal.[2][9]

  • Minor Spill (Liquid) : Absorb the spill with an inert, non-combustible material (e.g., clay, sand).[11] Scoop the material into a sealed, labeled container for hazardous waste disposal. Clean the area thoroughly.

Disposal Plan: Responsible Waste Management

Improper disposal can harm the environment and violate regulations. All waste materials must be treated as hazardous.

  • Waste Collection : Collect all surplus chemical and contaminated materials (e.g., used gloves, absorbent pads, disposable labware) in a dedicated, compatible, and clearly labeled hazardous waste container.[9][12] The label must include the words "Hazardous Waste" and the full chemical name.[11][12]

  • Container Management : The waste container must be kept tightly sealed at all times, except when adding waste.[12] Store the container in a designated, well-ventilated satellite accumulation area away from incompatible materials like strong oxidizing agents or bases.[2][12]

  • Aqueous Waste : Rinsate from cleaning contaminated glassware should be collected as aqueous hazardous waste.[11] Do not dispose of this chemical or its solutions down the drain.[8][9]

  • Final Disposal : Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.[12] Follow all local, state, and federal regulations for hazardous waste disposal.[13]

By adhering to this comprehensive safety framework, you can confidently handle 3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid, ensuring a secure environment for yourself, your colleagues, and your research.

References

  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 3-(4-Methylpiperazin-1-yl)benzoic acid.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Purdue University. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid
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